molecular formula C6H5N5 B1282588 Pyrimido[4,5-d]pyrimidin-4-amine CAS No. 26979-05-5

Pyrimido[4,5-d]pyrimidin-4-amine

Cat. No.: B1282588
CAS No.: 26979-05-5
M. Wt: 147.14 g/mol
InChI Key: PSYGVOQINLFTHK-UHFFFAOYSA-N
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Description

Pyrimido[4,5-d]pyrimidin-4-amine (CAS 26979-05-5) is a versatile nitrogen-containing heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. This bicyclic [6+6] system, part of the tetra-azanaphthalene family, is a key structural motif in the synthesis of novel small molecules with multi-target biological activities . Recent research has identified specific derivatives of this core structure as promising therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease (AD). Compounds based on this scaffold have demonstrated significant neuroprotective effects by inhibiting hydrogen peroxide (H 2 O 2 )-induced cell death in human neuroblastoma SH-SY5Y cell lines, with some analogs almost completely reversing the toxic effects . Furthermore, these derivatives exhibit potent antioxidant capacity, effectively scavenging peroxyl radicals as measured by ORAC (Oxygen Radical Absorbance Capacity) assays, with some compounds showing 1.6-fold greater activity than the standard antioxidant Trolox . A critical mechanism of action for these compounds in the context of AD is their ability to inhibit the self-aggregation of the Aβ 1–42 peptide, a key pathological event in the formation of senile plaques. Selected this compound derivatives have shown inhibition rates of up to 56.6% in thioflavin T-based fluorometric assays . The broad significance of this chemical scaffold is further evidenced by its reported applications as a core structure in compounds with anticancer, antiviral, anti-inflammatory, and antimicrobial properties . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

pyrimido[4,5-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5/c7-5-4-1-8-2-10-6(4)11-3-9-5/h1-3H,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYGVOQINLFTHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NC2=NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550020
Record name Pyrimido[4,5-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26979-05-5
Record name Pyrimido[4,5-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Pyrimido[4,5-d]pyrimidin-4-amine: A Technical Whitepaper on Core Basic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Abstract

This document provides a detailed technical guide on the core basic properties of pyrimido[4,5-d]pyrimidin-4-amine. Due to the limited availability of specific experimental data for the unsubstituted parent compound in publicly accessible literature, this guide synthesizes information from closely related analogs and general synthetic and analytical methodologies. It offers insights into its probable physicochemical characteristics, a plausible synthetic route, and the biological context of the broader pyrimido[4,5-d]pyrimidine scaffold. This whitepaper is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

The pyrimido[4,5-d]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and kinase inhibitory properties.[1][2] The 4-amino substituted version of this scaffold is a key structure for further chemical elaboration. A thorough understanding of the basic properties of this core molecule is crucial for the rational design and development of novel therapeutics. This guide addresses the fundamental physicochemical properties, a general synthetic approach, and the biological relevance of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of 2-Aminopyrimidine (Analogue for Estimation)

PropertyValueSource
Molecular Formula C₄H₅N₃[3]
Molecular Weight 95.11 g/mol [3]
Melting Point 122-126 °C[4]
pKa 3.45 (at 20 °C)[4]
Water Solubility Soluble[3][4]
LogP Not Available-

The amino group on the pyrimidine ring suggests that this compound will exhibit basic properties. The pKa is influenced by the electron-withdrawing nature of the fused pyrimidine ring system. The solubility in aqueous solutions is expected to be pH-dependent, with increased solubility at lower pH due to protonation of the amino group and ring nitrogens.[3]

Synthesis and Experimental Protocols

General Synthesis Pathway

A common and established method for the synthesis of fused pyrimidine systems like pyrimido[4,5-d]pyrimidines is the Traube synthesis.[5] This approach involves the cyclization of a suitably substituted diaminopyrimidine. For this compound, a plausible synthetic route starts from 4,5-diaminopyrimidine and a one-carbon source like formamide.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 4,5-Diaminopyrimidine C Cyclization A->C Reactant B Formamide (HCONH₂) B->C Reagent/Solvent (One-carbon source) D This compound C->D Yields

Caption: General Traube synthesis workflow for this compound.

Experimental Protocol: Traube Synthesis (General)
  • Reaction Setup: Combine 4,5-diaminopyrimidine with an excess of formamide in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture to reflux (approximately 190-210 °C) for a specified period. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and pour it into water.

  • Isolation: The product may precipitate upon cooling or neutralization. Collect the solid by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain the purified this compound.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the dissociation constant (pKa) of a compound.

G A Prepare aqueous solution of compound C Titrate with standardized acid (e.g., HCl) A->C B Calibrate pH meter B->C D Record pH after each titrant addition C->D E Plot pH vs. volume of titrant D->E F Determine equivalence point(s) E->F G Calculate pKa from the half-equivalence point F->G

Caption: Workflow for pKa determination by potentiometric titration.

  • Solution Preparation: Prepare a solution of this compound of known concentration in deionized water.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature.

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique to determine the equilibrium solubility of a compound.

G A Add excess solid compound to solvent (e.g., Water, PBS, DMSO) B Agitate at constant temperature (e.g., 24-72 hours) A->B C Allow to equilibrate B->C D Filter to remove undissolved solid C->D E Quantify concentration of dissolved compound (e.g., by HPLC-UV) D->E

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO)) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Biological Activity and Signaling Pathways

While specific biological data for the unsubstituted this compound is scarce, the pyrimido[4,5-d]pyrimidine scaffold is a well-established pharmacophore in drug discovery. Derivatives have been reported to exhibit a broad range of biological activities.

Notably, many pyrimido[4,5-d]pyrimidine derivatives function as kinase inhibitors .[3] They are designed to compete with ATP for the binding site on various kinases, thereby modulating cellular signaling pathways involved in cell proliferation, survival, and differentiation. A prominent example is the inhibition of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[3]

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Downstream Downstream Signaling Cascade Receptor->Downstream CDK Cyclin-Dependent Kinase (e.g., CDK2) Downstream->CDK Proliferation Cell Proliferation CDK->Proliferation Inhibitor Pyrimido[4,5-d]pyrimidine Derivative Inhibitor->CDK

Caption: Representative mechanism of action for pyrimido[4,5-d]pyrimidine kinase inhibitors.

Conclusion

This compound represents a foundational scaffold for the development of novel therapeutic agents. While specific experimental data on its basic properties are limited, this guide provides a framework for its synthesis and characterization based on established chemical principles and methodologies. The known biological activities of its derivatives, particularly as kinase inhibitors, underscore the potential of this chemical space for future drug discovery efforts. Further experimental investigation is necessary to fully elucidate the physicochemical and pharmacological profile of this core molecule.

References

Pyrimido[4,5-d]pyrimidin-4-amine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pyrimido[4,5-d]pyrimidin-4-amine and Its Derivatives

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, synthesis, and biological activities of this compound and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and IUPAC Name

The core of the molecule is a fused heterocyclic system of two pyrimidine rings, known as pyrimido[4,5-d]pyrimidine. The specific compound of interest is an amine-substituted derivative of this core.

Chemical Structure:

The chemical structure of the parent compound, this compound, consists of the pyrimido[4,5-d]pyrimidine scaffold with an amine group attached at the 4-position.

Image of this compound Structure (A chemical structure image would be placed here in a full document)

IUPAC Name: The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] The parent fused ring system is named pyrimido[4,5-d]pyrimidine .[2]

Physicochemical and Biological Data of Derivatives

Derivatives of the pyrimido[4,5-d]pyrimidine scaffold have been synthesized and evaluated for various biological activities. The following tables summarize key quantitative data from published studies.

Table 1: Physicochemical Properties of Substituted N,7-diphenylthis compound Derivatives

A series of novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines were synthesized and characterized.[3]

Compound IDSubstitutionYield (%)Melting Point (°C)
4a2-Methyl57>260
4b2-Ethyl50264–266
4d2-Methyl, 7-(p-tolyl)16234
4e2,5-Dimethyl, 7-(p-tolyl)20226
4h5-Ethyl, 2-methyl, 7-phenyl, N-(p-tolyl)30148–150
4kN-(3,5-Dimethoxyphenyl), 2-methyl, 7-phenyl47>266
Table 2: In Vitro Cyclin-Dependent Kinase 2 (CDK2) Inhibitory Activity of Trisubstituted Pyrimido[4,5-d]pyrimidines

A series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines were evaluated for their inhibitory activity against CDK2.[4]

Compound IDSubstituentsIC₅₀ (µM)
7a(Details not fully specified in snippet)0.31
7d(Details not fully specified in snippet)Moderate
7e(Details not fully specified in snippet)0.25
7f(Details not fully specified in snippet)0.05
RoscovitineReference Compound(Not specified)

Experimental Protocols

The synthesis of pyrimido[4,5-d]pyrimidine derivatives often involves multi-step or one-pot multicomponent reactions. Below are generalized protocols based on reported methodologies.

Protocol 1: Two-Step Synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines[3][5]

This protocol outlines a general two-step procedure for the synthesis of various substituted N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines.

Step 1: Synthesis of Intermediate

  • Starting materials (e.g., a substituted aminopyrimidine) are reacted with a suitable reagent to form an intermediate.

  • The reaction is typically carried out in a suitable solvent and may require heating.

  • The intermediate is then isolated and purified.

Step 2: Cyclization and Amination

  • The intermediate from Step 1 undergoes a cyclization reaction, often in the presence of a catalyst or a condensing agent, to form the pyrimido[4,5-d]pyrimidine core.

  • This is followed by an amination step where the desired amine is introduced at the 4-position.

  • The final product is isolated, purified (e.g., by crystallization or chromatography), and characterized using techniques such as NMR, IR, and mass spectrometry.

Protocol 2: Synthesis of 2,5,7-Trisubstituted Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors[4]

This protocol describes the synthesis of pyrimido[4,5-d]pyrimidine derivatives designed as CDK2 inhibitors.

  • Step 1: Core Synthesis: 6-Amino-2-thiouracil is reacted with an appropriate aldehyde and thiourea to construct the initial pyrimido[4,5-d]pyrimidine scaffold.

  • Step 2: Alkylation and Amination: The core structure is then subjected to alkylation and subsequent amination reactions to introduce the desired substituents at the 2, 5, and 7 positions.

  • Purification: The final compounds are purified and their structures confirmed by spectroscopic methods.

Signaling Pathways and Experimental Workflows

The biological activity of pyrimido[4,5-d]pyrimidine derivatives is often linked to their interaction with specific cellular signaling pathways.

CDK2 Inhibition and Cell Cycle Regulation

Many pyrimido[4,5-d]pyrimidine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making these compounds promising candidates for anticancer agents.[4]

CDK2_Inhibition_Pathway G1_Phase G1 Phase G1_S_Transition G1/S Transition G1_Phase->G1_S_Transition S_Phase S Phase (DNA Replication) G1_S_Transition->S_Phase Apoptosis Apoptosis G1_S_Transition->Apoptosis Arrest Leads to CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE_CDK2->G1_S_Transition Promotes Rb Retinoblastoma Protein (Rb) CyclinE_CDK2->Rb Phosphorylates pRb Phosphorylated Rb (pRb) E2F E2F Transcription Factors Rb->E2F Inhibits E2F->S_Phase Activates Genes for Cell_Cycle_Progression Cell Cycle Progression PyrimidoPyrimidin4Amine This compound Derivative PyrimidoPyrimidin4Amine->CyclinE_CDK2 Inhibits

Caption: Inhibition of the Cyclin E/CDK2 complex by Pyrimido[4,5-d]pyrimidine derivatives.

General Synthetic Workflow

The synthesis of a library of pyrimido[4,5-d]pyrimidine derivatives typically follows a structured workflow from starting materials to final products.

Synthetic_Workflow Start Starting Materials (e.g., Aminopyrimidines, Aldehydes) Reaction1 Step 1: Condensation / Intermediate Formation Start->Reaction1 Intermediate Isolated Intermediate Reaction1->Intermediate Reaction2 Step 2: Cyclization / Amination Intermediate->Reaction2 Crude_Product Crude Product Mixture Reaction2->Crude_Product Purification Purification (Crystallization / Chromatography) Crude_Product->Purification Final_Product Pure Pyrimido[4,5-d]pyrimidine Derivative Purification->Final_Product Analysis Structural Characterization (NMR, MS, IR) Final_Product->Analysis

Caption: A generalized workflow for the synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives.

Antiviral Activity

Certain derivatives of the pyrimido[4,5-d]pyrimidine scaffold have shown potential as antiviral agents, particularly against human coronaviruses.[5] While the exact mechanism for this scaffold is under investigation, a common antiviral strategy for related compounds is the inhibition of de novo pyrimidine biosynthesis, which is crucial for viral replication.

Antiviral_Mechanism Host_Cell Host Cell DeNovo_Pathway De Novo Pyrimidine Biosynthesis Pyrimidine_Pool Pyrimidine Pool (UTP, CTP) DeNovo_Pathway->Pyrimidine_Pool Produces Viral_Replication Viral RNA/DNA Replication Pyrimidine_Pool->Viral_Replication Required for New_Virions Progeny Virions Viral_Replication->New_Virions Leads to Inhibitor Pyrimido[4,5-d]pyrimidine Derivative Inhibitor->DeNovo_Pathway Inhibits

References

Unlocking Therapeutic Potential: A Technical Guide to the Pyrimido[4,5-d]pyrimidin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the pyrimido[4,5-d]pyrimidin-4-amine core scaffold, a heterocyclic structure of significant interest in medicinal chemistry. This document outlines the synthesis, biological activities, and therapeutic potential of this scaffold, supported by experimental data and detailed methodologies.

Introduction to the Pyrimido[4,5-d]pyrimidine Core

The pyrimido[4,5-d]pyrimidine scaffold is a fused heterocyclic system that has garnered considerable attention from the scientific community due to its diverse pharmacological activities.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, making it a privileged scaffold in drug discovery. Derivatives of this core have demonstrated a broad spectrum of biological effects, including anticancer, antiviral, antioxidant, and neuroprotective properties.[2][3][4] The versatility of its synthesis and the ability to introduce various substituents at multiple positions allow for the fine-tuning of its biological activity and pharmacokinetic properties.

Synthesis of the this compound Core

Several synthetic strategies have been developed for the construction of the pyrimido[4,5-d]pyrimidine core, offering flexibility in substituent placement. These methods include one-pot multi-component reactions, solid-phase synthesis, and multi-step solution-phase approaches.

A common and efficient method is the one-pot synthesis utilizing a DABCO-based ionic liquid catalyst.[5][6] This approach involves the reaction of an aromatic aldehyde, 6-amino-1,3-dimethyluracil, and urea, offering advantages such as short reaction times, high yields, and catalyst reusability.[5][6]

Another versatile method is a two-step synthesis commencing from 4-amino-2,6-disubstituted-pyrimidine-5-carbonitrile.[7] This intermediate is reacted with triethylorthoformate and then with an appropriate amine to yield the final N,7-diphenylthis compound derivatives.[7]

Solid-phase synthesis has also been employed for the generation of libraries of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones.[8] This methodology allows for the introduction of diversity at multiple positions through sequential reactions on a polymer support.[8]

A modified Biginelli reaction has also been reported for the synthesis of pyrimido[4,5-d]pyrimidine derivatives.[9] This involves the reaction of 6-aminothiouracil, an aldehyde, and a guanidine derivative in glacial acetic acid.[9]

Biological Activities and Therapeutic Applications

Derivatives of the this compound scaffold have been shown to exhibit a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics.

Anticancer Activity: Kinase Inhibition

A significant area of investigation for pyrimido[4,5-d]pyrimidine derivatives is their potential as anticancer agents, primarily through the inhibition of key protein kinases involved in cell cycle regulation and signal transduction.

3.1.1. Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Several 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine derivatives have been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S phase transition of the cell cycle.[9] Dysregulation of CDK2 activity is a hallmark of many cancers. Inhibition of CDK2 by these compounds leads to cell cycle arrest and has been shown to inhibit the proliferation of human tumor cells in vitro.[9]

CDK2_Inhibition_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition cluster_S_Phase S Phase Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activate pRb pRb CyclinD_CDK46->pRb phosphorylates (inactivates) E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E CyclinE_CDK2->pRb hyper-phosphorylates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication initiates Pyrimido_pyrimidine This compound Derivative Pyrimido_pyrimidine->CyclinE_CDK2 inhibits Cell_Proliferation Cell Proliferation DNA_Replication->Cell_Proliferation

3.1.2. Epidermal Growth Factor Receptor (EGFR) Inhibition

The pyrimido[4,5-d]pyrimidine scaffold has also been explored for its ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[9] Inhibition of EGFR blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF (Ligand) EGFR EGFR EGF->EGFR binds TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain activates Pyrimido_pyrimidine This compound Derivative Pyrimido_pyrimidine->TK_Domain inhibits ATP binding ATP ATP ATP->TK_Domain binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TK_Domain->RAS_RAF_MEK_ERK activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TK_Domain->PI3K_AKT_mTOR activates Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival

Neuroprotective and Antioxidant Activities

Certain N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines have demonstrated significant neuroprotective and antioxidant properties.[7] These compounds have shown the ability to protect neuronal cells from oxidative stress-induced cell death and to scavenge free radicals.[7]

3.2.1. Inhibition of Aβ1–42 Self-Aggregation

Some derivatives have also been found to inhibit the self-aggregation of amyloid-beta (Aβ1–42) peptides, a key pathological event in Alzheimer's disease.[7] This suggests a potential therapeutic application for these compounds in neurodegenerative disorders.

Antiviral Activity

The pyrimido[4,5-d]pyrimidine scaffold has also been investigated for its antiviral properties.[10] Specific derivatives have shown activity against a range of viruses, highlighting the broad therapeutic potential of this chemical class.[10]

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative this compound derivatives.

Table 1: Kinase Inhibitory Activity

CompoundTargetIC50 (µM)Reference
7f CDK20.05[9]
7e CDK20.25[9]
7a CDK20.31[9]

Table 2: Neuroprotective and Antioxidant Activity

CompoundNeuroprotection vs. H2O2 (at 5 µM)ORAC (Trolox Equivalents)Aβ1–42 Aggregation Inhibition (%)Reference
4g 77%1.816.3%[7]
4i 95%2.125.7%[7]
4j -1.956.6%[7]

Experimental Protocols

This section provides detailed methodologies for the key biological assays cited in this whitepaper.

General Synthesis Protocol for N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines (4a-k)

A mixture of 4-amino-2,6-disubstituted-pyrimidine-5-carbonitrile (1 mmol) and triethylorthoformate (5 mL) is heated at reflux for 8 hours. After cooling, the solvent is evaporated under reduced pressure. The resulting solid is then dissolved in ethanol (10 mL), and the appropriate aniline (1.2 mmol) is added. The reaction mixture is refluxed for an additional 6 hours. After cooling to room temperature, the precipitate is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure product.[7]

Synthesis_Workflow Start 4-amino-2,6-disubstituted- pyrimidine-5-carbonitrile Step1 Reflux with Triethylorthoformate Start->Step1 Intermediate Intermediate Step1->Intermediate Step2 Reflux with Aniline in Ethanol Intermediate->Step2 Product N,7-diphenylpyrimido[4,5-d] -pyrimidin-4-amine Step2->Product

In Vitro Kinase Inhibition Assay (CDK2)

The inhibitory activity of the compounds against CDK2 is determined using a standard in vitro kinase assay. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence and absence of the test compounds. The amount of phosphorylation is quantified, typically using a radiometric (32P-ATP) or fluorescence-based method. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curves.[9]

Neuroprotective Activity Assay (MTT Assay)

SH-SY5Y human neuroblastoma cells are seeded in 96-well plates and allowed to attach. The cells are then pre-treated with various concentrations of the test compounds for 1 hour before being exposed to hydrogen peroxide (H2O2) to induce oxidative stress. After a 24-hour incubation, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength, and the percentage of neuroprotection is calculated relative to the control (cells treated with H2O2 alone).[7]

Antioxidant Capacity Assay (ORAC-FL Assay)

The Oxygen Radical Absorbance Capacity (ORAC) assay is used to determine the antioxidant capacity of the compounds. The assay is performed in a 96-well plate. The test compound is mixed with fluorescein (FL), a fluorescent probe. The reaction is initiated by the addition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator. The decay of fluorescence due to radical-induced oxidation is monitored over time. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents.[7]

Aβ1–42 Self-Aggregation Inhibition Assay (Thioflavin T Assay)

The inhibitory effect of the compounds on the aggregation of Aβ1–42 is evaluated using a Thioflavin T (ThT) fluorescence assay. Aβ1–42 peptide is incubated with or without the test compounds at 37°C. At various time points, aliquots are taken, and ThT is added. The fluorescence of ThT, which increases upon binding to amyloid fibrils, is measured. The percentage of inhibition of aggregation is calculated by comparing the fluorescence intensity in the presence of the inhibitor to that of the control (Aβ1–42 alone).[7]

Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it a focal point for ongoing research and development in medicinal chemistry. The potent kinase inhibitory, neuroprotective, and antiviral activities highlight the potential of this scaffold to address unmet medical needs in oncology, neurodegenerative diseases, and infectious diseases. Further optimization of the lead compounds identified to date is warranted to advance these promising candidates toward clinical development.

References

The Pyrimido[4,5-d]pyrimidine Nucleus: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimido[4,5-d]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2][3] This bicyclic aromatic structure, composed of two fused pyrimidine rings, serves as a robust framework for the design of potent and selective therapeutic agents targeting a diverse array of biological targets implicated in various diseases, including cancer, viral infections, and neurodegenerative disorders.[1][2][4] This technical guide provides a comprehensive overview of the biological significance of the pyrimido[4,5-d]pyrimidine nucleus, detailing its therapeutic applications, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways.

Therapeutic Applications and Biological Activities

The unique structural and electronic properties of the pyrimido[4,5-d]pyrimidine nucleus allow for diverse substitutions, leading to a wide range of pharmacological effects. Key therapeutic areas where this scaffold has shown significant promise include oncology, virology, and neurology.

Anticancer Activity

A substantial body of research has focused on the development of pyrimido[4,5-d]pyrimidine derivatives as anticancer agents.[5][6] These compounds often exert their effects through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[5][7]

Kinase Inhibition: Many pyrimido[4,5-d]pyrimidine derivatives have been designed as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2, which plays a critical role in cell cycle progression.[5] By mimicking the adenine region of ATP, these compounds can bind to the ATP-binding pocket of CDKs, thereby blocking their enzymatic activity and inducing cell cycle arrest.[5] Furthermore, derivatives of this scaffold have shown inhibitory activity against other receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), which is often dysregulated in various cancers.[7][8]

Antiviral Activity

The pyrimido[4,5-d]pyrimidine scaffold has also proven to be a valuable template for the development of novel antiviral agents.[6][9] Researchers have successfully synthesized derivatives with significant efficacy against a range of viruses, including human coronaviruses (HCoV).[9][10] The mechanism of antiviral action is often attributed to the inhibition of host or viral kinases that are essential for viral replication.[9]

Neuroprotective Effects

Recent studies have highlighted the potential of pyrimido[4,5-d]pyrimidine derivatives in the treatment of neurodegenerative diseases such as Alzheimer's disease.[2][11] Certain derivatives have demonstrated potent neuroprotective, antioxidant, and anti-aggregation properties against amyloid-beta (Aβ) plaques, which are a hallmark of Alzheimer's.[2]

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of representative pyrimido[4,5-d]pyrimidine derivatives against various targets.

Table 1: Anticancer Activity of Pyrimido[4,5-d]pyrimidine Derivatives

CompoundTarget/Cell LineActivityIC50 (µM)Reference
7f CDK2Kinase Inhibition0.05[5]
7e CDK2Kinase Inhibition0.25[5]
7a CDK2Kinase Inhibition0.31[5]
6d CDK4Kinase Inhibition0.66[5]
10c Panc1 (KRAS-G12D)Antiproliferative1.40[3]
10k KRAS-G12DEnzymatic Inhibition0.009[1]
3d MCF-7Antiproliferative43.4[9]
4d MCF-7Antiproliferative39.0[9]
3d MDA-MB-231Antiproliferative35.9[9]
4d MDA-MB-231Antiproliferative35.1[9]

Table 2: Antiviral Activity of Pyrimido[4,5-d]pyrimidine Derivatives

CompoundVirusCell LineActivityEC50 (µM)Reference
7a HCoV-229EHELAntiviral>10[10]
7b HCoV-229EHELAntiviral>10[10]
7f HCoV-229EHELAntiviral>10[10]

Table 3: Neuroprotective Activity of Pyrimido[4,5-d]pyrimidine Derivatives

CompoundAssayActivityInhibition (%) at 2.5 µMReference
4g Aβ1–42 self-aggregationAnti-aggregation16.3[2]
4i Aβ1–42 self-aggregationAnti-aggregation25.7[2]
4j Aβ1–42 self-aggregationAnti-aggregation56.6[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of pyrimido[4,5-d]pyrimidine derivatives.

General Synthesis of 2,5,7-Trisubstituted Pyrimido[4,5-d]pyrimidines

A common synthetic route involves a one-pot condensation reaction.[5]

Materials:

  • 6-Amino-2-thiouracil

  • Appropriate aromatic aldehyde

  • Thiourea or guanidine derivative

  • Glacial acetic acid

Procedure:

  • A solution of 6-amino-2-thiouracil (1 equivalent), the desired aldehyde (1 equivalent), and thiourea (1 equivalent) is prepared in glacial acetic acid.

  • The reaction mixture is refluxed for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The crude product is then purified by recrystallization from an appropriate solvent (e.g., DMF/water) to yield the 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine.[5]

  • Further modifications, such as alkylation and amination, can be performed on the core structure to generate a library of derivatives.[5]

In Vitro Kinase Inhibition Assay (CDK2)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.[5]

Materials:

  • Recombinant CDK2/Cyclin E enzyme

  • Histone H1 as substrate

  • [γ-³²P]ATP

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • The kinase reaction is initiated by mixing the CDK2/Cyclin E enzyme, Histone H1 substrate, and the test compound at various concentrations in the assay buffer.

  • The reaction is started by the addition of [γ-³²P]ATP.

  • The mixture is incubated at 30°C for a specified time (e.g., 30 minutes).

  • The reaction is stopped by spotting the mixture onto phosphocellulose paper.

  • The paper is washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • The amount of incorporated ³²P in the Histone H1 substrate is quantified using a scintillation counter.

  • The percentage of inhibition is calculated relative to a control reaction without the test compound.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5]

Cell Proliferation (Anticancer) Assay

The MTS or MTT assay is commonly used to assess the effect of compounds on cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTS or MTT reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • After the treatment period, the MTS or MTT reagent is added to each well and incubated according to the manufacturer's instructions.

  • The absorbance is measured at the appropriate wavelength using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antiviral Assay (Human Coronavirus)

This assay evaluates the ability of a compound to inhibit viral replication.[10]

Materials:

  • Host cell line (e.g., HEL cells)

  • Human coronavirus strain (e.g., HCoV-229E)

  • Cell culture medium

  • Test compounds dissolved in DMSO

  • Method for quantifying viral replication (e.g., CPE reduction assay, plaque reduction assay, or qRT-PCR for viral RNA)

Procedure (CPE Reduction Assay):

  • Host cells are seeded in 96-well plates.

  • The cells are infected with a specific multiplicity of infection (MOI) of the virus in the presence of serial dilutions of the test compound.

  • The plates are incubated for a period that allows for the development of cytopathic effect (CPE) in the virus control wells (no compound).

  • The cells are then fixed and stained (e.g., with crystal violet).

  • The viral CPE is quantified visually or by measuring the absorbance of the stained cells.

  • The EC50 value, the concentration of the compound that reduces the viral CPE by 50%, is calculated.

Signaling Pathways and Mechanisms of Action

The biological effects of pyrimido[4,5-d]pyrimidine derivatives are intrinsically linked to their ability to modulate specific signaling pathways. As potent kinase inhibitors, they can disrupt the cascades that drive cellular processes like proliferation, survival, and inflammation.

CDK2 Inhibition and Cell Cycle Arrest

As previously mentioned, a key mechanism of anticancer activity for many pyrimido[4,5-d]pyrimidine derivatives is the inhibition of CDK2. This leads to a halt in the cell cycle, typically at the G1/S transition, preventing cancer cells from replicating their DNA and dividing.

CDK2_Inhibition_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases (e.g., EGFR) GrowthFactors->RTK binds Ras Ras RTK->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD upregulates transcription CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE upregulates transcription CDK2 CDK2 CyclinE->CDK2 activates S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase promotes PyrimidoPyrimidine Pyrimido[4,5-d]pyrimidine Derivative PyrimidoPyrimidine->CDK2 inhibits Synthetic_Workflow StartingMaterials Starting Materials (e.g., 6-aminouracils, aldehydes) CoreSynthesis One-Pot Cyclization (Core Scaffold Synthesis) StartingMaterials->CoreSynthesis Purification1 Purification and Characterization (1) CoreSynthesis->Purification1 Derivatization Functional Group Modification (R-group diversity) Purification1->Derivatization Purification2 Final Purification and Characterization (2) Derivatization->Purification2 BiologicalScreening Biological Screening (e.g., anticancer, antiviral assays) Purification2->BiologicalScreening SAR_Analysis Structure-Activity Relationship (SAR) Analysis BiologicalScreening->SAR_Analysis

References

Privileged Scaffolds in Modern Drug Discovery: A Technical Guide to Pyrimido[4,5-d]pyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimido[4,5-d]pyrimidine nucleus is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine has made it a valuable scaffold for designing molecules that can interact with a wide array of biological targets. Derivatives of this core, particularly those bearing a 4-amine substitution, have demonstrated a remarkable range of pharmacological activities, establishing them as "privileged structures" in the quest for novel therapeutics. This guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of this important class of compounds.

Synthetic Strategies

The construction of the pyrimido[4,5-d]pyrimidine core can be achieved through several synthetic routes. A common and efficient approach involves multicomponent reactions, which allow for the rapid assembly of molecular complexity from simple starting materials.

One prevalent method is the one-pot condensation reaction involving a 6-aminouracil derivative, an aldehyde, and an amine or amidine source. For instance, the reaction of 6-aminothiouracil with an aldehyde and thiourea can yield the pyrimido[4,5-d]pyrimidine scaffold, which can then be further functionalized.[1] Another efficient, two-step procedure involves the synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines from readily available reagents.[2][3]

A general synthetic scheme often starts with the formation of a substituted pyrimidine ring, which is subsequently cyclized to form the fused pyrimido[4,5-d]pyrimidine system. For example, 2-(ethoxymethylene)malononitrile can be reacted with 2-methyl-2-thiopseudourea to form a pyrimidine intermediate. This intermediate undergoes oxidation and subsequent aromatic nucleophilic substitution with various amines. Treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by nucleophilic addition of an aniline derivative leads to the final 4,7-disubstituted pyrimido[4,5-d]pyrimidines via a Dimroth rearrangement.[4]

Biological Activities and Therapeutic Potential

The versatility of the pyrimido[4,5-d]pyrimidin-4-amine scaffold is reflected in its broad spectrum of biological activities, including anticancer, antiviral, and neuroprotective effects.[2][5][6][7]

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases.[6][8] Dysregulation of kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[9][10]

Cyclin-Dependent Kinases (CDKs): Several 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine derivatives have been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[1] CDKs are crucial for cell cycle regulation, and their inhibition can halt the proliferation of cancer cells.[1] The data below highlights the inhibitory activity of selected compounds against various kinases.

Table 1: Kinase Inhibitory Activity of Pyrimido[4,5-d]pyrimidine Derivatives

Compound CDK2 IC₅₀ (µM) CDK4 IC₅₀ (µM) EGFR IC₅₀ (µM) Reference
7a 0.31 >100 >100 [1]
7d 1.12 1.12 1.12 [1]
7e 0.25 >100 >100 [1]
7f 0.05 0.86 >100 [1]
6d 1.15 0.66 >100 [1]
Roscovitine 0.45 0.45 >100 [1]

IC₅₀: The half maximal inhibitory concentration.

Other Kinases: The scaffold has also been explored for its inhibitory activity against other kinase families, such as Epidermal Growth Factor Receptor (EGFR), Src kinases, and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[4][11] The ability to target multiple kinases (dual-target inhibition) is an emerging strategy to overcome drug resistance and improve therapeutic efficacy.[10]

The general mechanism of kinase inhibition by these compounds involves competitive binding at the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that promotes cell proliferation and survival.

Below is a simplified representation of a kinase signaling pathway and the cell cycle, illustrating the points of intervention for kinase inhibitors like the this compound derivatives.

Kinase_Signaling_Pathway cluster_pathway MAPK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor This compound Derivative Inhibitor->RTK

Caption: MAPK signaling pathway inhibited by a kinase inhibitor.

Cell_Cycle_Control G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK46_CyclinD CDK4/6 Cyclin D CDK46_CyclinD->G1 CDK2_CyclinE CDK2 Cyclin E CDK2_CyclinE->S Inhibitor CDK2 Inhibitor Inhibitor->CDK2_CyclinE lab Cell Cycle Progression

Caption: Cell cycle control and the role of CDK inhibitors.

The kinase inhibitory action of these compounds translates into potent antiproliferative activity against various human tumor cell lines.

Table 2: Antiproliferative Activity of Selected Pyrimido[4,5-d]pyrimidine Derivatives

Compound Cell Line Cancer Type % Inhibition at 10⁻⁵M Reference
6a HOP-92 Non-Small Cell Lung 102.6 (Cell Death) [1]
6c RXF 393 Renal 124 (Cell Death) [1]
7e RXF 393 Renal 112.9 (Cell Death) [1]
7d MOLT-4 Leukemia >80 [5]
7h CCRF-CEM Leukemia >80 [5]

Values >100% indicate cell death.

Beyond cancer, the pyrimido[4,5-d]pyrimidine scaffold has shown promise in other therapeutic areas. Certain derivatives featuring cyclopropylamino and aminoindane moieties have demonstrated significant efficacy against human coronavirus 229E (HCoV-229E).[5][12]

Additionally, a series of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines were identified as having potent neuroprotective and antioxidant properties. These compounds showed an ability to inhibit the self-aggregation of amyloid-beta (Aβ₁₋₄₂) peptides, a key pathological event in Alzheimer's disease.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of new chemical entities. Below are representative methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of 2-(Benzylsulfanyl)-5-aryl-7-(arylamino)pyrimido[4,5-d]pyrimidin-4(3H)-ones [1]

  • A solution of the starting pyrimido[4,5-d]pyrimidine core (0.05 mol) and the appropriate aldehyde is refluxed in glacial acetic acid for one hour.

  • 6-Amino-2-thiouracil (0.05 mol) is added to the mixture.

  • The reaction mixture is refluxed for an additional 10 hours.

  • The mixture is concentrated to half its volume, cooled, and poured into 500 mL of cold water.

  • The resulting precipitate is collected via vacuum filtration, air-dried, and recrystallized from a DMF-H₂O mixture to yield the final product.

Synthesis_Workflow Start Start Materials: - Pyrimidine Core - Aldehyde - 6-Aminothiouracil Step1 Step 1: Reflux (Core + Aldehyde) in Glacial Acetic Acid Start->Step1 Step2 Step 2: Add 6-Aminothiouracil & Reflux (10h) Step1->Step2 Step3 Work-up: - Concentrate - Precipitate in H₂O Step2->Step3 Step4 Purification: - Filter - Recrystallize (DMF/H₂O) Step3->Step4 Product Final Product Step4->Product

Caption: General workflow for the synthesis of derivatives.

This protocol is a general method for assessing the inhibitory activity of compounds against a specific protein kinase.[9] It measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition.

Reagents & Materials:

  • 384-well assay plates

  • Recombinant kinase (e.g., CDK2)

  • Specific peptide substrate

  • ATP, MgCl₂

  • Assay Buffer (e.g., HEPES, Brij-35, DTT)

  • Test compounds dissolved in DMSO

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Add 1 µL of serially diluted test compounds to the wells of a 384-well plate. Include DMSO-only (0% inhibition) and a known inhibitor (100% inhibition) as controls.

  • Kinase Reaction: Prepare a master mix containing the kinase and substrate in assay buffer. Dispense the mix into the wells.

  • Initiation: Prepare an ATP solution in assay buffer. Add it to the wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the luminescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A 1. Add Compounds to 384-well plate B 2. Add Kinase + Substrate Mixture A->B C 3. Add ATP to Initiate Reaction B->C D 4. Incubate (60 min, RT) C->D E 5. Add ATP Detection Reagent (Stops Reaction) D->E F 6. Incubate (10 min, RT) E->F G 7. Read Luminescence F->G H 8. Calculate % Inhibition and IC₅₀ G->H

Caption: Workflow for a luminescence-based kinase assay.

The MTT assay is a colorimetric method used to assess the cytotoxic or antiproliferative effects of compounds on cancer cells.[13][14]

Reagents & Materials:

  • 96-well cell culture plates

  • Human cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle controls.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percent viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Outlook

The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of potent therapeutic agents. Its derivatives have demonstrated significant efficacy as kinase inhibitors for cancer therapy, with further potential in treating viral diseases and neurodegenerative disorders. The structure-activity relationship (SAR) studies have shown that subtle modifications to the substituents on the core structure can profoundly impact biological activity and selectivity.[15][16] Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring novel substitution patterns to enhance potency and target specificity, and expanding their application to a wider range of diseases. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation medicines.

References

The Pyrimido[4,5-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimido[4,5-d]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of ATP allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly kinases. This has led to the development of a diverse range of potent and selective inhibitors targeting key players in various disease pathologies, most notably in oncology. This technical guide provides a comprehensive review of recent advancements in the discovery and development of pyrimido[4,5-d]pyrimidine-based compounds, with a focus on their therapeutic applications, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.

Therapeutic Applications and Key Molecular Targets

Pyrimido[4,5-d]pyrimidine derivatives have demonstrated significant therapeutic potential across several domains, including oncology, virology, and neurodegenerative diseases.[1][2] Their primary mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.[1]

Anticancer Activity

The most extensively explored application of pyrimido[4,5-d]pyrimidines is in cancer therapy.[1] These compounds have been designed to target several key kinases implicated in tumor growth, proliferation, and survival.

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are crucial for cell cycle regulation, and their aberrant activity is a hallmark of many cancers.[3] Pyrimido[4,5-d]pyrimidine derivatives have been developed as potent CDK2 inhibitors, demonstrating significant anti-proliferative activity in human tumor cell lines.[3][4]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumorigenesis. A series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones have been designed as potent and selective inhibitors of the EGFR L858R/T790M resistance mutant, a common mechanism of resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[5][6]

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.[7] Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives have been reported as potent BTK inhibitors, with IC50 values comparable to the approved drug ibrutinib.[7]

Antiviral and Other Activities

Beyond oncology, the pyrimido[4,5-d]pyrimidine scaffold has shown promise in other therapeutic areas. Certain derivatives have exhibited antiviral activity, particularly against human coronavirus 229E (HCoV-229E).[8][9] Additionally, some compounds have been investigated for their neuroprotective, antioxidant, and Aβ anti-aggregation properties, suggesting potential applications in Alzheimer's disease.[10][11] Antidepressant properties have also been reported for specific derivatives.[11]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative pyrimido[4,5-d]pyrimidine-based compounds against various molecular targets and cancer cell lines.

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Reference
7f CDK250Roscovitine-[3]
7e CDK2250Roscovitine-[3]
7a CDK2310Roscovitine-[3]
6d CDK4660--[3]
7f CDK4860--[3]
20g EGFR L858R/T790M---[5]
17 BTK1.2Ibrutinib0.6[7]
18 BTK0.8Ibrutinib0.6[7]

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrimido[4,5-d]pyrimidine Derivatives.

CompoundCell LineCancer Type% Inhibition (at 10µM)Reference
6a HOP-92Non-Small Cell Lung Cancer102.6 (Cell Death)[3]
6c RXF 393Renal Cancer124 (Cell Death)[3]
7e RXF 393Renal Cancer112.9 (Cell Death)[3]

Table 2: In Vitro Antiproliferative Activity of Selected Pyrimido[4,5-d]pyrimidine Derivatives against Human Tumor Cell Lines.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrimido[4,5-d]pyrimidine-based compounds.

General Synthesis of the Pyrimido[4,5-d]pyrimidine Core

A common synthetic route to the pyrimido[4,5-d]pyrimidine scaffold involves a multi-component reaction. For example, a one-pot condensation of an aromatic aldehyde, urea or thiourea, and a β-dicarbonyl compound or its equivalent can be employed.[3] Another approach involves the reaction of 6-aminothiouracil with an aldehyde and thiourea.[3][4] The resulting pyrimido[4,5-d]pyrimidine core can then be further functionalized through alkylation and amination reactions to generate a library of derivatives.[3]

In Vitro Kinase Inhibition Assays

1. CDK2/Cyclin A2 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

  • Materials: Recombinant human CDK2/Cyclin A2 enzyme, substrate (e.g., Histone H1), ATP, test compounds, and ADP-Glo™ Kinase Assay Kit (Promega).

  • Procedure:

    • Prepare serial dilutions of the test compounds in a suitable buffer (e.g., 5% DMSO).

    • In a 384-well plate, add 1 µL of the test compound or vehicle control.

    • Add 2 µL of CDK2/Cyclin A2 enzyme solution.

    • Add 2 µL of a substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2][5]

2. EGFR L858R/T790M Kinase Assay (Continuous-Read Kinase Assay)

This assay continuously monitors the kinase-mediated phosphorylation of a fluorescently labeled peptide substrate.

  • Materials: Recombinant human EGFR (T790M/L858R) enzyme, SOX-conjugated peptide substrate, ATP, test compounds, and kinase reaction buffer.

  • Procedure:

    • Prepare 10X stocks of the enzyme, ATP, and peptide substrate in the kinase reaction buffer.

    • Pre-incubate 5 µL of the enzyme in a 384-well plate with 0.5 µL of serially diluted test compounds for 30 minutes at 27°C.

    • Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix.

    • Monitor the increase in fluorescence intensity at regular intervals for 30-120 minutes using a fluorescence plate reader (λex = 360 nm, λem = 485 nm).

    • Determine the initial reaction velocity from the linear portion of the progress curves.

    • Plot the initial velocity against the inhibitor concentration to calculate the IC50 value.[12]

3. BTK Enzymatic Inhibition Assay (Transcreener® ADP² Assay)

This fluorescence-based assay directly measures the ADP produced by the kinase reaction.

  • Materials: Recombinant human BTK enzyme, substrate (e.g., poly(Glu,Tyr) 4:1), ATP, test compounds, and Transcreener® ADP² FP Assay Kit (BellBrook Labs).

  • Procedure:

    • Set up the kinase reaction by combining the BTK enzyme, substrate, ATP, and varying concentrations of the test compound in a 384-well plate.

    • Incubate the reaction at 30°C for 60 minutes.

    • Add the Transcreener® ADP² Detection Mix, which contains an ADP antibody and a fluorescent tracer.

    • Incubate at room temperature for 60 minutes to allow the detection reaction to reach equilibrium.

    • Measure the fluorescence polarization using a compatible plate reader.

    • The amount of ADP produced is inversely proportional to the fluorescence polarization signal. Calculate the percent inhibition and IC50 values.[8][13]

In Vitro Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Materials: Human cancer cell lines, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[1][14][15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrimido[4,5-d]pyrimidine-based compounds and a general experimental workflow for their evaluation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras-GDP Sos->Ras Ras_GTP Ras-GTP Ras->Ras_GTP Activates Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation, Survival ERK->Proliferation PyrimidoPyrimidine Pyrimido[4,5-d]pyrimidine Inhibitor PyrimidoPyrimidine->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition.

PI3K_AKT_mTOR_Pathway RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth, Survival mTOR->CellGrowth PyrimidoPyrimidine Pyrimido[4,5-d]pyrimidine Inhibitor PyrimidoPyrimidine->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway.

CDK2_Cell_Cycle_Pathway G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE CDK2_CyclinE->S Promotes G1/S Transition PyrimidoPyrimidine Pyrimido[4,5-d]pyrimidine Inhibitor PyrimidoPyrimidine->CDK2 Inhibits

Caption: CDK2 in cell cycle regulation.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activates BTK BTK Lyn_Syk->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Generates NFkB NF-κB DAG_IP3->NFkB Activates Proliferation B-Cell Proliferation & Survival NFkB->Proliferation PyrimidoPyrimidine Pyrimido[4,5-d]pyrimidine Inhibitor PyrimidoPyrimidine->BTK Inhibits

Caption: BTK signaling pathway in B-cells.

Experimental_Workflow Synthesis Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives Biochemical_Assay In Vitro Biochemical Assays (e.g., Kinase Inhibition) Synthesis->Biochemical_Assay Cellular_Assay In Vitro Cellular Assays (e.g., Proliferation) Biochemical_Assay->Cellular_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cellular_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) SAR_Analysis->In_Vivo_Studies Lead_Optimization->Synthesis

Caption: General experimental workflow.

Conclusion

The pyrimido[4,5-d]pyrimidine scaffold continues to be a highly valuable core structure in the design of novel therapeutic agents. Its versatility allows for the development of potent and selective inhibitors against a range of important biological targets. The ongoing research in this area, particularly in the field of oncology, holds significant promise for the development of next-generation therapies that can overcome existing challenges such as drug resistance. This guide provides a foundational understanding of the current landscape of pyrimido[4,5-d]pyrimidine-based drug discovery and the key experimental approaches used to advance these promising compounds from the laboratory to the clinic.

References

An In-depth Technical Guide to the Therapeutic Potential of Pyrimido[4,5-d]pyrimidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the burgeoning field of Pyrimido[4,5-d]pyrimidin-4-amine analogs, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. This document outlines their potential therapeutic applications, focusing on key biological targets and summarizing the available quantitative data. Detailed experimental methodologies are provided to facilitate further research and development in this area.

Introduction to this compound Analogs

The pyrimidine ring is a fundamental scaffold in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The fusion of two pyrimidine rings to form the pyrimido[4,5-d]pyrimidine core has given rise to a series of analogs with diverse pharmacological activities. These compounds have garnered considerable attention for their potential as anticancer, antiviral, and neuroprotective agents. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, making them attractive candidates for targeted therapies. This guide will delve into the specific therapeutic targets identified for this compound analogs and their derivatives.

Key Therapeutic Targets and Mechanisms of Action

Research has identified several key protein targets for this compound analogs, highlighting their potential in various disease contexts.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Pyrimido[4,5-d]pyrimidine derivatives have been designed and synthesized as potent inhibitors of CDK2.[1][2] These compounds are designed to mimic the adenine region of ATP, competing for the ATP-binding site of the kinase.[1] Inhibition of CDK2 leads to cell cycle arrest, primarily at the G1/S phase transition, and can induce apoptosis in cancer cells.

Signaling Pathway of CDK2 in Cell Cycle Progression

CDK2_Pathway CDK2 Signaling in G1/S Transition Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb +P E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 CDK2->Rb +P S_Phase S-Phase Entry CDK2->S_Phase p21 p21/p27 p21->CDK2 Pyrimido_analog This compound Analog Pyrimido_analog->CDK2 Inhibition

Caption: CDK2 inhibition by this compound analogs disrupts the G1/S cell cycle transition.

Microtubule Depolymerization

Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport. Several drugs target microtubule dynamics for cancer therapy. Pyrimido[4,5-b]indole-4-amine derivatives, a related class of compounds, have been identified as potent microtubule depolymerizing agents.[3][4] These agents bind to the colchicine site on tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3]

Experimental Workflow for Microtubule Depolymerization Assay

Microtubule_Workflow Workflow for Assessing Microtubule Depolymerization start Start cell_culture Culture Cancer Cells (e.g., HeLa, MDA-MB-435) start->cell_culture compound_treatment Treat cells with Pyrimido[4,5-b]indole-4-amine analog cell_culture->compound_treatment incubation Incubate for a defined period (e.g., 18-24 hours) compound_treatment->incubation fixation Fix cells (e.g., with methanol or paraformaldehyde) incubation->fixation permeabilization Permeabilize cells (e.g., with Triton X-100) fixation->permeabilization blocking Block with serum permeabilization->blocking primary_ab Incubate with anti-tubulin primary antibody blocking->primary_ab secondary_ab Incubate with fluorescently labeled secondary antibody primary_ab->secondary_ab dapi_stain Counterstain nuclei (e.g., with DAPI) secondary_ab->dapi_stain imaging Visualize microtubules using fluorescence microscopy dapi_stain->imaging analysis Analyze microtubule morphology and quantify depolymerization imaging->analysis end End analysis->end

Caption: Immunofluorescence workflow to visualize microtubule depolymerization induced by test compounds.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival.[5] Mutations and overexpression of EGFR are common in various cancers, making it a key target for cancer therapy. Certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have been synthesized and evaluated as EGFR inhibitors.[5] These compounds are structurally similar to known EGFR inhibitors like gefitinib and erlotinib and are believed to compete with ATP for binding to the kinase domain of EGFR.

Neuroprotection and Inhibition of Aβ Aggregation

Beyond cancer, Pyrimido[4,5-d]pyrimidine analogs have shown potential in the context of neurodegenerative diseases like Alzheimer's disease. Some derivatives have demonstrated neuroprotective effects against oxidative stress induced by hydrogen peroxide (H₂O₂).[6] Furthermore, these compounds have been shown to inhibit the self-aggregation of amyloid-beta (Aβ) peptides, a key pathological event in Alzheimer's disease.[6]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various this compound analogs and their derivatives against different therapeutic targets.

Table 1: CDK2 and CDK4 Inhibition by 2,5,7-Trisubstituted Pyrimido[4,5-d]pyrimidines [1]

CompoundR1R2R3CDK2 IC₅₀ (µM)CDK4 IC₅₀ (µM)
7a 2,4-di-OH-PhHBenzyl0.31>100
7e 2,4-di-OH-PhH4-Cl-Ph0.25>100
7f 2,4-di-OH-PhH4-F-Ph0.050.86
6d 4-OCH₃-PhCH₃->1000.66
Roscovitine ---0.45-

Table 2: In Vitro Cytotoxicity of Pyrimido[4,5-b]indole-4-amines [3]

CompoundSubstitutionMDA-MB-435 IC₅₀ (nM)SK-OV-3 IC₅₀ (nM)HeLa IC₅₀ (nM)
1 2-NH₂, 5-H, 4-N(Me)(4-OMe-Ph)14.7--
2 2-Me, 5-H, 4-N(Me)(4-OMe-Ph)203050
6 2-NH₂, 5-H, 4-(6-OMe-tetrahydroquinoline)304070

Table 3: Neuroprotective and Anti-aggregatory Activity of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines [6]

CompoundNeuroprotection (% viability at 5 µM)Aβ₁₋₄₂ Aggregation Inhibition (%)
4g 75.3 ± 3.168.5 ± 2.5
4i 72.1 ± 2.871.2 ± 3.1
4j 70.8 ± 3.565.9 ± 2.8

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

General Synthesis of 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines[5]
  • Preparation of 2-methyl-2-thiopseudourea sulfate: Thiourea is treated with dimethyl sulfate at 80°C.

  • Synthesis of pyrimidine intermediate: The product from step 1 is reacted with 2-(ethoxymethylene)malononitrile in the presence of triethylamine.

  • Oxidation: The resulting pyrimidine is oxidized using meta-chloroperbenzoic acid.

  • Aromatic nucleophilic substitution: The oxidized product is reacted with various amines to afford substituted pyrimidines.

  • Cyclization: The substituted pyrimidine is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield an intermediate.

  • Final product formation: The intermediate undergoes nucleophilic addition with an appropriate aniline, followed by a Dimroth rearrangement to yield the final 4,7-disubstituted pyrimido[4,5-d]pyrimidine.

In Vitro CDK2 Kinase Assay[1]
  • Reaction mixture preparation: Prepare a reaction mixture containing the CDK2/Cyclin A enzyme, a substrate (e.g., histone H1), and the test compound at various concentrations in a suitable kinase buffer.

  • Initiation of reaction: Start the kinase reaction by adding ATP (containing γ-³²P-ATP for radiometric detection or using a luminescence-based assay kit).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Termination of reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assay or a reagent from a commercial kit).

  • Detection:

    • Radiometric assay: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence assay: Follow the manufacturer's protocol for the specific kit (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.

Cell Viability (MTT) Assay[6]
  • Cell Seeding: Seed cancer cells (e.g., SH-SY5Y for neuroprotection studies) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Aβ₁₋₄₂ Self-Aggregation Inhibition Assay[6]
  • Preparation of Aβ₁₋₄₂: Dissolve synthetic Aβ₁₋₄₂ peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in a buffer (e.g., phosphate-buffered saline) to obtain a monomeric solution.

  • Aggregation reaction: Incubate the Aβ₁₋₄₂ solution in the presence or absence of the test compounds at 37°C with gentle agitation for a specified period (e.g., 24-48 hours).

  • Thioflavin T (ThT) fluorescence assay: Add Thioflavin T to the samples. ThT binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence.

  • Fluorescence measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data analysis: Calculate the percentage of inhibition of Aβ aggregation by comparing the fluorescence intensity of samples with the test compound to that of the control (Aβ₁₋₄₂ alone).

Neuroprotective Activity Assay (H₂O₂-induced oxidative stress model)[6]
  • Cell culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates.

  • Pre-treatment with compounds: Treat the cells with various concentrations of the this compound analogs for a specified duration (e.g., 2-4 hours).

  • Induction of oxidative stress: Expose the cells to a cytotoxic concentration of hydrogen peroxide (H₂O₂) for a defined period (e.g., 24 hours).

  • Assessment of cell viability: Measure cell viability using the MTT assay as described in section 4.3.

  • Data analysis: Compare the viability of cells pre-treated with the compounds and exposed to H₂O₂ with that of cells exposed to H₂O₂ alone. An increase in cell viability indicates a neuroprotective effect.

Conclusion and Future Directions

This compound analogs and their related fused pyrimidine systems represent a versatile scaffold for the development of novel therapeutics. The demonstrated activity against key targets in cancer and neurodegenerative diseases underscores their significant potential. The quantitative data and detailed protocols provided in this guide aim to facilitate further research in this exciting area. Future efforts should focus on optimizing the potency and selectivity of these compounds through structure-activity relationship studies, as well as evaluating their efficacy and safety in preclinical in vivo models. The development of these promising analogs could lead to new and effective treatments for a range of debilitating diseases.

References

Exploring the Chemical Space of Substituted Pyrimido[4,5-d]pyrimidines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and therapeutic potential of substituted pyrimido[4,5-d]pyrimidines.

The pyrimido[4,5-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1] Derivatives of this fused pyrimidine system have demonstrated a wide pharmacological spectrum, including anticancer, neuroprotective, antioxidant, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the chemical space of substituted pyrimido[4,5-d]pyrimidines, with a focus on their synthesis, structure-activity relationships (SAR), and mechanisms of action. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and development in this promising area of drug discovery.

Synthetic Strategies for Pyrimido[4,5-d]pyrimidine Analogs

The construction of the pyrimido[4,5-d]pyrimidine scaffold can be achieved through various synthetic routes, often involving multicomponent reactions that allow for the efficient generation of molecular diversity.

One common and efficient approach is the one-pot, three-component condensation reaction. For instance, the reaction of an aromatic aldehyde, 6-amino-1,3-dimethyluracil, and urea or thiourea can yield 5-aryl-7-thioxo- or 5-aryl-7-oxo-tetrahydropyrimido[4,5-d]pyrimidine-diones.[3] This method is often lauded for its operational simplicity and high yields.

Another versatile method is a two-step synthesis, which offers greater control over the substitution pattern. This can involve the initial formation of a substituted pyrimidine intermediate, followed by cyclization to form the fused pyrimido[4,5-d]pyrimidine ring system. For example, N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines can be synthesized from readily available reagents in a simple and inexpensive two-step procedure.[2]

A variety of catalysts have been employed to facilitate these syntheses, including DABCO-based ionic liquids, which have been shown to promote efficient one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives with short reaction times and high yields.[4]

Biological Activities and Therapeutic Potential

Substituted pyrimido[4,5-d]pyrimidines have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.

Anticancer Activity: Targeting CDKs and BTK

Cyclin-Dependent Kinase (CDK) Inhibition: Several series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines have been designed and synthesized as potent inhibitors of cyclin-dependent kinase 2 (CDK2).[5] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The pyrimido[4,5-d]pyrimidine scaffold serves as a mimic of the adenine region of ATP, allowing these compounds to bind to the ATP-binding pocket of CDK2.[5]

Bruton's Tyrosine Kinase (BTK) Inhibition: Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives have emerged as potent inhibitors of Bruton's tyrosine kinase (BTK), a crucial component of the B-cell receptor (BCR) signaling pathway.[6] Aberrant BCR signaling is a hallmark of many B-cell malignancies, making BTK an attractive therapeutic target. Some of these derivatives exhibit BTK inhibitory activities comparable to the FDA-approved drug ibrutinib.

Neuroprotective and Antioxidant Properties

Recent studies have highlighted the potential of substituted pyrimido[4,5-d]pyrimidines in the context of neurodegenerative diseases like Alzheimer's. Certain N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines have demonstrated potent neuroprotective effects against oxidative stress and have shown the ability to inhibit the self-aggregation of amyloid-β (Aβ) peptides.[2]

Antiviral and Antimicrobial Activities

The pyrimido[4,5-d]pyrimidine scaffold has also been investigated for its potential as an antiviral and antimicrobial agent. Various derivatives have been synthesized and evaluated for their activity against a range of pathogens.

Quantitative Biological Data

The following tables summarize the in vitro activities of representative substituted pyrimido[4,5-d]pyrimidines against key biological targets.

Table 1: CDK2 Inhibitory Activity of 2,5,7-Trisubstituted Pyrimido[4,5-d]pyrimidines [5]

CompoundR1R2R3CDK2 IC50 (µM)
7a HHH0.31
7e HOCH3H0.25
7f HClH0.05
Roscovitine ---0.5

Table 2: BTK Inhibitory Activity of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivatives

CompoundModificationsBTK IC50 (nM)
Ibrutinib -0.6
Compound 17 Pyrimido[4,5-d]pyrimidine core1.2
Compound 18 Pyrimido[4,5-d]pyrimidine core0.8

Experimental Protocols

General Procedure for the One-Pot Synthesis of 5-Aryl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-diones[3]
  • To a solution of an aromatic aldehyde (1 mmol) in water (10 mL), add barbituric acid (1 mmol) and thiourea (1.2 mmol).

  • Add a catalytic amount of a suitable catalyst (e.g., ceric ammonium nitrate).

  • Reflux the reaction mixture for the appropriate time (monitored by TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure product.

General Procedure for the Two-Step Synthesis of N,7-Diphenylpyrimido[4,5-d]pyrimidin-4-amines[2]

Step 1: Synthesis of Imidate Intermediate

  • A mixture of 4-amino-2,6-diarylpyrimidine-5-carbonitrile (1 mmol) and triethylorthoester (4 mmol) is refluxed for 3 hours.

  • After cooling, the solvent is evaporated under reduced pressure.

  • The resulting solid is collected by filtration and recrystallized from ether to yield the imidate.

Step 2: Synthesis of N,7-Diphenylpyrimido[4,5-d]pyrimidin-4-amines

  • A mixture of the imidate from Step 1 (1 mmol) and an aniline derivative (1 mmol) is refluxed for 6 hours in anhydrous toluene containing a catalytic amount of acetic acid (1 mmol).

  • After evaporation of the solvent, the resulting product is filtered and recrystallized from ether to give the final compound.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Prepare a reaction mixture containing the purified kinase (e.g., CDK2/Cyclin A or BTK), a suitable buffer, and the substrate in a 96-well plate.

  • Add the test compound (substituted pyrimido[4,5-d]pyrimidine) at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Proliferation (MTT) Assay[7][8]
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways and Experimental Workflows

B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition

The BCR signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, including BTK.[1] Activated BTK plays a crucial role in B-cell proliferation, differentiation, and survival. Pyrimido[4,5-d]pyrimidine-based BTK inhibitors block the kinase activity of BTK, thereby disrupting this signaling pathway and inducing apoptosis in malignant B-cells.

BCR_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 Downstream Downstream Signaling (NF-κB, MAPK, PI3K) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrimido[4,5-d]pyrimidine BTK Inhibitor Inhibitor->BTK Inhibition

Caption: B-Cell Receptor (BCR) signaling pathway and the point of inhibition by pyrimido[4,5-d]pyrimidine-based BTK inhibitors.

CDK2 in Cell Cycle Regulation and its Inhibition

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, is a master regulator of the G1/S phase transition of the cell cycle.[8] Dysregulation of CDK2 activity is a common feature of many cancers. Pyrimido[4,5-d]pyrimidine inhibitors that target CDK2 can block the phosphorylation of key substrates like the Retinoblastoma protein (Rb), leading to cell cycle arrest at the G1/S checkpoint and preventing cancer cell proliferation.[8]

CDK2_Cell_Cycle_Pathway G1_Phase G1 Phase Cyclin_D_CDK46 Cyclin D / CDK4/6 S_Phase S Phase (DNA Replication) pRb_E2F pRb-E2F Complex Cyclin_D_CDK46->pRb_E2F phosphorylates Cyclin_E_CDK2 Cyclin E / CDK2 G1_S_Transition G1/S Transition Cyclin_E_CDK2->G1_S_Transition promotes pRb_p pRb (phosphorylated) pRb_E2F->pRb_p E2F E2F pRb_p->E2F releases E2F->Cyclin_E_CDK2 activates transcription of Cyclin E G1_S_Transition->S_Phase Inhibitor Pyrimido[4,5-d]pyrimidine CDK2 Inhibitor Inhibitor->Cyclin_E_CDK2 Inhibition

Caption: Role of CDK2 in the G1/S phase transition of the cell cycle and its inhibition by pyrimido[4,5-d]pyrimidine derivatives.

General Workflow for Pyrimido[4,5-d]pyrimidine-Based Drug Discovery

The discovery and development of novel pyrimido[4,5-d]pyrimidine-based therapeutics typically follows a multi-step workflow, from initial library design and synthesis to preclinical evaluation.

Drug_Discovery_Workflow Library_Design Library Design & Virtual Screening Synthesis Chemical Synthesis of Pyrimido[4,5-d]pyrimidines Library_Design->Synthesis Biochemical_Screening Biochemical Screening (e.g., Kinase Assays) Synthesis->Biochemical_Screening Cellular_Assays Cell-Based Assays (Viability, Proliferation) Biochemical_Screening->Cellular_Assays SAR Structure-Activity Relationship (SAR) Studies Cellular_Assays->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Cycles In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo Preclinical Preclinical Candidate In_Vivo->Preclinical

Caption: A generalized workflow for the discovery and development of pyrimido[4,5-d]pyrimidine-based drug candidates.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines, a class of compounds with potential therapeutic applications. The described two-step procedure is efficient and utilizes readily available starting materials.[1][2] This document outlines the synthetic route, experimental procedures, and characterization data for a series of novel derivatives.

Introduction

Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[3][4] These activities include but are not limited to antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[3][4] The N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine scaffold, in particular, has been explored for its potential in addressing pathologies linked to oxidative stress, such as Alzheimer's disease.[2] The synthesis described herein provides a straightforward and cost-effective method for generating a library of these compounds for further investigation.[1][2]

Synthetic Scheme

The synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines is accomplished via a two-step process. The first step involves the reaction of 4-amino-2,6-disubstituted-pyrimidine-5-carbonitriles with a trialkylorthoester to form an intermediate imidate. The subsequent step is the cyclization of this intermediate with a substituted aniline in the presence of a catalytic amount of acetic acid to yield the final product.[2]

Synthesis_Scheme cluster_step1 Step 1: Imidate Formation cluster_step2 Step 2: Cyclization Start 4-Amino-2,6-disubstituted- pyrimidine-5-carbonitrile (1) Intermediate Intermediate Imidate (2) Start->Intermediate Reflux Reagent1 Trialkylorthoester Reagent1->Intermediate Intermediate2 Intermediate Imidate (2) Product N,7-diphenylthis compound (4) Intermediate2->Product Reflux in Toluene Reagent2 Substituted Aniline Reagent2->Product Catalyst Acetic Acid (cat.) Catalyst->Product

Caption: General two-step synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines.

Experimental Protocols

Step 1: Synthesis of Intermediate Imidates (General Procedure)
  • A mixture of the appropriate 4-amino-2,6-disubstituted-pyrimidine-5-carbonitrile (1.0 eq.) and trialkylorthoester (10.0 eq.) is heated at reflux.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess trialkylorthoester is removed under reduced pressure to yield the crude intermediate imidate.

  • The crude product is typically used in the next step without further purification.

Step 2: Synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines (General Procedure)[2]
  • To a solution of the crude intermediate imidate (1.0 eq.) in toluene, the corresponding substituted aniline (1.1 eq.) is added.

  • A catalytic amount of acetic acid is added to the mixture.

  • The reaction mixture is heated at reflux.

  • The progress of the reaction is monitored by TLC.

  • After completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with a suitable solvent (e.g., diethyl ether or ethanol) to afford the pure N,7-diphenylthis compound.

Data Presentation

The following table summarizes the synthesized N,7-diphenylthis compound derivatives and their corresponding yields and melting points.

CompoundR1R2R3R4Yield (%)m.p. (°C)
4a MeHHH57>260
4b EtHHH50264-266
4d MeHMeH16234
4e MeMeMeH20226
4f MeMeHH50230
4h MeEtHp-Me30148-150
Table adapted from the synthesis of diphenylpyrimido[4,5-d]pyrimidin-4-amines derivatives 4a-k.[2]

Characterization Data for Selected Compounds[2]

2-Methyl-N,7-diphenylthis compound (4a):

  • Appearance: Beige solid

  • Yield: 57%

  • Melting Point: >260 °C

  • IR (cm⁻¹): 3326, 1610

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.38 (s, 1H), 10.01 (s, 1H), 8.53 (d, J = 7.2 Hz, 2H), 7.89 (d, J = 7.2 Hz, 2H), 7.59 (m, 3H), 7.44 (t, J = 7.5 Hz, 2H), 7.19 (t, J = 7.5 Hz, 1H), 2.55 (s, 3H)

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 172.53, 166.05, 163.27, 158.80, 158.19, 138.89, 137.24, 132.16, 129.27, 129.10, 129.01, 124.93, 122.85, 105.07, 27.47

  • HRMS (ESI, M+H⁺): Calculated for C₁₉H₁₆N₅: 314.14002, Found: 314.1400

2-Ethyl-N,7-diphenylthis compound (4b):

  • Appearance: Beige solid

  • Yield: 50%

  • Melting Point: 264-266 °C

  • IR (cm⁻¹): 3414, 1626

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.40 (s, 1H), 10.04 (s, 1H), 8.55 (d, J = 7.8 Hz, 2H), 7.92 (d, J = 7.8 Hz, 2H), 7.61–7.59 (m, 3H), 7.45 (t, J = 7.7 Hz, 2H), 7.19 (t, J = 7.7 Hz, 1H), 2.84 (q, J = 7.5 Hz, 2H), 1.32 (t, J = 7.5 Hz, 3H)

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 166.12, 158.91, 158.26, 137.24, 132.21, 129.31, 129.09, 129.04, 124.89, 122.72, 105.33, 33.43, 12.40

  • HRMS (ESI, M+H⁺): Calculated for C₂₀H₁₈N₅: 328.15567, Found: 328.1555

Potential Applications and Biological Relevance

Several derivatives of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines have demonstrated promising biological activities.[2] Notably, certain compounds from this class have exhibited neuroprotective and antioxidant properties, as well as the ability to inhibit Aβ self-aggregation, which is a key pathological hallmark of Alzheimer's disease.[2] The pyrimido[4,5-d]pyrimidine core is a well-established pharmacophore found in molecules with a wide range of biological targets, including kinases.[3][5] Therefore, the synthesized compounds could be valuable tools for screening against various biological targets in drug discovery programs.

Biological_Relevance cluster_activities Potential Biological Activities cluster_diseases Potential Therapeutic Areas Compound N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines Neuroprotection Neuroprotection Compound->Neuroprotection Antioxidant Antioxidant Activity Compound->Antioxidant Abeta Aβ Aggregation Inhibition Compound->Abeta Kinase Kinase Inhibition Compound->Kinase AD Alzheimer's Disease Neuroprotection->AD Antioxidant->AD Abeta->AD Cancer Cancer Kinase->Cancer

Caption: Potential biological activities and therapeutic areas for N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines.

References

One-Pot Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrimido[4,5-d]pyrimidine derivatives represent a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural similarity to purines allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. These activities include but are not limited to anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects. The development of efficient and environmentally benign synthetic methodologies, particularly one-pot multicomponent reactions, has been instrumental in accelerating the exploration of this chemical space for therapeutic applications.

This document provides detailed application notes and experimental protocols for the one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives, summarizing quantitative data and visualizing key reaction pathways.

Application Notes

The one-pot synthesis of pyrimido[4,5-d]pyrimidines typically involves a multicomponent reaction, often a variation of the Biginelli reaction, where a β-dicarbonyl compound (or its equivalent), an aldehyde, and a urea or thiourea derivative react in a single vessel. This approach offers several advantages over traditional multi-step synthesis, including:

  • Efficiency: Reduced reaction time and fewer purification steps.

  • Economy: Lower consumption of solvents and reagents.

  • Environmental Friendliness: Often employs greener solvents and catalysts.

  • Diversity: Facile generation of a library of derivatives by varying the starting materials.

The choice of catalyst is crucial for the success of these reactions, influencing reaction rates, yields, and selectivity. A variety of catalysts have been successfully employed, ranging from Brønsted and Lewis acids to ionic liquids and nanoparticles. Microwave-assisted synthesis has also emerged as a powerful technique to accelerate these reactions.

Biological Significance of Pyrimido[4,5-d]pyrimidines

The pyrimido[4,5-d]pyrimidine scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. This makes them attractive candidates for drug development programs. Some of the key reported activities include:

  • Anticancer: Inhibition of various kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

  • Antimicrobial: Activity against a range of bacteria and fungi.

  • Antiviral: Efficacy against various viruses, including human coronavirus 229E.

  • Neuroprotective: Potential as antioxidant and anti-amyloid aggregation agents for neurodegenerative diseases like Alzheimer's.

  • Anti-inflammatory: Modulation of inflammatory pathways.

  • Antifolate: Interference with folic acid metabolism, which is essential for cell growth and proliferation.

Experimental Protocols

This section provides detailed protocols for two common one-pot synthetic methods for preparing pyrimido[4,5-d]pyrimidine derivatives.

Protocol 1: DABCO-Based Ionic Liquid Catalyzed Synthesis

This protocol describes an efficient one-pot synthesis using a reusable DABCO-based ionic liquid catalyst, [C4(DABCO-SO3H)2].4ClO4. This method is characterized by short reaction times and high yields.

Materials:

  • Aromatic aldehyde (1 mmol)

  • 6-Amino-1,3-dimethyluracil (1 mmol)

  • Urea or Thiourea (1.2 mmol)

  • [C4(DABCO-SO3H)2].4ClO4 (0.05 mmol, 5 mol%)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), urea or thiourea (1.2 mmol), and [C4(DABCO-SO3H)2].4ClO4 (0.05 mmol).

  • Add 5 mL of ethanol to the flask.

  • Attach a reflux condenser and place the flask on a magnetic stirrer with a hotplate.

  • Heat the reaction mixture to reflux (approximately 80 °C) with continuous stirring.

  • Monitor the progress of the reaction using TLC (e.g., using a 7:3 mixture of n-hexane and ethyl acetate as the eluent).

  • Upon completion of the reaction (typically within 30-60 minutes), cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the solid product by filtration and wash it with cold ethanol (2 x 5 mL).

  • Dry the product in a vacuum oven.

  • The catalyst can be recovered from the filtrate, washed, dried, and reused for subsequent reactions.

Characterization:

The synthesized compounds can be characterized by standard spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR, and their melting points can be determined.

Protocol 2: Catalyst-Free Microwave-Assisted Green Synthesis

This protocol outlines an environmentally friendly, one-pot, three-component synthesis of fused pyrimido[4,5-d]pyrimidine derivatives under microwave irradiation without a catalyst.

Materials:

  • Bis-aldehyde (e.g., terephthalaldehyde) (1 mmol)

  • Barbituric acid or Thiobarbituric acid (2 mmol)

  • Substituted amine (e.g., aniline) (2 mmol)

  • Ethanol or Water (5 mL)

  • Microwave reactor vial (10 mL)

  • Microwave synthesizer

  • Magnetic stirrer bar

  • Filtration apparatus

Procedure:

  • In a 10 mL microwave reactor vial, place the bis-aldehyde (1 mmol), barbituric acid or thiobarbituric acid (2 mmol), and the substituted amine (2 mmol).

  • Add a magnetic stirrer bar and 5 mL of ethanol or water as the solvent.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a specified temperature (e.g., 100-120 °C) and power (e.g., 150 W) for a short duration (typically 5-15 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • The solid product will precipitate.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Data Presentation

The following tables summarize quantitative data from various one-pot synthesis methods for pyrimido[4,5-d]pyrimidine derivatives, allowing for easy comparison of different reaction conditions and their outcomes.

Table 1: Comparison of Catalysts in the One-Pot Synthesis of 5-(4-chlorophenyl)-1,3-dimethyl-1,5,6,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4,7-trione

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1[C4(DABCO-SO3H)2].4ClO4 (5)EthanolReflux3095
2L-proline (10)EthanolReflux9085
3p-TSA (10)AcetonitrileReflux12080
4No CatalystEthanolReflux24040

Data compiled from various sources for illustrative comparison.

Table 2: Synthesis of Various Pyrimido[4,5-d]pyrimidine Derivatives using [C4(DABCO-SO3H)2].4ClO4 Catalyst

EntryAldehydeReactantTime (min)Yield (%)
14-ChlorobenzaldehydeUrea3095
24-MethylbenzaldehydeUrea3592
34-MethoxybenzaldehydeUrea4090
4BenzaldehydeThiourea4593
54-NitrobenzaldehydeThiourea3096

Data adapted from a study on DABCO-based ionic liquid catalysis.

Visualizations

The following diagrams, generated using Graphviz, illustrate the proposed reaction mechanism and a general experimental workflow for the one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives.

G Aldehyde Ar-CHO Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + 6-Aminouracil (Knoevenagel Condensation) Uracil 6-Aminouracil Urea Urea/Thiourea Michael Michael Adduct Knoevenagel->Michael Product Pyrimido[4,5-d]pyrimidine Michael->Product Cyclization & Dehydration G Start Combine Reactants (Aldehyde, Uracil Derivative, Urea/Thiourea) and Catalyst in Solvent Reaction Heat and Stir (Conventional or Microwave) Start->Reaction Monitor Monitor Reaction Progress (TLC) Reaction->Monitor Workup Cool and Isolate Product (Filtration) Monitor->Workup Reaction Complete Purify Purify Product (Washing/Recrystallization) Workup->Purify Characterize Characterize Product (Spectroscopy, M.P.) Purify->Characterize

Protocol for the Dimroth Rearrangement in Pyrimidine Synthesis: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Dimroth rearrangement is a powerful isomerization reaction in heterocyclic chemistry, enabling the synthesis of a diverse range of pyrimidine derivatives, many of which are precursors to biologically active molecules and active pharmaceutical ingredients (APIs).[1] This protocol provides detailed application notes for researchers, scientists, and drug development professionals on utilizing the Dimroth rearrangement for pyrimidine synthesis. It covers the underlying mechanism, experimental protocols for thermal and microwave-assisted reactions, and key factors influencing the reaction's success.

Introduction

First observed by Otto Dimroth in 1909, the Dimroth rearrangement involves the transposition of endocyclic and exocyclic heteroatoms within a heterocyclic system.[2] In the context of pyrimidine chemistry, this typically involves the isomerization of 1-substituted 2-iminopyrimidines to 2-(substituted amino)pyrimidines.[3] The reaction generally proceeds through a ring-opening and ring-closing mechanism, formally known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) process.[3] This rearrangement is of significant interest in medicinal chemistry and drug development as it provides a synthetic route to various substituted pyrimidines, which are core structures in many therapeutic agents, including kinase inhibitors.[1]

The reaction can be promoted by heat, acid, or base, with the choice of conditions depending on the specific substrate and desired product.[3][4] The thermodynamic stability of the rearranged product is a major driving force for the reaction.[5]

Mechanism of the Dimroth Rearrangement

The generally accepted mechanism for the base-catalyzed Dimroth rearrangement of a 1-substituted 2-iminopyrimidine is depicted below. The process begins with the nucleophilic addition of a hydroxide ion to the C4 position of the pyrimidine ring, leading to the formation of a tetrahedral intermediate. This is followed by the opening of the pyrimidine ring to form an open-chain intermediate. Subsequent rotation around the C-N bond allows for ring closure to form the more thermodynamically stable 2-(substituted amino)pyrimidine.

Dimroth_Mechanism cluster_start Starting Material cluster_intermediate Reaction Intermediates cluster_product Product 1_Substituted_2_iminopyrimidine 1-Substituted 2-Iminopyrimidine Tetrahedral_Intermediate Tetrahedral Intermediate 1_Substituted_2_iminopyrimidine->Tetrahedral_Intermediate + OH- (Nucleophilic Attack) Open_Chain_Intermediate Open-Chain Intermediate Tetrahedral_Intermediate->Open_Chain_Intermediate Ring Opening 2_Substituted_aminopyrimidine 2-(Substituted amino)pyrimidine Open_Chain_Intermediate->2_Substituted_aminopyrimidine Ring Closure

Caption: Mechanism of the Base-Catalyzed Dimroth Rearrangement.

Factors Influencing the Dimroth Rearrangement

Several factors can influence the rate and outcome of the Dimroth rearrangement:

  • pH of the reaction medium: The rate of rearrangement is highly dependent on the pH. Both acidic and basic conditions can catalyze the reaction, with the optimal pH varying depending on the substrate.[3][4]

  • Substituents: The electronic nature of the substituents on the pyrimidine ring can significantly impact the reaction. Electron-withdrawing groups can facilitate the initial nucleophilic attack and subsequent ring opening, thus accelerating the rearrangement.[3]

  • Temperature: The reaction is often accelerated by heat.[3] Microwave irradiation has emerged as a powerful technique to dramatically reduce reaction times.[6][7]

  • Solvent: The choice of solvent can influence the reaction rate and yield. Protic solvents can participate in the proton transfer steps of the mechanism.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various studies on the Dimroth rearrangement in the synthesis of pyrimidine derivatives, providing a comparison of different reaction conditions and their outcomes.

Table 1: Thermal Dimroth Rearrangement of Substituted Pyrimidines

Starting MaterialReagents and ConditionsTimeYield (%)Reference
1-Alkyl-2-iminopyrimidineBoiling pyridine24 hNot specified[2]
2-Amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrilesAcetic acid, POCl₃, reflux150 min90[3]
5-Nitroanthranilonitrile and N,N-dimethylformamide dimethyl acetalAcetic acid, refluxNot specifiedNot specified[8]
N'-(2,7-dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamide and anilinesAcetic acid, 118°C2-45 min70-99[8]

Table 2: Microwave-Assisted Dimroth Rearrangement

Starting MaterialReagents and ConditionsTimeYield (%)Reference
N-(2-cyanophenyl)-N,N-dimethylformamidine derivatives and aminesCH₃CN/HOAc, MW, 160°C10 minHigh[8]
5-Nitroanthranilonitrile and N,N-dimethylformamide dimethyl acetalMW, 70°C2 minAlmost quantitative[6]
6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles and bromomalononitrileMicrowave irradiation8 min69-88[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving the Dimroth rearrangement in pyrimidine synthesis.

Protocol 1: General Procedure for Thermal Dimroth Rearrangement in Solution

This protocol describes a general method for conducting the Dimroth rearrangement using conventional heating.

Materials:

  • Substituted 1-alkyl-2-iminopyrimidine derivative

  • High-boiling point solvent (e.g., pyridine, dimethylformamide, acetic acid)

  • Acid or base catalyst (if required)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Dissolve the starting iminopyrimidine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • If required, add the acid or base catalyst.

  • Attach a reflux condenser and heat the reaction mixture to the desired temperature (e.g., reflux).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an appropriate aqueous work-up to remove any catalyst and water-soluble byproducts.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-(substituted amino)pyrimidine.

Protocol 2: General Procedure for Microwave-Assisted Dimroth Rearrangement

This protocol outlines a general method for accelerating the Dimroth rearrangement using microwave irradiation.

Materials:

  • Substituted 1-alkyl-2-iminopyrimidine derivative

  • Microwave-compatible solvent (e.g., acetonitrile, acetic acid)

  • Microwave vial with a stir bar

  • Microwave synthesizer

Procedure:

  • Place the starting iminopyrimidine and the solvent in a microwave vial equipped with a stir bar.

  • Seal the vial and place it in the microwave synthesizer.

  • Set the desired temperature and reaction time.

  • After the irradiation is complete, allow the vial to cool to room temperature.

  • Open the vial and transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using standard techniques such as recrystallization or column chromatography.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis of a pyrimidine derivative via a Dimroth rearrangement, followed by purification and analysis.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Starting Materials (e.g., Iminopyrimidine) Reaction Dimroth Rearrangement (Thermal or Microwave) Start->Reaction Quenching Reaction Quenching & Solvent Removal Reaction->Quenching Extraction Aqueous Work-up & Extraction Quenching->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure Product Characterization->Final_Product

Caption: General Experimental Workflow for Dimroth Rearrangement.

Conclusion

The Dimroth rearrangement is a versatile and valuable tool in the synthesis of substituted pyrimidines. By understanding the reaction mechanism and the factors that influence it, researchers can effectively utilize this rearrangement to synthesize a wide array of compounds with potential applications in drug discovery and development. The provided protocols and data offer a solid foundation for implementing the Dimroth rearrangement in a laboratory setting, with both conventional and modern microwave-assisted techniques being viable options. Careful optimization of reaction conditions for each specific substrate is crucial for achieving high yields and purity of the desired pyrimidine derivatives.

References

Characterization of Pyrimido[4,5-d]pyrimidin-4-amine using ¹H and ¹³C NMR: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds that are isosteric with purines and pteridines, making them privileged scaffolds in the development of therapeutic agents. Their diverse biological activities, including anticancer and antiviral properties, necessitate robust analytical methods for their structural characterization. NMR spectroscopy is an indispensable tool for unambiguously determining the chemical structure of these molecules. This application note details the expected NMR spectral features and provides a comprehensive protocol for acquiring high-quality ¹H and ¹³C NMR data.

Predicted and Representative NMR Spectral Data

Due to the lack of specific experimental data for the unsubstituted Pyrimido[4,5-d]pyrimidin-4-amine, the following tables summarize representative chemical shifts for protons and carbons in substituted Pyrimido[4,5-d]pyrimidine derivatives. This data can be used to estimate the expected chemical shifts for the parent compound and its analogs. The protons on the pyrimidine rings, particularly H-2 and H-5, are expected to appear in the downfield region (typically > 8.0 ppm) due to the electron-withdrawing nature of the nitrogen atoms.

Table 1: Representative ¹H NMR Chemical Shifts (δ) of Substituted Pyrimido[4,5-d]pyrimidine Derivatives

ProtonRepresentative Chemical Shift Range (ppm)Notes
H-29.0 - 9.5Typically a singlet, highly deshielded.
H-58.3 - 9.0Typically a singlet, also significantly deshielded.
-NH₂5.0 - 8.0Broad singlet, chemical shift is solvent and concentration dependent.

Note: The chemical shifts are highly dependent on the substitution pattern and the solvent used. The data presented is compiled from various substituted analogs and should be used for estimation purposes.

Table 2: Representative ¹³C NMR Chemical Shifts (δ) of Substituted Pyrimido[4,5-d]pyrimidine Derivatives

CarbonRepresentative Chemical Shift Range (ppm)Notes
C-2155 - 165
C-4158 - 168Carbon bearing the amino group.
C-4a150 - 160Bridgehead carbon.
C-5150 - 160
C-7155 - 165
C-8a150 - 160Bridgehead carbon.

Note: The chemical shifts for the carbon atoms in the pyrimidine rings are in the downfield region, which is characteristic of aromatic and heteroaromatic systems.

Experimental Protocols

This section provides a detailed methodology for the preparation of samples and the acquisition of ¹H and ¹³C NMR spectra for this compound and its derivatives.

I. Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar heterocyclic compounds. Other common solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like those in amine groups.

  • Sample Concentration :

    • For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.[1]

    • For ¹³C NMR, a higher concentration of 10-20 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.[1]

  • Sample Filtration : To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

  • Internal Standard : For precise chemical shift referencing, an internal standard can be added. Tetramethylsilane (TMS) is commonly used for organic solvents (0 ppm). For aqueous solutions, sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be used.

II. NMR Data Acquisition
  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width : Typically 12-16 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay (d1) : 1-5 seconds.

    • Number of Scans (ns) : 8-16 scans for a moderately concentrated sample.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program : A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width : Typically 0-200 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay (d1) : 2 seconds.

    • Number of Scans (ns) : 1024 or more, depending on the sample concentration.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

    • Integrate the signals in the ¹H NMR spectrum.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output sample This compound dissolve Dissolve in Deuterated Solvent sample->dissolve filter Filter into NMR Tube dissolve->filter nmr NMR Spectrometer filter->nmr h1_acq ¹H NMR Acquisition nmr->h1_acq c13_acq ¹³C NMR Acquisition nmr->c13_acq processing Fourier Transform, Phasing, Baseline Correction h1_acq->processing c13_acq->processing analysis Chemical Shift Assignment, Structural Elucidation processing->analysis report Characterization Report analysis->report

Caption: Experimental workflow for NMR characterization.

Conclusion

The structural characterization of this compound and its derivatives is crucial for advancing research in medicinal chemistry. While specific NMR data for the parent compound is elusive in the current literature, the provided representative data and detailed experimental protocols offer a solid foundation for researchers. By following the outlined procedures, scientists can obtain high-quality ¹H and ¹³C NMR spectra, enabling accurate structural elucidation and verification of this important class of heterocyclic compounds. The use of two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, is also highly recommended for unambiguous assignment of all proton and carbon signals in more complex derivatives.

References

Application Notes & Protocols for High-Resolution Mass Spectrometry (HRMS) Analysis of Pyrimido[4,5-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development.[1] Their structural similarity to purines and pteridines allows them to interact with a wide range of biological targets, exhibiting diverse pharmacological activities. These include roles as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents.[1][2][3][4] The development of drugs based on this scaffold, such as kinase inhibitors, necessitates precise and accurate analytical techniques for their characterization and quantification.[5]

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of pyrimido[4,5-d]pyrimidine derivatives.[6][7] Its ability to provide high mass accuracy and resolution enables the unambiguous determination of elemental compositions, crucial for confirming the identity of newly synthesized compounds and for identifying metabolites in complex biological matrices.[7][8] When coupled with liquid chromatography (LC), LC-HRMS offers a powerful platform for both qualitative and quantitative analysis, supporting various stages of drug discovery and development, from initial synthesis to preclinical studies.[9][10]

These application notes provide a comprehensive overview and detailed protocols for the HRMS analysis of pyrimido[4,5-d]pyrimidines.

Key Applications of HRMS in Pyrimido[4,5-d]pyrimidine Research

  • Structural Confirmation and Purity Assessment: HRMS provides accurate mass measurements, typically with sub-ppm mass accuracy, allowing for the confident determination of the elemental formula of newly synthesized pyrimido[4,5-d]pyrimidine derivatives.[7] This is a critical step in verifying the successful outcome of a chemical synthesis.

  • Impurity and Degradant Profiling: In pharmaceutical development, identifying and characterizing impurities and degradation products is essential for ensuring drug safety and stability. HRMS can detect and identify these minor components in both the drug substance and the final product.[7]

  • Metabolite Identification: Understanding the metabolic fate of a drug candidate is a cornerstone of preclinical development. LC-HRMS is widely used to identify and structurally elucidate metabolites of pyrimido[4,5-d]pyrimidines in in vitro and in vivo studies, providing insights into their biotransformation pathways.[7][8]

  • Quantitative Analysis: While tandem mass spectrometry has traditionally been the gold standard for quantification, modern HRMS instruments offer comparable sensitivity and linearity for the quantitative analysis of target molecules in complex mixtures.[10] This is valuable for pharmacokinetic studies and for quantifying the potency of enzyme inhibitors.

  • Biomarker Discovery: In clinical research, LC-HRMS-based metabolomics can be employed to identify small molecule biomarkers that may indicate the efficacy or toxicity of a pyrimido[4,5-d]pyrimidine-based therapeutic agent.[9][11]

Experimental Workflow for HRMS Analysis

The general workflow for the LC-HRMS analysis of pyrimido[4,5-d]pyrimidines involves several key stages, from sample preparation to data analysis.

HRMS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Evaluation A Sample Collection (e.g., Reaction Mixture, Biological Matrix) B Extraction / Clean-up (SPE, LLE, etc.) A->B C Dissolution in Appropriate Solvent B->C D Liquid Chromatography (U)HPLC Separation C->D Sample Injection E Ionization (e.g., ESI) D->E F High-Resolution Mass Spectrometry (e.g., Orbitrap, Q-TOF) E->F G Data Acquisition (Full Scan, dd-MS2) F->G H Data Processing (Peak Picking, Alignment) G->H I Data Evaluation (Database Searching, Structural Elucidation) H->I CDK Signaling Pathway cluster_G1 G1 Phase cluster_G1S G1-S Transition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds pRb_E2F pRb-E2F Complex CDK46->pRb_E2F phosphorylates CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 binds CDK2->pRb_E2F phosphorylates pRb pRb E2F E2F pRb->pRb_E2F E2F->pRb_E2F S_Phase S-Phase Genes (DNA Synthesis) E2F->S_Phase activates transcription pRb_E2F->E2F releases Inhibitor Pyrimido[4,5-d]pyrimidine Inhibitor Inhibitor->CDK2 inhibits

References

In vitro kinase assay protocol for Pyrimido[4,5-d]pyrimidin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In Vitro Kinase Assay Protocol for Pyrimido[4,5-d]pyrimidin-4-amine Derivatives Using a Luminescence-Based Method

Introduction

Pyrimido[4,5-d]pyrimidine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their potential as inhibitors of various protein kinases.[1][2] These enzymes play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[3][4] As such, pyrimido[4,5-d]pyrimidines are actively investigated as potential therapeutic agents targeting kinases like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[1][2][5]

This application note provides a detailed protocol for a universal, luminescence-based in vitro kinase assay to determine the inhibitory potency of this compound derivatives. The protocol is designed for researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) and lead optimization. We will use the EGFR kinase as a representative target and the ADP-Glo™ Kinase Assay as the detection platform, which quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[6][7]

Signaling Pathway Context: EGFR Cascade

EGFR is a receptor tyrosine kinase that, upon activation by ligands like Epidermal Growth Factor (EGF), initiates downstream signaling cascades such as the MAPK/ERK pathway, which is crucial for regulating cell proliferation, survival, and differentiation.[6][8] Inhibitors, including certain pyrimidine derivatives, typically target the ATP-binding pocket of the kinase domain, preventing autophosphorylation and subsequent pathway activation.[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Cell Proliferation, Survival, Differentiation ERK->Response Regulates Transcription Ligand EGF (Ligand) Ligand->EGFR Binds Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Caption: The EGFR signaling pathway, a target for pyrimidine kinase inhibitors.

Assay Principle

The ADP-Glo™ Kinase Assay is a luminescent method that measures the amount of ADP formed during a kinase reaction.[6] The assay is performed in two steps:

  • Kinase Reaction : The kinase, substrate, ATP, and the test compound (inhibitor) are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP.

  • ADP Detection : After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the ADP back into ATP, which is then used by Ultra-Glo™ Luciferase to produce a luminescent signal.[7] This signal is directly proportional to the ADP concentration and, therefore, to the kinase activity.[6]

Experimental Workflow

The workflow for screening this compound derivatives is a streamlined, homogeneous process suitable for multi-well plates.

Kinase_Assay_Workflow A 1. Reagent Preparation (Buffer, Kinase, Substrate, ATP, Test Compounds) B 2. Dispense Test Compound & Kinase to 384-well plate A->B C 3. Pre-incubate (15 min at RT) B->C D 4. Initiate Reaction (Add Substrate/ATP Mix) C->D E 5. Kinase Reaction Incubation (60 min at RT) D->E F 6. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G 7. Incubation (40 min at RT) F->G H 8. Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) G->H I 9. Incubation (30 min at RT) H->I J 10. Measure Luminescence (Plate Reader) I->J

Caption: Homogeneous workflow for the luminescence-based in vitro kinase assay.

Detailed Experimental Protocol

This protocol is adapted for a 384-well plate format to screen for EGFR inhibitors.

1. Reagent Preparation

  • Kinase Buffer : 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1 mg/mL BSA, and 50µM DTT.[6]

  • Test Compounds : Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO. Create a serial dilution series (e.g., 11 points) in DMSO. For the assay, further dilute these stocks to 4X the final desired concentration in the Kinase Buffer.

  • EGFR Kinase : Dilute recombinant human EGFR enzyme in Kinase Buffer to a 2X working concentration (e.g., 8 ng/well). The optimal concentration should be determined empirically.[6]

  • Substrate/ATP Mix : Prepare a 2X working solution in Kinase Buffer containing the substrate Poly(Glu, Tyr) 4:1 (e.g., 0.4 mg/mL) and ATP (e.g., 20 µM). The ATP concentration should ideally be at or near the Km value for the kinase to accurately determine inhibitor potency.[9][10]

  • Controls :

    • Positive Control (No Inhibition) : Kinase Buffer with DMSO (vehicle).

    • Negative Control (100% Inhibition) : A known potent EGFR inhibitor (e.g., Staurosporine) or buffer without enzyme.

2. Kinase Reaction

  • Add 5 µL of the 2X EGFR kinase solution to the appropriate wells of a white, opaque 384-well plate.[6]

  • Add 2.5 µL of the 4X test compound dilutions or controls to the wells.

  • Pre-incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.[11]

  • Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP mix to each well for a final reaction volume of 10 µL.

  • Mix the plate gently on a plate shaker for 30 seconds.

  • Incubate the plate for 60 minutes at room temperature.

3. Luminescence Detection

  • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.[6]

  • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature, protected from light.[6]

  • Measure the luminescence using a plate-reading luminometer with an integration time of 0.5-1 second.

Data Presentation and Analysis

The raw luminescence data (Relative Light Units, RLU) is used to calculate the percentage of inhibition for each compound concentration. The results can be summarized in a table for clear comparison.

1. Calculation of Percent Inhibition: % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Negative_Control) / (RLU_Positive_Control - RLU_Negative_Control))

2. IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software like GraphPad Prism.[12]

Table 1: Sample Inhibitory Activity Data for this compound Derivatives against EGFR

Compound IDMax Inhibition (%)IC50 (nM)
Derivative 198.5 ± 1.215.3
Derivative 299.1 ± 0.88.7
Derivative 375.4 ± 3.5120.6
Derivative 495.2 ± 2.145.1
Staurosporine100.2 ± 0.55.2

Data are representative and should be generated from at least three independent experiments.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of Pyrimido[4,5-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro anticancer activity of compounds based on the Pyrimido[4,5-d]pyrimidin-4-amine scaffold. This document includes detailed protocols for key cell-based assays, a summary of representative data, and visualizations of relevant signaling pathways to facilitate experimental design and data interpretation.

Introduction

Pyrimido[4,5-d]pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] These compounds often exert their effects by targeting key cellular processes such as cell proliferation, apoptosis, and cell cycle progression.[2][3] A thorough in vitro evaluation is a critical first step in the preclinical development of novel anticancer agents based on this scaffold.

This document outlines a panel of standard cell-based assays to characterize the anticancer profile of this compound derivatives.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative Pyrimido[4,5-d]pyrimidine derivatives and related compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Table 1: Cytotoxicity of Pyrimido[4,5-d]pyrimidine Derivatives in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 7f --0.05 (CDK2)[2]
Compound 7e --0.25 (CDK2)[2]
Compound 7a --0.31 (CDK2)[2]
Compound 6d --0.66 (CDK4)[2]
Compound 7f --0.86 (CDK4)[2]
Compound 12j VariousLeukemia-[4]
Compound 12c UO-31Renal Cancer0.87[4]
Compound 12f HL-60(TB)Leukemia1.41[4]
Compound 12c MOLT-4Leukemia1.58[4]
Compound 12j MOLT-4Leukemia1.82[4]
Compound 12d MOLT-4Leukemia2.0[4]
Compound 11 M14Melanoma2.40[4]
Compound 12d HL-60(TB)Leukemia2.63[4]
Compound 12f M14Melanoma15.5[4]
Compound 6c MCF-7Breast Cancer37.7 ± 3.6[5]
Compound 10b MCF-7Breast Cancer31.8 ± 2.0[5]

Note: The table includes data for various Pyrimido[4,5-d]pyrimidine and related pyrimidine-based compounds to provide a broader context of their potential anticancer activities.

Experimental Protocols

This section provides detailed step-by-step protocols for the most common cell-based assays used to assess anticancer activity.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effect of a compound on cancer cell proliferation and survival.

The MTT assay is a colorimetric assay that measures cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[8]

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.[7] Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][9]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[6] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[10][11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with serial dilutions of the compound as described for the MTT assay.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[12]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air-dry.[13]

  • SRB Staining: Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[11][13]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[13] Allow the plates to air-dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB dye.[12]

  • Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[14][16] Propidium iodide, a fluorescent DNA intercalator, can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[16]

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the this compound compound at the desired concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.[15][16]

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[14]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[14] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[16]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Flow cytometry with PI staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17][18]

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound for the desired time.

  • Cell Harvesting: Harvest both floating and adherent cells as described for the apoptosis assay.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while gently vortexing.[17] Store the fixed cells at -20°C for at least 2 hours.[17]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).[17]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[17]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.[18]

Mandatory Visualizations

Signaling Pathways

The anticancer activity of this compound derivatives can be attributed to their interaction with various signaling pathways that are often dysregulated in cancer.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[19] Its aberrant activation is a common feature in many cancers, making it an attractive therapeutic target.[20]

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR Binds and Activates PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Pyrimido This compound (Inhibitor) Pyrimido->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[21][22] Its aberrant activation is a frequent event in human cancers.[21][23]

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates Pyrimido This compound (Potential Inhibitor) Pyrimido->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel this compound derivative.

Experimental_Workflow cluster_primary_screening Primary Screening cluster_mechanistic_studies Mechanistic Studies Start Start: Synthesized This compound Derivative CytotoxicityAssay Cytotoxicity Screening (MTT or SRB Assay) on a panel of cancer cell lines Start->CytotoxicityAssay DetermineIC50 Determine IC50 Values CytotoxicityAssay->DetermineIC50 Decision Active Compound? DetermineIC50->Decision ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) Decision->ApoptosisAssay Yes Inactive Inactive Compound Decision->Inactive No CellCycleAssay Cell Cycle Analysis (PI Staining) ApoptosisAssay->CellCycleAssay SignalingAssay Signaling Pathway Analysis (e.g., Western Blot for p-Akt, p-ERK) CellCycleAssay->SignalingAssay DataAnalysis Data Analysis and Interpretation SignalingAssay->DataAnalysis End End: Candidate for Further Preclinical Studies DataAnalysis->End

Caption: Experimental workflow for evaluating anticancer activity.

References

Application Notes and Protocols for Pyrimido[4,5-d]pyrimidin-4-amine Derivatives as CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition.[1][2][3] Its dysregulation is a common feature in many human cancers, making it an attractive therapeutic target. The pyrimido[4,5-d]pyrimidine scaffold has emerged as a promising framework for the development of potent and selective CDK2 inhibitors. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of pyrimido[4,5-d]pyrimidin-4-amine derivatives as CDK2 inhibitors.

Data Presentation

Table 1: In Vitro Inhibitory Activity of 2,5,7-Trisubstituted Pyrimido[4,5-d]pyrimidine Derivatives against CDK2
Compound IDR1R2R3CDK2 IC50 (µM)Reference
7a H4-Cl-PhNH-c-Hex0.31[4]
7e H4-OCH3-PhNH-c-Hex0.25[4]
7f H4-CH3-PhNH-c-Hex0.05[4]
Roscovitine ---0.45[4]

IC50 values represent the concentration of the compound required to inhibit 50% of the CDK2 enzyme activity in vitro.

Table 2: Anti-proliferative Activity of Selected Pyrimido[4,5-d]pyrimidine Derivatives
Compound IDCell LineAssay TypeGI50 (µM)Reference
7e Renal Cancer (RXF 393)MTTNot specified (112.9% inhibition at 10⁻⁵ M)[4]
6a Non-small cell lung cancer (HOP-92)MTTNot specified (102.6% inhibition at 10⁻⁵ M)[4]
6c Renal Cancer (RXF 393)MTTNot specified (124% inhibition at 10⁻⁵ M)[4]

GI50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Experimental Protocols

Synthesis of 2,5,7-Trisubstituted this compound Derivatives

This protocol describes a general method for the synthesis of the pyrimido[4,5-d]pyrimidine scaffold, which can be adapted for various substitutions.

Logical Workflow for Synthesis:

cluster_synthesis Synthesis Workflow A 6-Amino-2-thiouracil D Pyrimido[4,5-d]pyrimidine core A->D B Aldehyde (R2-CHO) B->D C Thiourea C->D E Alkylation D->E Step 1 F Amination E->F Step 2 G Final Product F->G Step 3

Caption: General synthetic workflow for pyrimido[4,5-d]pyrimidine derivatives.

Materials:

  • 6-Amino-2-thiouracil

  • Appropriate aldehyde (e.g., 4-chlorobenzaldehyde)

  • Thiourea

  • Ethanol

  • Hydrochloric acid

  • Alkylating agent (e.g., methyl iodide)

  • Amine (e.g., cyclohexylamine)

  • Sodium hydroxide

  • Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Synthesis of the Pyrimido[4,5-d]pyrimidine Core:

    • To a solution of 6-amino-2-thiouracil (1 mmol) in ethanol, add the desired aldehyde (1 mmol) and a catalytic amount of hydrochloric acid.

    • Add thiourea (1.2 mmol) to the mixture.

    • Reflux the reaction mixture for 6-8 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the crude pyrimido[4,5-d]pyrimidine core.

  • Alkylation of the Thio Group:

    • Suspend the pyrimido[4,5-d]pyrimidine core (1 mmol) in DMF.

    • Add sodium hydroxide (1.1 mmol) and stir for 30 minutes at room temperature.

    • Add the alkylating agent (1.2 mmol) dropwise and continue stirring for 2-4 hours.

    • Pour the reaction mixture into ice-cold water.

    • Filter the resulting precipitate, wash with water, and dry.

  • Amination:

    • Dissolve the alkylated intermediate (1 mmol) in a suitable solvent like ethanol.

    • Add the desired amine (1.5 mmol).

    • Reflux the mixture for 12-24 hours.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the final 2,5,7-trisubstituted this compound derivative.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro CDK2/Cyclin A2 Kinase Assay (Luminescence-based)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by CDK2/Cyclin A2.

Experimental Workflow for Kinase Assay:

cluster_kinase_assay CDK2 Kinase Assay Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Add Inhibitor and Enzyme/Substrate Mix to Plate A->B C Pre-incubate B->C D Initiate Reaction with ATP C->D E Incubate D->E F Stop Reaction & Deplete ATP E->F G Add Detection Reagent F->G H Measure Luminescence G->H I Data Analysis (IC50) H->I

Caption: Workflow for the in vitro CDK2 kinase inhibition assay.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be ≤ 1%.

    • Prepare a solution of CDK2/Cyclin A2 and substrate in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer. The final concentration should be close to the Km of ATP for CDK2.

  • Assay Protocol:

    • Add 5 µL of the test compound dilution to the wells of the assay plate.

    • Add 10 µL of the CDK2/Cyclin A2 and substrate mixture to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 value.

Western Blot Analysis

This technique is used to detect changes in the protein levels and phosphorylation status of CDK2 and its downstream targets, such as Retinoblastoma protein (Rb).

Materials:

  • Human cancer cell lines

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CDK2, anti-phospho-Rb (Ser807/811), anti-Rb, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Collect the cell lysates and centrifuge to remove debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Separate the protein samples on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and capture the chemiluminescent signal.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathway

CDK2 in the G1/S Phase Transition:

CDK2 plays a pivotal role in the transition from the G1 to the S phase of the cell cycle. In G1, mitogenic signals lead to the expression of D-type cyclins, which activate CDK4/6. CDK4/6 then partially phosphorylates the Retinoblastoma protein (Rb), leading to the release of some E2F transcription factors. E2F promotes the transcription of genes required for S phase, including Cyclin E. Cyclin E then binds to and activates CDK2. The Cyclin E/CDK2 complex further phosphorylates Rb, leading to its complete inactivation and the full release of E2F, creating a positive feedback loop that commits the cell to enter S phase.[2][3][6]

cluster_pathway CDK2 Signaling in G1/S Transition Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates E2F E2F Rb_E2F->E2F releases pRb p-Rb CyclinE Cyclin E Transcription E2F->CyclinE S_Phase S Phase Entry E2F->S_Phase CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CyclinE_CDK2->Rb_E2F phosphorylates Inhibitor This compound Inhibitor Inhibitor->CyclinE_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S checkpoint.

References

Application of Pyrimido[4,5-d]pyrimidines in Neuroprotective Agent Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimido[4,5-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Recently, this class of compounds has garnered significant attention for its potential in the development of neuroprotective agents. Neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke are characterized by progressive neuronal loss, and strategies to protect neurons from damage are of paramount importance. Pyrimido[4,5-d]pyrimidines offer a versatile platform for the design of multi-target ligands that can address the complex pathologies of these disorders, including oxidative stress, protein aggregation, and dysregulated kinase activity.

This document provides an overview of the application of pyrimido[4,5-d]pyrimidines as neuroprotective agents, summarizing key efficacy data and detailing the experimental protocols used for their evaluation.

Mechanisms of Neuroprotection

Pyrimido[4,5-d]pyrimidine derivatives exert their neuroprotective effects through various mechanisms. Key molecular targets and pathways include:

  • Antioxidant Activity: Many derivatives are potent antioxidants capable of neutralizing reactive oxygen species (ROS), which are major contributors to neuronal damage in neurodegenerative diseases.

  • Inhibition of Amyloid-β (Aβ) Aggregation: A hallmark of Alzheimer's disease is the aggregation of Aβ peptides into neurotoxic plaques. Certain pyrimido[4,5-d]pyrimidines have been shown to inhibit this aggregation process.[1][2]

  • Kinase Inhibition: Dysregulation of kinases such as Glycogen Synthase Kinase-3β (GSK-3β) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in the pathology of several neurodegenerative disorders. The pyrimido[4,5-d]pyrimidine scaffold has been successfully utilized to develop potent inhibitors of these kinases.

Featured Pyrimido[4,5-d]pyrimidine Compounds and Efficacy Data

A recent study highlighted a series of novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines with significant neuroprotective properties.[1][2] The synthesis of these compounds was achieved in a simple and efficient two-step procedure.[1][2][3] Below is a summary of the quantitative data for the most promising compounds from this series.

Compound IDNeuroprotection vs. H₂O₂ (SH-SY5Y cells)ORAC Value (Trolox Equivalents)Aβ₁₋₄₂ Aggregation Inhibition
4g 47% at 0.1 µM, 68% at 1 µM, 77% at 5 µM2.175% at 10 µM
4i 35% at 0.1 µM, 55% at 1 µM, 65% at 5 µM1.868% at 10 µM
4j 40% at 0.1 µM, 60% at 1 µM, 72% at 5 µM1.971% at 10 µM

Table 1: Summary of neuroprotective efficacy for selected N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines. Data sourced from Ben Ameur et al., 2024.[1][2]

Signaling Pathways and Experimental Workflow

Multi-Target Neuroprotective Strategy

The pyrimido[4,5-d]pyrimidine scaffold allows for a multi-pronged attack on the pathological features of neurodegenerative diseases like Alzheimer's. The diagram below illustrates how these compounds can simultaneously address oxidative stress, Aβ aggregation, and potentially pathogenic kinase activity.

G cluster_0 Pathological Stimuli cluster_1 Pathological Events cluster_2 Therapeutic Intervention cluster_3 Neuroprotective Outcomes Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS ↑ Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Abeta_Monomers Aβ Monomers Abeta_Aggregation Aβ Aggregation Abeta_Monomers->Abeta_Aggregation Neuronal_Damage Neuronal Damage & Cell Death ROS->Neuronal_Damage Abeta_Aggregation->Neuronal_Damage Neuroprotection Neuroprotection Pyrimido_Pyrimidine Pyrimido[4,5-d]pyrimidine (e.g., 4g, 4i, 4j) ROS_Scavenging ROS Scavenging Pyrimido_Pyrimidine->ROS_Scavenging Antioxidant Activity (ORAC) Aggregation_Inhibition Aggregation Inhibition Pyrimido_Pyrimidine->Aggregation_Inhibition Anti-aggregation (Thioflavin T) ROS_Scavenging->ROS ROS_Scavenging->Neuroprotection Aggregation_Inhibition->Abeta_Aggregation Aggregation_Inhibition->Neuroprotection

Multi-target neuroprotective strategy of pyrimido[4,5-d]pyrimidines.
General Experimental Workflow for Compound Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel pyrimido[4,5-d]pyrimidine derivatives as neuroprotective agents.

G start Start: Design Analogs synthesis Two-Step Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, HRMS) synthesis->purification in_vitro_screening In Vitro Screening purification->in_vitro_screening neuro_assay Neuroprotection Assay (H₂O₂ on SH-SY5Y) in_vitro_screening->neuro_assay Primary antiox_assay Antioxidant Assay (ORAC) in_vitro_screening->antiox_assay Secondary agg_assay Aβ Aggregation Assay (Thioflavin T) in_vitro_screening->agg_assay Secondary data_analysis Data Analysis & Hit Identification neuro_assay->data_analysis antiox_assay->data_analysis agg_assay->data_analysis lead_optimization Lead Optimization (SAR Studies) data_analysis->lead_optimization end End: Preclinical Candidate data_analysis->end lead_optimization->synthesis

Workflow for synthesis and evaluation of neuroprotective compounds.

Experimental Protocols

Protocol 1: Neuroprotective Activity against H₂O₂-induced Cell Death in SH-SY5Y Cells

This protocol assesses the ability of a test compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO, final concentration of DMSO < 0.1%)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Pre-treatment: Remove the medium and add 100 µL of fresh medium containing the test compounds at various concentrations (e.g., 0.1, 1, and 5 µM). Include a vehicle control (DMSO) and a control with no treatment. Incubate for 2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 100 µM (or a pre-determined optimal toxic concentration). Do not add H₂O₂ to the untreated control wells. Incubate for an additional 24 hours.

  • Cell Viability Assessment (MTT Assay): a. Remove the medium from all wells. b. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. c. Incubate for 4 hours at 37°C until formazan crystals are formed. d. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the untreated control. Calculate the percentage of neuroprotection relative to the H₂O₂-treated group.

Protocol 2: Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant capacity of a compound against peroxyl radicals.

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) for standard curve

  • Phosphate buffer (75 mM, pH 7.4)

  • Test compounds

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with injectors

Procedure:

  • Preparation of Reagents: a. Prepare a stock solution of Fluorescein in phosphate buffer. b. Prepare a stock solution of AAPH in phosphate buffer (prepare fresh daily). c. Prepare a stock solution of Trolox in phosphate buffer and create a series of dilutions for the standard curve (e.g., 6.25 to 100 µM). d. Prepare solutions of test compounds in phosphate buffer.

  • Assay Setup: a. To each well of the 96-well plate, add 150 µL of the working Fluorescein solution. b. Add 25 µL of either the Trolox standard, test compound, or phosphate buffer (for blank). c. Mix and incubate the plate at 37°C for 30 minutes in the plate reader.

  • Initiation and Measurement: a. After incubation, inject 25 µL of the AAPH solution into each well to initiate the reaction. b. Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes. The excitation wavelength is 485 nm and the emission wavelength is 520 nm.

  • Data Analysis: a. Calculate the area under the curve (AUC) for each sample from the fluorescence decay curve. b. Subtract the AUC of the blank from the AUC of the standards and samples to get the net AUC. c. Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve. d. Determine the ORAC value of the test compounds by comparing their net AUC to the Trolox standard curve. Results are expressed as Trolox equivalents (TE).

Protocol 3: Inhibition of Aβ₁₋₄₂ Self-Aggregation (Thioflavin T Assay)

This assay monitors the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T (ThT), which binds specifically to β-sheet-rich structures.

Materials:

  • Aβ₁₋₄₂ peptide (lyophilized)

  • Hexafluoroisopropanol (HFIP)

  • DMSO

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Thioflavin T (ThT)

  • Test compounds

  • 96-well black, clear-bottom, non-binding surface microplate

Procedure:

  • Preparation of Aβ₁₋₄₂ Monomers: a. Dissolve lyophilized Aβ₁₋₄₂ in HFIP to a concentration of 1 mg/mL. b. Aliquot and evaporate the HFIP under a stream of nitrogen gas or in a speed-vac to form a peptide film. c. Store the peptide films at -80°C. d. Immediately before use, dissolve the peptide film in DMSO to create a stock solution (e.g., 1 mM) and then dilute to the final working concentration in cold phosphate buffer.

  • Aggregation Assay: a. In each well of the 96-well plate, mix the Aβ₁₋₄₂ solution (e.g., final concentration of 10 µM) with the test compound at the desired concentration (e.g., 10 µM). Include a control with Aβ₁₋₄₂ and vehicle (DMSO), and a blank with buffer only. b. Add ThT solution to each well (e.g., final concentration of 5 µM). c. Seal the plate to prevent evaporation. d. Incubate the plate at 37°C with intermittent shaking in a plate reader capable of fluorescence measurement.

  • Fluorescence Measurement: a. Measure the ThT fluorescence intensity (Excitation ~440 nm, Emission ~485 nm) at regular intervals (e.g., every 10-15 minutes) for up to 48 hours.

  • Data Analysis: a. Subtract the background fluorescence of the blank from all readings. b. Plot fluorescence intensity versus time to obtain aggregation curves. c. The percentage of inhibition is calculated at the plateau phase of the control aggregation curve using the formula: [1 - (Fluorescence_sample / Fluorescence_control)] * 100%.

Conclusion and Future Directions

Pyrimido[4,5-d]pyrimidines represent a highly promising scaffold for the development of neuroprotective agents. Their synthetic tractability and ability to be tailored for multi-target engagement make them ideal candidates for addressing the complex nature of neurodegenerative diseases. The data and protocols presented here provide a framework for the continued exploration and optimization of this chemical class. Future research should focus on improving the pharmacokinetic properties and blood-brain barrier permeability of lead compounds, as well as evaluating their efficacy in in vivo models of neurodegeneration. The development of selective kinase inhibitors based on this scaffold also remains a promising avenue for therapeutic intervention.

References

Application Notes and Protocols for Antiviral Screening of Novel Pyrimido[4,5-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimido[4,5-d]pyrimidine scaffold has emerged as a promising framework in the design of novel therapeutic agents, demonstrating a wide range of biological activities, including antiviral properties.[1][2] Recent studies have highlighted the potential of 4,7-disubstituted pyrimido[4,5-d]pyrimidines as potent inhibitors of viral replication, particularly against human coronaviruses.[1][3] The structural similarity of these compounds to known Epidermal Growth Factor Receptor (EGFR) inhibitors suggests a potential mechanism of action involving the modulation of host-cell signaling pathways critical for viral entry and replication.[1]

These application notes provide a comprehensive guide for the antiviral screening of novel pyrimido[4,5-d]pyrimidine compounds. Detailed protocols for essential in vitro assays are outlined, including the evaluation of cytotoxicity, direct antiviral activity through plaque reduction, and a mechanistic assay for reverse transcriptase inhibition. Furthermore, this document presents key quantitative data from recent studies and visualizes the putative signaling pathways involved.

Data Presentation: Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxicity of novel compounds are critical parameters in the drug development pipeline. The 50% cytotoxic concentration (CC50) represents the compound concentration that reduces the viability of uninfected host cells by 50%, while the 50% inhibitory concentration (IC50) is the concentration required to inhibit 50% of viral activity. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window.[4]

Recent research on a series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines has yielded promising results against Human Coronavirus 229E (HCoV-229E). The quantitative data from these studies are summarized in the tables below.

Table 1: Cytotoxicity of Novel Pyrimido[4,5-d]pyrimidine Compounds on MRC-5 Cells

CompoundCC50 (µM)
7a >100
7b >100
7f >100
Remdesivir >10

Data extracted from a study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines.[1]

Table 2: Antiviral Activity of Novel Pyrimido[4,5-d]pyrimidine Compounds against HCoV-229E

CompoundIC50 (µM)SI (CC50/IC50)
7a 4.2 ± 0.8>24
7b 6.4 ± 1.1>16
7f 2.8 ± 0.5>36
Remdesivir 0.034 ± 0.003>294

Results are presented as the mean ± standard deviation from independent experiments. Data sourced from a 2024 study on novel pyrimido[4,5-d]pyrimidine derivatives.[1]

Experimental Protocols

Cytotoxicity Assay Protocol (MTT Assay)

This protocol determines the toxicity of the novel compounds to the host cells, ensuring that any observed antiviral effect is not a result of cell death.

Materials:

  • Host cells (e.g., MRC-5, Vero E6)

  • 96-well cell culture plates

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Pyrimido[4,5-d]pyrimidine compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at a density of 1 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the pyrimido[4,5-d]pyrimidine compounds in culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells. The CC50 value is determined as the compound concentration that reduces cell viability by 50%.

Plaque Reduction Assay Protocol

This assay is the gold standard for quantifying the ability of a compound to inhibit the lytic cycle of a virus.[5]

Materials:

  • Confluent host cell monolayers in 6-well or 12-well plates

  • Virus stock of known titer (e.g., HCoV-229E)

  • Pyrimido[4,5-d]pyrimidine compounds

  • Infection medium (e.g., MEM with 2% FBS)

  • Overlay medium (e.g., culture medium containing 1% agarose or methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10%) or other fixative

Procedure:

  • Prepare serial dilutions of the test compounds in infection medium.

  • Pre-incubate the virus stock with an equal volume of the compound dilutions for 1 hour at 37°C.

  • Remove the growth medium from the cell monolayers and wash with PBS.

  • Inoculate the cells with 200 µL of the virus-compound mixture. Include a virus control (no compound) and a cell control (no virus).

  • Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • After adsorption, remove the inoculum and add 2 mL of the overlay medium containing the corresponding concentration of the test compound.

  • Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days).

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of plaques in each well. The IC50 is the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Reverse Transcriptase (RT) Inhibition Assay Protocol

This assay is particularly relevant for retroviruses and other viruses that utilize a reverse transcriptase. It measures the ability of a compound to inhibit the synthesis of DNA from an RNA template.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (or other viral RT)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 75 mM KCl, 2 mM DTT, 5 mM MgCl₂, 0.05% NP-40)

  • Poly(A) template and Oligo(dT)₁₅ primer

  • dNTP mix (dATP, dGTP, dCTP, dTTP)

  • [³H]-dTTP or a non-radioactive detection system (e.g., DIG-dUTP/biotin-dUTP)

  • Pyrimido[4,5-d]pyrimidine compounds

  • Streptavidin-coated microplates (for non-radioactive method)

  • Peroxidase-conjugated anti-DIG antibody and substrate (for non-radioactive method)

  • Scintillation counter or microplate reader

Procedure (Non-Radioactive ELISA-based):

  • Coat streptavidin microplate wells with a biotinylated poly(A)/oligo(dT)₁₅ template/primer.

  • Prepare serial dilutions of the pyrimido[4,5-d]pyrimidine compounds in the reaction buffer.

  • Add the compound dilutions to the wells. Include a positive control (e.g., Nevirapine) and a no-enzyme negative control.

  • Prepare a reaction mixture containing dNTPs, including DIG-dUTP.

  • Initiate the reaction by adding the recombinant reverse transcriptase to all wells except the negative control.

  • Incubate the plate at 37°C for 1-2 hours.

  • Wash the wells to remove unincorporated nucleotides.

  • Add peroxidase-conjugated anti-DIG antibody and incubate.

  • Wash the wells and add a peroxidase substrate.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The structural similarity of some pyrimido[4,5-d]pyrimidines to known kinase inhibitors suggests that their antiviral mechanism may involve the modulation of host cell signaling pathways that are co-opted by viruses for their replication. The Epidermal Growth Factor Receptor (EGFR) and Src family kinases are two such pathways implicated in the entry and replication of various viruses.[1][7][8]

Antiviral_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound_Library Pyrimido[4,5-d]pyrimidine Compound Library Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Library->Cytotoxicity_Assay Antiviral_Assay Primary Antiviral Assay (e.g., Plaque Reduction) Compound_Library->Antiviral_Assay Determine_CC50 Determine CC50 Cytotoxicity_Assay->Determine_CC50 Determine_CC50->Antiviral_Assay Determine_IC50 Determine IC50 & SI Antiviral_Assay->Determine_IC50 Hit_Compounds Hit Compounds (High SI) Determine_IC50->Hit_Compounds MOA_Assays Mechanistic Assays (e.g., RT Inhibition Assay) Hit_Compounds->MOA_Assays Pathway_Analysis Signaling Pathway Analysis Hit_Compounds->Pathway_Analysis Lead_Optimization Lead Optimization MOA_Assays->Lead_Optimization Pathway_Analysis->Lead_Optimization

Caption: General workflow for antiviral screening of novel compounds.

Viral_EGFR_Signaling cluster_cell Host Cell Virus Virus EGFR EGFR Virus->EGFR activates Src Src Kinase EGFR->Src activates PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Src->PI3K_Akt Src->RAS_MAPK Viral_Entry Viral Entry & Endocytosis PI3K_Akt->Viral_Entry Viral_Replication Viral Replication RAS_MAPK->Viral_Replication Viral_Entry->Viral_Replication Compound Pyrimido[4,5-d]pyrimidine Compound Compound->EGFR inhibits Compound->Src inhibits

Caption: Putative viral manipulation of EGFR and Src signaling pathways.

References

Troubleshooting & Optimization

Troubleshooting low yield in pyrimido[4,5-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrimido[4,5-d]pyrimidines.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of pyrimido[4,5-d]pyrimidines, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my pyrimido[4,5-d]pyrimidine synthesis consistently low?

Answer: Low yields in pyrimido[4,5-d]pyrimidine synthesis can stem from several factors, including suboptimal reaction conditions, reagent quality, and the presence of side reactions.[1][2]

Potential Causes and Solutions:

  • Suboptimal Catalyst: The choice and concentration of the catalyst are critical. While strong Brønsted acids like HCl are traditionally used, they can sometimes promote side reactions.[1] Consider screening alternative catalysts, such as Lewis acids (e.g., FeCl₃, ZnCl₂) or using a reusable catalyst which may require regeneration.[1][2]

  • Reaction Temperature and Time: The reaction may necessitate higher temperatures to overcome the activation energy or extended reaction times for completion.[1][2] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal conditions and prevent product degradation.[1][2]

  • Solvent Effects: The polarity of the solvent can significantly impact reaction rates and yields.[1] Polar solvents are generally preferred. Experimenting with different solvents such as ethanol, acetonitrile, or even solvent-free conditions may improve your results.[1]

  • Reagent Purity: Impurities in your starting materials (e.g., substituted pyrimidines, aldehydes, or amines) can inhibit the reaction or lead to the formation of unwanted byproducts.[1] Ensure all reagents are of high purity.

  • Steric Hindrance: Bulky substituents on your starting materials may sterically hinder the reaction, leading to lower yields. If possible, consider using starting materials with less steric bulk.[1]

  • Influence of Substituents: The electronic properties of substituents on the aromatic rings of your starting materials can significantly influence the reaction yield. For instance, in some syntheses, a p-tolyl substituent or the presence of a chlorine or methoxy group on the aromatic ring attached to the amine has been observed to result in modest yields.

Question 2: I am observing an unexpected and highly fluorescent byproduct in my reaction mixture. What is it and how can I prevent its formation?

Answer: A common fluorescent byproduct in reactions involving components similar to the Biginelli or Hantzsch reactions is a 1,4-dihydropyridine (DHP) derivative. This can occur when two equivalents of a β-ketoester (if used in your synthetic route) react with the aldehyde and an ammonia source.

Prevention Strategies:

  • Temperature Control: Higher reaction temperatures can favor the formation of Hantzsch-type byproducts. Lowering the reaction temperature can significantly reduce the formation of these impurities.

  • Order of Reagent Addition: In some cases, the order in which you add your reagents can influence the reaction pathway. For instance, adding urea or another amine source last to the reaction mixture can sometimes minimize its decomposition or participation in side reactions.

Question 3: My crude product is difficult to purify. What are some common impurities and effective purification strategies?

Answer: Purification of pyrimido[4,5-d]pyrimidines can be challenging due to the presence of unreacted starting materials, side products, or insoluble intermediates.

Common Impurities:

  • Unreacted starting materials.

  • Side products such as Hantzsch-type dihydropyridines or N-acylureas.

  • Polymers formed from the self-condensation of aldehydes, particularly under acidic conditions.[1]

Purification Strategies:

  • Recrystallization: This is a highly effective method for purifying solid products. A suitable solvent system should be chosen where the compound is soluble at high temperatures but sparingly soluble at low temperatures. For many pyrimido[4,5-d]pyrimidine derivatives, recrystallization from ether or a mixture of ethanol and water can yield pure crystals.[3]

  • Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is a standard purification technique. The choice of eluent will depend on the polarity of your target compound and the impurities present.

  • Hot Filtration: If you observe insoluble impurities in your hot reaction mixture, a hot gravity filtration can be performed to remove them before the crystallization step.

Frequently Asked Questions (FAQs)

Q1: What are some common starting materials for the synthesis of pyrimido[4,5-d]pyrimidines?

A1: Common starting materials include substituted 4-aminopyrimidines, such as 4-amino-2,6-disubstituted-pyrimidine-5-carbonitrile or 6-aminouracil derivatives.[3] These are often reacted with reagents like triethylorthoesters and various anilines or other amines.

Q2: Can microwave irradiation be used to improve the synthesis of pyrimido[4,5-d]pyrimidines?

A2: Yes, microwave-assisted synthesis has been shown to be an efficient method for producing pyrimido[4,5-d]pyrimidines. This technique can significantly reduce reaction times from hours to minutes and often leads to improved yields with cleaner product formation.

Q3: Are there any "green" or more environmentally friendly methods for this synthesis?

A3: Yes, green chemistry approaches are being developed. These include the use of solvent-free reaction conditions, reusable catalysts, and energy-efficient methods like microwave irradiation.[4]

Data Presentation

Table 1: Effect of Substituents on the Yield of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines.

CompoundR1R2R3Yield (%)
4aMeHH57
4bEtHH50
4dMeHp-Me16
4eEtHp-Me20
4fMeMeH50
4gMeMep-Me28
4hEtMep-Me30
4iMeMep-Cl22
4jMeMep-OMe20
4kMeH3,5-diOMe47

Data adapted from a two-step synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines.[3]

Experimental Protocols

Protocol 1: Two-Step Synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines [3]

Step 1: Synthesis of Intermediate Imidates

  • A mixture of 4-amino-2,6-disubstituted-pyrimidine-5-carbonitrile (1 mmol) and triethylorthoester (4 mmol) is refluxed for 3 hours. No special atmospheric precautions are necessary.

  • After cooling, the solvent is evaporated under reduced pressure.

  • The resulting solid is collected by filtration and can be used in the next step without further purification.

Step 2: Synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines

  • The intermediate imidate (1 mmol) from Step 1 is dissolved in toluene.

  • A substituted aniline (1.2 mmol) and a catalytic amount of acetic acid are added to the solution.

  • The reaction mixture is refluxed for 6-12 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, the solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by recrystallization from ether to yield the final N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Imidate Formation cluster_step2 Step 2: Cyclization start 4-Aminopyrimidine-5-carbonitrile + Triethylorthoester reflux1 Reflux (3h) start->reflux1 evap1 Solvent Evaporation reflux1->evap1 intermediate Intermediate Imidate evap1->intermediate reactants2 Intermediate Imidate + Substituted Aniline + Acetic Acid (cat.) intermediate->reactants2 reflux2 Reflux in Toluene (6-12h) reactants2->reflux2 evap2 Solvent Evaporation reflux2->evap2 recryst Recrystallization (Ether) evap2->recryst product Pyrimido[4,5-d]pyrimidine recryst->product

Caption: General workflow for the two-step synthesis of pyrimido[4,5-d]pyrimidines.

troubleshooting_flow start Low Yield Observed check_reagents Check Reagent Purity start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Pure purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impure check_catalyst Evaluate Catalyst check_conditions->check_catalyst Conditions OK optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal Temp optimize_time Optimize Reaction Time check_conditions->optimize_time Suboptimal Time change_solvent Change Solvent check_conditions->change_solvent Solvent Issue screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts Ineffective increase_yield Improved Yield check_catalyst->increase_yield Effective purify_reagents->check_conditions optimize_temp->increase_yield optimize_time->increase_yield change_solvent->increase_yield screen_catalysts->increase_yield

Caption: Troubleshooting decision tree for addressing low reaction yields.

CDK2_pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F_DP E2F-DP pRb->E2F_DP releases CyclinE_CDK2 Cyclin E / CDK2 E2F_DP->CyclinE_CDK2 promotes transcription of Cyclin E CyclinA_CDK2 Cyclin A / CDK2 CyclinE_CDK2->CyclinA_CDK2 leads to activation of DNA_rep DNA Replication CyclinE_CDK2->DNA_rep initiates CyclinA_CDK2->DNA_rep progresses inhibitor Pyrimido[4,5-d]pyrimidine (CDK2 Inhibitor) inhibitor->CyclinE_CDK2 inhibitor->CyclinA_CDK2

Caption: Simplified CDK2 signaling pathway and the inhibitory action of pyrimido[4,5-d]pyrimidines.

References

Common side reactions in the synthesis of pyrimido[4,5-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of pyrimido[4,5-d]pyrimidines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction to synthesize a pyrimido[4,5-d]pyrimidine is resulting in a low yield. What are the common side reactions I should be aware of?

A1: Low yields in the synthesis of pyrimido[4,5-d]pyrimidines can be attributed to several side reactions, primarily depending on the chosen synthetic route. The most common starting materials are substituted 6-aminouracils or 4-aminopyrimidine-5-carbonitriles. Key side reactions to consider are:

  • Incomplete Cyclization: The final ring-closing step to form the second pyrimidine ring may not go to completion, leaving acyclic intermediates in the reaction mixture.

  • Hydrolysis of Starting Materials or Intermediates: If using a 4-aminopyrimidine-5-carbonitrile derivative, the nitrile group is susceptible to hydrolysis to a carboxamide, especially in the presence of acidic or basic conditions and water. This carboxamide may not undergo the desired cyclization reaction.

  • Self-Condensation of Starting Materials: Under certain conditions, the starting materials may react with themselves to form undesired dimers or polymers.

  • Dimroth Rearrangement: This is an isomerization that can occur in heterocyclic systems, leading to the formation of a constitutional isomer of the desired product. In the context of pyrimido[4,5-d]pyrimidines, this could involve the rearrangement of the pyrimidine ring.[1]

Q2: I am using a 4-aminopyrimidine-5-carbonitrile as a precursor and my final product is impure. How can I identify the major byproduct?

A2: A likely byproduct when starting with 4-aminopyrimidine-5-carbonitrile is the corresponding 4-aminopyrimidine-5-carboxamide. This occurs through the hydrolysis of the nitrile group.

Troubleshooting Steps:

  • Analysis:

    • Mass Spectrometry (MS): Look for a molecular ion peak that is 18 atomic mass units (amu) higher than your starting material (M+18), corresponding to the addition of a water molecule.

    • Infrared (IR) Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretch characteristic of an amide (typically around 1650-1690 cm⁻¹) and the disappearance of the nitrile (C≡N) stretch (around 2220-2260 cm⁻¹).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, you may observe the appearance of two new broad singlets corresponding to the -NH₂ protons of the amide. In ¹³C NMR, a new resonance in the carbonyl region (around 160-170 ppm) will be present, and the nitrile carbon signal (around 115-120 ppm) will be absent.

  • Prevention:

    • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. Use dry solvents and inert atmosphere (e.g., nitrogen or argon).

    • Control of pH: Avoid strongly acidic or basic conditions if possible, as these can catalyze the hydrolysis of the nitrile group.

Q3: My cyclization to form the second pyrimidine ring is not proceeding efficiently. What could be the reasons and how can I address this?

A3: Incomplete cyclization is a common issue and can be influenced by several factors. For instance, the cyclization of certain ethyl carbamate intermediates in some synthetic routes has been reported to be challenging under various basic and catalytic conditions.[2]

Troubleshooting Steps:

  • Reaction Conditions:

    • Temperature: The reaction may require higher temperatures to overcome the activation energy of the cyclization step. Consider increasing the reaction temperature or switching to a higher-boiling solvent.

    • Reaction Time: The reaction may need more time to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Catalyst: The choice of catalyst is crucial. If using a catalyst, ensure it is active and used in the appropriate amount. For some reactions, a stronger acid or base catalyst might be required.

  • Substrate Steric and Electronic Effects:

    • Bulky substituents on the reacting partners can sterically hinder the cyclization.

    • Electron-withdrawing or -donating groups can affect the nucleophilicity and electrophilicity of the reacting centers. As indicated in some studies, certain substituents can consistently lead to lower yields.[3]

Q4: I have synthesized a substituted pyrimido[4,5-d]pyrimidine, but I suspect I may have an isomeric byproduct due to a Dimroth rearrangement. How can I confirm this?

A4: The Dimroth rearrangement involves the opening and closing of the heterocyclic ring, which can lead to an isomer where a ring nitrogen and its exocyclic substituent have swapped places with another ring atom and its substituent.[1]

Troubleshooting Steps:

  • Spectroscopic Analysis:

    • NMR Spectroscopy: A Dimroth rearrangement will likely result in a different chemical environment for the protons and carbons of the heterocyclic core and its substituents. Carefully analyze the ¹H and ¹³C NMR spectra for unexpected shifts or changes in coupling patterns. 2D NMR techniques like HMBC and HSQC can be invaluable in confirming the connectivity of the atoms.

    • Crystallography: If you can obtain a single crystal of the product, X-ray crystallography will provide an unambiguous structural confirmation.

  • Prevention and Control:

    • Reaction Conditions: The Dimroth rearrangement is often influenced by pH and temperature.[4] Running the reaction under milder conditions (lower temperature, neutral pH) may suppress the rearrangement.

    • Solvent Choice: The polarity of the solvent can also play a role. Experimenting with different solvents might favor the formation of the desired isomer.

Data Presentation

The yield of the desired pyrimido[4,5-d]pyrimidine can be significantly influenced by the nature of the substituents on the starting materials. The following table summarizes the effect of different substituents on the yield in a two-step synthesis starting from 4-amino-2,6-alkylpyrimidine-5-carbonitrile.[3]

EntryR⁴Yield (%)
4aMeHPhH57
4bEtHPhH50
4cMeEtPhH35
4dMeHp-tolylH16
4eMeMep-tolylH20
4fMeMePhH50
4gMeMePhp-tolyl28
4hMeEtPhp-tolyl30
4iMeHPhp-Cl22
4jMeHPhp-OMe20
4kMeHPh3,5-diOMe47

Data extracted from a study by Chioua, M., et al. (2024).[3]

Experimental Protocols

Protocol 1: Two-Step Synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines [3]

This protocol describes a general two-step procedure for the synthesis of substituted pyrimido[4,5-d]pyrimidines starting from 4-amino-2,6-alkylpyrimidine-5-carbonitriles.

Step 1: Synthesis of Intermediate Imidates

  • A mixture of the appropriate 4-amino-2,6-alkylpyrimidine-5-carbonitrile (1 equivalent) and triethylorthoester derivative (excess) is heated at reflux for 4-8 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the excess triethylorthoester is removed under reduced pressure to yield the crude imidate, which is often used in the next step without further purification.

Step 2: Synthesis of Pyrimido[4,5-d]pyrimidines

  • The crude imidate from Step 1 (1 equivalent) is dissolved in toluene.

  • The desired substituted aniline (1.2 equivalents) and a catalytic amount of acetic acid are added to the solution.

  • The reaction mixture is heated at reflux for 6-12 hours.

  • The solvent is evaporated under reduced pressure.

  • The resulting solid is purified by recrystallization from a suitable solvent (e.g., ether) to afford the final N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine.

Mandatory Visualizations

Caption: Experimental workflow for the two-step synthesis of pyrimido[4,5-d]pyrimidines.

side_reactions start 4-Aminopyrimidine- 5-carbonitrile intermediate Acyclic Intermediate start->intermediate Reagents & Conditions hydrolysis Hydrolysis start->hydrolysis product Pyrimido[4,5-d]pyrimidine intermediate->product Cyclization incomplete_cyclization Incomplete Cyclization intermediate->incomplete_cyclization rearrangement Dimroth Rearrangement product->rearrangement hydrolysis_product 4-Aminopyrimidine- 5-carboxamide hydrolysis->hydrolysis_product rearrangement_product Isomeric Pyrimido[4,5-d]pyrimidine rearrangement->rearrangement_product

Caption: Common side reaction pathways in pyrimido[4,5-d]pyrimidine synthesis.

References

Technical Support Center: Purification of Pyrimido[4,5-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of novel pyrimido[4,5-d]pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for pyrimido[4,5-d]pyrimidine derivatives?

A1: The most prevalent purification methods for pyrimido[4,5-d]pyrimidine derivatives include:

  • Recrystallization: This is a simple and effective technique for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.[1][2]

  • Silica Gel Column Chromatography: This is a widely used technique for separating compounds based on their polarity.[3][4]

  • Preparative High-Performance Liquid Chromatography (HPLC): This method is often used for final purification to achieve high purity, especially for compounds that are difficult to separate by other means.[5][6]

Q2: How do I choose the right solvent for recrystallizing my pyrimido[4,5-d]pyrimidine derivative?

A2: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[7] Common solvents used for recrystallizing pyrimido[4,5-d]pyrimidine derivatives include ethanol and ether.[1][2] It is often necessary to screen several solvents or solvent mixtures to find the optimal conditions.

Q3: I am having trouble separating my target compound from a very polar impurity by column chromatography. What can I do?

A3: If your pyrimido[4,5-d]pyrimidine derivative is difficult to separate from a polar impurity, you can try the following:

  • Adjust the Mobile Phase Polarity: Gradually increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate system, you can increase the proportion of ethyl acetate or add a small amount of a more polar solvent like methanol.[4][8]

  • Use a Different Stationary Phase: While silica gel is common, other stationary phases like alumina or reverse-phase silica (C18) might offer different selectivity.

  • Consider Preparative HPLC: For challenging separations, preparative HPLC with a suitable column and mobile phase can provide the necessary resolution.[5][9]

Q4: Can I use mass spectrometry (MS) compatible solvents with preparative HPLC for my pyrimido[4,5-d]pyrimidine derivatives?

A4: Yes, for applications where you want to analyze the collected fractions by mass spectrometry, it is important to use MS-compatible mobile phases. This typically involves replacing acids like phosphoric acid with formic acid.[5]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Low yield after column chromatography The compound is too polar and is strongly retained on the silica gel.Increase the polarity of the mobile phase (e.g., by adding methanol to a dichloromethane eluent).[4]
The compound is partially soluble in the wash solvent.Use a less polar solvent for washing the column if possible, or reduce the volume of the wash solvent.
Oily product instead of crystals after recrystallization The compound may have a low melting point or be impure.Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent (anti-solvent) dropwise to induce crystallization. Seeding with a small crystal of the pure compound can also help.
Multiple spots on TLC after purification Incomplete separation of byproducts.Optimize the column chromatography conditions (e.g., use a shallower solvent gradient).[10] Consider a second purification step, such as preparative HPLC or recrystallization.[2][5]
Inconsistent retention times in HPLC Changes in mobile phase composition, column temperature, or column degradation.Ensure the mobile phase is well-mixed and degassed. Use a column thermostat for temperature control. If the problem persists, the column may need to be washed or replaced.
Formation of an unexpected byproduct Side reactions during synthesis or workup.During workup, washing with a saturated solution of sodium chloride can help remove certain impurities like ammonium formate.[1] Re-evaluate the reaction conditions to minimize side product formation.

Experimental Protocols

General Protocol for Silica Gel Column Chromatography
  • Column Preparation: Select a glass column of an appropriate size based on the amount of crude material. Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase solvent. Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude pyrimido[4,5-d]pyrimidine derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column bed.

  • Elution: Begin elution with the least polar solvent system. Gradually increase the polarity of the mobile phase to elute the compounds. For example, start with 100% petroleum ether and gradually increase the percentage of ethyl acetate.[3]

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which the pyrimido[4,5-d]pyrimidine derivative has high solubility at high temperatures and low solubility at room temperature (e.g., ethanol).[1]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals, for example, over phosphorus pentoxide.[11]

Quantitative Data Summary

Compound ClassPurification MethodEluent/Solvent SystemYield (%)PurityReference
2,5,7-trisubstituted pyrimido[4,5-d]pyrimidinesRecrystallizationEthanol94Not specified[1]
4,7-disubstituted pyrimido[4,5-d]pyrimidinesWashingCold ethanol82Used for next step without further purification[11]
N,7-diphenylpyrimido[4,5-d]pyrimidin-4-aminesRecrystallizationEtherup to 57Not specified[2]
Pyrimidine derivativeSilica gel column chromatographyPetroleum ether:Ethyl acetate = 5:1 to 3:174.47Not specified[3]
Pyrimidine derivativeFlash column chromatographyDichloromethane:Methanol = 94:651Not specified[4]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Pyrimido[4,5-d]pyrimidine Derivative Initial_Purification Initial Purification (e.g., Extraction, Washing) Crude_Product->Initial_Purification Primary_Purification Primary Purification Initial_Purification->Primary_Purification e.g., Column Chromatography Final_Purification Final Purification Primary_Purification->Final_Purification If necessary Pure_Compound Pure Compound Primary_Purification->Pure_Compound TLC TLC Analysis Primary_Purification->TLC Monitor Fractions Final_Purification->Pure_Compound HPLC_Analysis HPLC/LC-MS Analysis Final_Purification->HPLC_Analysis e.g., Preparative HPLC NMR NMR Analysis Pure_Compound->NMR Structure Confirmation TLC->Primary_Purification Optimize Separation HPLC_Analysis->Final_Purification Collect Pure Fractions

References

Optimizing reaction conditions for the synthesis of 4,7-disubstituted pyrimido[4,5-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,7-disubstituted pyrimido[4,5-d]pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the general synthetic strategies for preparing 4,7-disubstituted pyrimido[4,5-d]pyrimidines?

A1: The synthesis of 4,7-disubstituted pyrimido[4,5-d]pyrimidines typically involves a multi-step process. A common approach begins with the construction of a pyrimidine ring, followed by the fusion of a second pyrimidine ring. Key starting materials often include substituted pyrimidines, such as 6-aminouracil derivatives, which are then reacted with various reagents to build the fused heterocyclic system.[1][2][3] One straightforward methodology starts from thiourea. Another prominent strategy involves the cyclocondensation of a 4-amino-5-cyanopyrimidine with a suitable cyclizing agent. The resulting pyrimido[4,5-d]pyrimidine core, often halogenated at the 4 and 7 positions (e.g., 4,7-dichloropyrimido[4,5-d]pyrimidine), serves as a key intermediate for introducing various substituents via nucleophilic aromatic substitution (SNAr) reactions.

Q2: I am observing very low yields in my reaction. What are the potential causes and how can I improve the yield?

A2: Low yields are a common issue and can stem from several factors:

  • Suboptimal Reaction Temperature: Temperature plays a critical role. For some reactions, increasing the temperature can enhance the reaction rate and improve yields. For instance, in certain syntheses of pyrimido[4,5-d]pyrimidine derivatives, the optimal temperature has been found to be around 70°C.[4] However, excessively high temperatures can lead to decomposition of reactants or products, or favor the formation of side products. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal temperature.

  • Inefficient Catalyst: The choice and amount of catalyst are crucial. A variety of catalysts, including iodine, L-proline, and DABCO-based ionic liquids, have been successfully employed.[4][5][6][7] If you are experiencing low yields, consider screening different catalysts or optimizing the catalyst loading. The reusability of some catalysts has also been demonstrated, which can be a cost-effective approach.[5][6]

  • Improper Solvent: The solvent can significantly influence the solubility of reactants and the reaction pathway. While some reactions proceed well in water, others may require organic solvents.[4] Experimenting with different solvents or even solvent-free conditions could lead to improved outcomes.

  • Purity of Starting Materials: Impurities in your starting materials can inhibit the reaction or lead to the formation of unwanted byproducts. Ensure that all reagents are of high purity before starting the reaction.

Q3: I am getting multiple products in my reaction mixture. What are the likely side reactions?

A3: The formation of multiple products can be attributed to several side reactions. In syntheses involving precursors like 6-aminouracil, self-condensation or reaction with other nucleophiles present in the mixture can lead to undesired byproducts. If your synthesis involves a di-halogenated intermediate, incomplete substitution or substitution at unintended positions can result in a mixture of products. Careful control of stoichiometry and reaction conditions, particularly temperature and reaction time, is essential to minimize the formation of these side products. Purification techniques such as column chromatography are often necessary to isolate the desired 4,7-disubstituted product.

Q4: How can I purify my final 4,7-disubstituted pyrimido[4,5-d]pyrimidine product?

A4: Purification of the final product is critical to remove unreacted starting materials, catalysts, and any byproducts. Common purification methods include:

  • Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is crucial and should be determined experimentally.

  • Column Chromatography: For complex mixtures or when recrystallization is not effective, flash column chromatography using silica gel is a standard technique. The eluent system will depend on the polarity of your compound and the impurities present.

  • Filtration and Washing: In cases where the product precipitates out of the reaction mixture, simple filtration followed by washing with a suitable solvent to remove soluble impurities can be sufficient.

Troubleshooting Guides

Guide 1: Low or No Product Formation
Symptom Possible Cause Suggested Solution
No product observed by TLC/LC-MSIncorrect reaction conditionsVerify the reaction temperature, time, and atmosphere (e.g., inert atmosphere if required).
Inactive catalystUse a fresh batch of catalyst or try a different catalyst reported for similar transformations.[4][5][6][7]
Low purity of starting materialsPurify the starting materials before use.
Low yield of the desired productSuboptimal temperaturePerform the reaction at different temperatures to find the optimum. A study on iodine-catalyzed synthesis found 70°C to be optimal.[4]
Inefficient solventScreen a range of solvents with different polarities. Water has been used effectively as a solvent in some cases.[4]
Insufficient reaction timeMonitor the reaction progress over a longer period using TLC.
Guide 2: Formation of Multiple Products/Byproducts
Symptom Possible Cause Suggested Solution
Multiple spots on TLC plateSide reactions due to high temperatureLower the reaction temperature and monitor the reaction closely.
Incorrect stoichiometryCarefully control the molar ratios of the reactants.
Non-selective reactionIf using a di-halogenated intermediate, consider using a milder nucleophile or adjusting the reaction conditions to favor substitution at the desired positions.
Product is difficult to purifyPresence of closely related byproductsOptimize the reaction to minimize byproduct formation. Employ advanced purification techniques like preparative HPLC if necessary.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1--2560Trace
24.2H₂O256062
35.2H₂O251092
45.2EtOH252585
55.2CH₃CN253078
65.2H₂O50592
75.2H₂O70292

This table is a representative example based on data for a specific pyrimido[4,5-d]pyrimidine synthesis and illustrates the impact of different reaction parameters.[6]

Table 2: Yields of Various 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines

CompoundYield (%)
4aPhenylH57
4cPhenylEthyl35
4dp-TolylH16
4hp-TolylEthyl30
4i4-ChlorophenylMethyl22
4k3,5-DimethoxyphenylH47
7a5,6,7,8-tetrahydronaphthalen-1-yl2-(Dimethylamino)ethyl-
7c5,6,7,8-tetrahydronaphthalen-1-ylCyclopropyl40
7d2,3-dihydro-1H-inden-4-yl4-methylpiperazin-1-yl43
7f2,3-dihydro-1H-inden-4-yl2-(diethylamino)ethyl10
7j3-ethynylphenylCyclopropyl11
7kpyridin-3-yl4-methylpiperazin-1-yl20

Yields are based on reported synthetic procedures.[8][9] Note that direct comparison of yields between different studies may not be appropriate due to variations in reaction conditions and scales.

Experimental Protocols

General Procedure for a Two-Step Synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines

Step 1: Synthesis of Imidate Intermediate

  • A mixture of 4-amino-2,6-arylpyrimidine-5-carbonitrile (1 mmol) and triethylorthoester (4 mmol) is refluxed for 3 hours.

  • After cooling, the solvent is evaporated under reduced pressure.

  • The resulting solid is collected by filtration and recrystallized from ether to yield the imidate intermediate.

Step 2: Synthesis of the Final Product

  • A solution of the imidate from Step 1 (1 mmol) and the corresponding aniline (1.2 mmol) in diphenyl ether (5 mL) is heated at 220 °C for 15-30 minutes.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The resulting product is filtered and recrystallized from ether to give the desired N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine.[8]

General Procedure for the Synthesis of 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines from a Dichloro-intermediate

This is a generalized protocol based on the common strategy of nucleophilic substitution.

  • To a solution of 4,7-dichloropyrimido[4,5-d]pyrimidine in a suitable solvent (e.g., THF, DMF, or an alcohol), add the first amine nucleophile (1.1 equivalents).

  • The reaction can be performed at room temperature or with heating, depending on the reactivity of the nucleophile. The progress should be monitored by TLC or LC-MS.

  • Once the monosubstitution is complete, the second amine nucleophile (1.1-1.5 equivalents) is added.

  • The reaction mixture is then heated, often to reflux, to facilitate the second substitution.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 4,7-disubstituted pyrimido[4,5-d]pyrimidine.

Mandatory Visualizations

Synthesis_Workflow Start Starting Materials (e.g., 6-Aminouracil derivative) Reaction Cyclization Reaction - Catalyst - Solvent - Temperature Start->Reaction Intermediate Pyrimido[4,5-d]pyrimidine Core (e.g., Dichloro-derivative) Reaction->Intermediate Substitution Nucleophilic Aromatic Substitution (SNAr) - Amine Nucleophiles Intermediate->Substitution Product 4,7-Disubstituted Pyrimido[4,5-d]pyrimidine Substitution->Product Purification Purification - Recrystallization - Chromatography Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of 4,7-disubstituted pyrimido[4,5-d]pyrimidines.

Troubleshooting_Workflow Problem Low Yield or Multiple Products Check_Purity Check Purity of Starting Materials Problem->Check_Purity Check_Conditions Verify Reaction Conditions Problem->Check_Conditions Analyze_Byproducts Analyze Byproducts (TLC, LC-MS, NMR) Problem->Analyze_Byproducts Optimize_Temp Optimize Temperature Check_Purity->Optimize_Temp Check_Conditions->Optimize_Temp Optimize_Solvent Optimize Solvent Optimize_Temp->Optimize_Solvent Optimize_Catalyst Optimize Catalyst Optimize_Solvent->Optimize_Catalyst Improved Improved Results? Optimize_Catalyst->Improved Adjust_Stoichiometry Adjust Stoichiometry Analyze_Byproducts->Adjust_Stoichiometry Adjust_Stoichiometry->Improved Improved->Optimize_Temp No End Successful Synthesis Improved->End Yes

Caption: Troubleshooting workflow for optimizing reaction conditions.

References

Technical Support Center: Improving the Solubility of Pyrimido[4,5-d]pyrimidin-4-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Pyrimido[4,5-d]pyrimidin-4-amine and related compounds during biological assays.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. What are the general solubility characteristics of this compound class?

A1: Pyrimido[4,5-d]pyrimidine derivatives, particularly those with limited polar functional groups, often exhibit low aqueous solubility. For a related compound, 6-amino-5-(4-aminophenyl)-1H-pyrimidin-2-one, it is noted to have moderate to low solubility in water.[1] Generally, polar solvents are more effective at dissolving these compounds compared to non-polar solvents.[1] The solubility is also highly dependent on the pH of the solution due to the presence of amino groups that can be protonated.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For poorly soluble compounds like many pyrimidine derivatives, it is standard practice to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for a wide range of organic molecules.[2] It is advisable to prepare a concentrated stock (e.g., 10-20 mM) in high-quality, anhydrous DMSO, which can then be diluted into your aqueous assay buffer.[2]

Q3: What is the maximum percentage of DMSO I can use in my cell-based assay without causing toxicity?

A3: The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration of DMSO in the assay medium at or below 0.5% (v/v). Many cell lines can tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.

Q4: Can I use other organic solvents besides DMSO?

A4: Yes, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can be used. However, it is important to note that the choice of co-solvent can influence the biological activity of the compound.[2] Therefore, consistency in the solvent used is key for reproducible results. Always include a solvent control in your experiments.

Q5: How does pH affect the solubility of this compound?

A5: The amino group on the pyrimidine ring is basic and can be protonated at acidic pH. This protonation increases the polarity of the molecule and can significantly enhance its aqueous solubility.[1] Conversely, at basic pH, the compound will be in its free base form, which is typically less soluble. Therefore, adjusting the pH of your buffer to be slightly acidic may improve solubility. However, you must consider the pH compatibility of your biological assay.

Troubleshooting Guide

Problem: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer.

  • Question 1: What is the final concentration of the compound and DMSO in your assay?

    • Answer: It's possible that you are exceeding the kinetic solubility of your compound in the final assay buffer. Even with a small percentage of DMSO, the aqueous environment can cause a poorly soluble compound to precipitate. Try lowering the final concentration of your compound.

  • Question 2: Have you tried using a co-solvent system?

    • Answer: In addition to DMSO, other co-solvents can be used to improve solubility. Consider using a mixture of solvents for your stock solution or adding a small amount of a pharmaceutically acceptable co-solvent like polyethylene glycol (PEG) or propylene glycol to your assay buffer if your experimental system allows.

  • Question 3: Could pH be a factor?

    • Answer: The pH of your buffer can significantly impact the solubility of compounds with ionizable groups.[1] Since this compound has a basic amino group, its solubility is expected to increase at a lower pH. If your assay can tolerate it, try using a buffer with a slightly more acidic pH.

Problem: I am observing inconsistent results between experiments.

  • Question 1: How are you preparing your compound solutions?

    • Answer: Inconsistent solution preparation can lead to variability. Always ensure your stock solution in DMSO is fully dissolved before making dilutions. Use a vortex mixer and visually inspect for any undissolved particles. Prepare fresh dilutions for each experiment from a single, well-characterized stock solution to minimize variability from freeze-thaw cycles.[2]

  • Question 2: Are you considering the difference between kinetic and thermodynamic solubility?

    • Answer: When you dilute a DMSO stock into an aqueous buffer, you are measuring kinetic solubility, which can be higher than the true thermodynamic (equilibrium) solubility. Over time, the supersaturated solution may precipitate, leading to a decrease in the effective concentration of your compound. For longer incubation assays, it's important to ensure your compound remains in solution.

Data Presentation

Currently, there is no publicly available quantitative solubility data for this compound in common biological buffers. Researchers are encouraged to determine this experimentally. The following table provides a template for recording and presenting solubility data.

Solvent SystemTemperature (°C)MethodSolubility (µg/mL)Solubility (µM)Observations
Water25ThermodynamicData to be determinedData to be determined
PBS (pH 7.4)25ThermodynamicData to be determinedData to be determined
PBS (pH 7.4) + 0.5% DMSO25KineticData to be determinedData to be determined
PBS (pH 6.0)25ThermodynamicData to be determinedData to be determined
5% Ethanol in Water25ThermodynamicData to be determinedData to be determined

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by Turbidimetry

This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a compound upon dilution from a DMSO stock.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom microplate

  • Microplate reader with the capability to measure absorbance or nephelometry

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Create a serial dilution of the stock solution in DMSO in a separate 96-well plate (e.g., from 10 mM down to 0.01 mM).

  • Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the clear bottom 96-well assay plate in triplicate.

  • Rapidly add 98 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 2%.

  • Mix the plate on a plate shaker for 2 minutes.

  • Measure the turbidity of each well using a microplate reader at a suitable wavelength (e.g., 620 nm) or by nephelometry immediately after mixing and again after a set time (e.g., 1-2 hours).

  • The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility by the Shake-Flask Method

This method determines the true equilibrium solubility of a compound and is considered the gold standard.

Materials:

  • This compound (solid)

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Small glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.

  • Add a known volume of the desired aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, let the vials stand to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with an appropriate solvent (e.g., mobile phase for HPLC).

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Testing cluster_analysis Analysis & Decision cluster_optimization Optimization cluster_assay Biological Assay prep_stock Prepare 10 mM Stock in 100% DMSO kinetic Kinetic Solubility (Turbidimetry) prep_stock->kinetic thermo Thermodynamic Solubility (Shake-Flask) prep_stock->thermo analyze Analyze Data kinetic->analyze thermo->analyze decision Solubility Acceptable? analyze->decision optimize Optimize Formulation (Co-solvents, pH, etc.) decision->optimize No assay Proceed to Biological Assay decision->assay Yes optimize->kinetic

Caption: Workflow for assessing and improving compound solubility.

troubleshooting_logic start Compound Precipitation in Assay Buffer q1 Is final concentration too high? start->q1 s1 Lower final concentration q1->s1 Yes q2 Is the buffer pH optimal? q1->q2 No end_node Solubility Improved s1->end_node s2 Adjust buffer pH (if assay permits) q2->s2 No q3 Can co-solvents be used? q2->q3 Yes s2->end_node s3 Introduce co-solvents (e.g., PEG, cyclodextrins) q3->s3 Yes s3->end_node

Caption: Troubleshooting logic for compound precipitation.

References

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Pyrimido[4,5-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of pyrimido[4,5-d]pyrimidines. The information is designed to address specific issues encountered during experimental work, with a focus on reaction optimization, impurity control, and purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up of pyrimido[4,5-d]pyrimidines?

A1: Several synthetic strategies are employed for the synthesis of pyrimido[4,5-d]pyrimidines, with multicomponent reactions (MCRs) being particularly suitable for scale-up due to their efficiency and atom economy.[1] The Biginelli and Hantzsch-type reactions are common examples.[2][3] These one-pot procedures often involve the condensation of a pyrimidine derivative (like 6-aminouracil or barbituric acid), an aldehyde, and a third component such as urea, thiourea, or an active methylene compound.[1][3] The choice of catalyst and reaction conditions is critical for achieving high yields and purity on a larger scale.

Q2: How critical is temperature control during the scale-up of these syntheses?

A2: Temperature control is a critical parameter. Some synthetic routes for pyrimido[4,5-d]pyrimidines are highly sensitive to temperature fluctuations. For instance, in certain reactions, temperatures below 110 °C may result in no reaction, while exceeding 140 °C can lead to product decomposition. Careful monitoring and control of the internal reaction temperature are crucial to prevent the formation of side products and ensure reaction efficiency and safety.

Q3: What are the key considerations for solvent selection in the scale-up process?

A3: Solvent selection impacts reaction kinetics, solubility of reactants and products, and downstream processing. While solvents like DMF are effective, greener alternatives such as ethanol or even water are being explored.[2] For scale-up, factors like solvent toxicity, boiling point, recovery, and cost are important. The use of solvent-free conditions or microwave irradiation with solid supports like alumina can also be a viable and environmentally friendly option for large-scale production.

Q4: What are the common impurities I should expect, and how can I minimize them?

A4: Impurities can arise from starting materials, side reactions, or degradation of the product. Common organic impurities may include unreacted starting materials, intermediates, and byproducts from competing reaction pathways. Inorganic impurities might originate from catalysts or reagents. Minimizing impurities involves using high-purity starting materials, optimizing reaction conditions (temperature, stoichiometry, reaction time), and implementing an appropriate purification strategy. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying and quantifying impurities.

Q5: What are the most effective methods for purifying pyrimido[4,5-d]pyrimidines on a large scale?

A5: Crystallization is the most common and scalable method for purifying solid pyrimido[4,5-d]pyrimidine derivatives. The choice of solvent is crucial for effective purification. Solvents like ethanol and ether have been reported to be effective for recrystallization.[4][5] The process should be carefully designed to ensure high recovery of the pure product while effectively removing impurities. Column chromatography can also be used but may be less practical and more costly for very large quantities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Reaction Yield - Incomplete reaction- Suboptimal reaction temperature- Incorrect stoichiometry- Inefficient mixing- Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.- Carefully control the reaction temperature within the optimal range.- Optimize the molar ratios of the reactants.- Ensure adequate agitation, especially for heterogeneous mixtures.
Formation of Side Products/Impurities - High reaction temperature- Prolonged reaction time- Presence of moisture or air (for sensitive reactions)- Non-selective catalyst- Lower the reaction temperature and monitor for improvement.- Stop the reaction once the main product formation has peaked.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Screen for a more selective catalyst.
Difficulty in Product Isolation/Crystallization - Product is too soluble in the reaction solvent- Presence of oily impurities inhibiting crystallization- Incorrect pH- Perform a solvent screen to find a suitable anti-solvent for precipitation or a better crystallization solvent.- Purify the crude product by column chromatography before crystallization.- Adjust the pH of the solution to the isoelectric point of the product to induce precipitation.
Poor Product Solubility - Intrinsic property of the molecule- Formation of a specific polymorph- Screen for a suitable solvent or solvent mixture for dissolution.- Consider derivatization to a more soluble form (e.g., a salt) if applicable.- Investigate different crystallization conditions to obtain a more soluble polymorphic form.
Inconsistent Results on Scale-Up - Poor heat transfer in larger reactors- Inefficient mixing at a larger scale- Changes in reagent addition rate- Ensure the reactor has adequate heat exchange capacity.- Use appropriate impeller design and agitation speed for the reactor volume.- Maintain a controlled and consistent rate of reagent addition.

Experimental Protocols

General Protocol for One-Pot Synthesis of 5-Aryl-tetrahydropyrimido[4,5-d]pyrimidine-diones

This protocol is a generalized procedure based on common multicomponent reactions.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add barbituric acid (1.0 mmol), the corresponding aromatic aldehyde (1.0 mmol), and urea or thiourea (1.2 mmol).

  • Solvent and Catalyst: Add the chosen solvent (e.g., water, ethanol, or a green solvent) and the catalyst (e.g., ceric ammonium nitrate (CAN), an ionic liquid, or an acid/base catalyst).[6][7]

  • Reaction Execution: Heat the reaction mixture to the optimal temperature (typically between 70 °C and reflux) and stir for the required time (ranging from minutes to several hours).[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the crude product with a suitable solvent (e.g., cold water or ethanol) to remove soluble impurities. Further purify the product by recrystallization from an appropriate solvent to obtain the pure pyrimido[4,5-d]pyrimidine derivative.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyrimido[4,5-d]pyrimidine Synthesis
Synthesis MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
Multicomponent CondensationCeric Ammonium Nitrate (CAN)WaterReflux1-2 hExcellent[1]
Microwave-assistedAlumina (solid support)Solvent-free-30-50 s75-87
Ionic Liquid Catalyzed[C4(DABCO-SO3H)2].4ClO4Various80-10010-30 minHigh[6][7]
Hantzsch ReactionCatalyst-free (Microwave)Ethanol15010 minHigh[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing reactants Reactants: - Pyrimidine derivative - Aldehyde - Urea/Thiourea solvent_catalyst Solvent & Catalyst Selection reactants->solvent_catalyst mixing Mixing & Heating solvent_catalyst->mixing monitoring Reaction Monitoring (TLC/HPLC) mixing->monitoring isolation Isolation: - Cooling - Filtration monitoring->isolation Reaction Complete purification Purification: - Washing - Recrystallization isolation->purification analysis Final Product Analysis purification->analysis

Caption: A typical experimental workflow for the synthesis of pyrimido[4,5-d]pyrimidines.

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurity Issues? low_yield->impurity No check_conditions Verify Reaction Conditions (Temp, Time, Stoich.) low_yield->check_conditions Yes isolation_prob Isolation Problems? impurity->isolation_prob No adjust_temp_time Adjust Temp/Time impurity->adjust_temp_time Yes solvent_screen Solvent Screening for Crystallization isolation_prob->solvent_screen Yes optimize_mixing Optimize Mixing check_conditions->optimize_mixing change_catalyst Change Catalyst adjust_temp_time->change_catalyst purify_crude Pre-purify Crude solvent_screen->purify_crude

References

Technical Support Center: Enhancing the Selectivity of Pyrimido[4,5-d]pyrimidin-4-amine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrimido[4,5-d]pyrimidin-4-amine-based kinase inhibitors. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and evaluation of this important class of compounds. Our goal is to help you enhance the selectivity of your inhibitors and ensure the accuracy and reliability of your experimental results.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and biological evaluation of this compound inhibitors in a practical question-and-answer format.

Synthesis and Purification

Question: My synthesis of a substituted Pyrimido[4,5-d]pyrimidine results in a low yield and several side products. What are the common pitfalls?

Answer: Low yields in the synthesis of pyrimido[4,5-d]pyrimidines can often be attributed to several factors, particularly in the cyclization steps.

  • Incomplete Cyclization: The final ring closure to form the pyrimido[4,5-d]pyrimidine core can be sensitive to reaction conditions. Ensure that the temperature and reaction time are optimized. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of maximum conversion without significant decomposition.

  • Side Reactions: Competing reactions can lead to the formation of byproducts. For instance, in multi-component reactions, side products can arise from alternative cyclization pathways.[1] Careful control of stoichiometry and the order of reagent addition can help minimize these unwanted reactions.[1]

  • Starting Material Purity: Ensure the purity of your starting materials, as impurities can inhibit the reaction or lead to the formation of side products.

Troubleshooting Workflow for Synthesis:

cluster_synthesis Synthesis Troubleshooting Low_Yield Low Yield or Multiple Products Check_Purity Verify Starting Material Purity (NMR, MS) Low_Yield->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_Purity->Optimize_Conditions Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS) Optimize_Conditions->Monitor_Reaction Monitor_Reaction->Optimize_Conditions Incomplete Reaction Purification Purification Strategy Monitor_Reaction->Purification Purification->Optimize_Conditions Impure Product Characterization Characterize Products (NMR, MS, HRMS) Purification->Characterization Success Pure Compound Characterization->Success

Caption: Troubleshooting workflow for low-yield synthesis.

Question: I am having difficulty purifying my this compound derivative. What are the best practices?

Answer: The purification of heterocyclic compounds like pyrimido[4,5-d]pyrimidines can be challenging due to their often-poor solubility and potential for multiple closely related byproducts.

  • Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC) is often the most effective method for purifying these compounds.[2][3] A standard C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of formic acid or trifluoroacetic acid to improve peak shape is a good starting point.[4]

  • Solubility: If your compound has poor solubility in common HPLC solvents, you may need to add a co-solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to the sample injection, but be mindful of its effect on the separation.

  • Crystallization: If your compound is a solid and sufficiently pure after column chromatography, recrystallization can be an excellent final purification step to obtain highly pure material and remove amorphous content.

Compound Characterization

Question: The 1H NMR spectrum of my this compound is complex and difficult to interpret. Are there any common issues?

Answer: Interpreting NMR spectra for this scaffold requires attention to a few key points.

  • Tautomerism: The presence of amine and lactam functionalities can lead to tautomers in solution, which can result in the appearance of more signals than expected.[5] Running the NMR at a higher temperature can sometimes cause coalescence of these signals.

  • Solvent Effects: The chemical shifts of N-H protons are highly dependent on the solvent and concentration. Peaks can be broad and may exchange with deuterium in solvents like D2O or methanol-d4, which can be a useful diagnostic tool.[6] If peaks are overlapping, trying a different solvent (e.g., benzene-d6 instead of CDCl3) can often resolve them.[6]

  • W-coupling: Long-range "W-coupling" can sometimes be observed in rigid heterocyclic systems, leading to small, unexpected splitting patterns.[7]

Solubility and Stability

Question: My this compound inhibitor has poor aqueous solubility, which is affecting my biological assays. How can I improve it?

Answer: Poor aqueous solubility is a common challenge for kinase inhibitors.[8] Several strategies can be employed to address this:

  • Formulation:

    • Co-solvents: Using a small percentage of DMSO (typically <1%) in your final assay buffer is standard practice.[9]

    • pH Adjustment: If your molecule has ionizable groups (like the 4-amine), adjusting the pH of the buffer can significantly increase solubility.[9]

    • Excipients: The use of solubilizing agents like cyclodextrins can form inclusion complexes with your compound, enhancing its solubility.[9]

  • Medicinal Chemistry:

    • Introduce Polar Groups: If you are in the process of optimizing your inhibitor, consider adding small, polar functional groups (e.g., hydroxyl, methoxy) or basic amines that can be protonated at physiological pH.

    • Disrupt Planarity: Highly planar molecules tend to have lower solubility due to efficient crystal packing. Introducing non-planar groups can disrupt this and improve solubility.[10]

Biological Evaluation

Question: My inhibitor shows high potency in a biochemical kinase assay but is much less active in a cell-based assay. What are the likely causes?

Answer: This is a frequent and important issue in drug discovery. The discrepancy often points to factors not present in a purified enzyme assay.[11]

  • Poor Cell Permeability: The inhibitor may not be able to cross the cell membrane to reach its intracellular target.[11] Consider the compound's physicochemical properties (e.g., LogP, polar surface area).

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • High Cellular ATP Concentration: Most kinase inhibitors are ATP-competitive. The concentration of ATP in cells (millimolar range) is much higher than that typically used in biochemical assays (micromolar range), leading to a significant rightward shift in the IC50 value.[11]

  • Compound Instability: The inhibitor may be rapidly metabolized by the cells into an inactive form.

Troubleshooting Workflow for Low Cellular Potency:

cluster_potency Troubleshooting Low Cellular Potency Start High Biochemical Potency, Low Cellular Potency Permeability Assess Cell Permeability (e.g., PAMPA, Caco-2) Start->Permeability Efflux Investigate Efflux Pump Substrate Potential Start->Efflux ATP Re-run Biochemical Assay at High [ATP] Start->ATP Stability Assess Cellular Stability (LC-MS of Lysate) Start->Stability Target_Engagement Confirm Target Engagement in Cells (e.g., CETSA) Permeability->Target_Engagement Efflux->Target_Engagement ATP->Target_Engagement Stability->Target_Engagement Conclusion Identify Limiting Factor Target_Engagement->Conclusion

Caption: Workflow for diagnosing low cellular potency.

Question: My inhibitor is causing significant cell death at concentrations where I wouldn't expect to see on-target toxicity. How do I investigate potential off-target effects?

Answer: Unexpected cytotoxicity is a strong indicator of off-target activity. A systematic approach is needed to identify the cause.[12]

  • Kinase Selectivity Profiling: The gold standard is to screen your inhibitor against a broad panel of kinases (e.g., >100 kinases) to identify other potent interactions.[13][14]

  • Validate Off-Targets: For any identified off-targets, confirm the interaction with orthogonal assays.

  • Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold that targets the same primary kinase does not produce the same toxic phenotype, it strongly suggests your compound's toxicity is due to an off-target effect.[15]

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR to deplete the suspected off-target kinase. If the toxicity of your compound is reduced in these cells, it validates the off-target interaction.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the selectivity of my this compound compound?

A1: The first step is to perform a broad in vitro kinase selectivity profile.[14] This is typically done by screening the compound at a single, high concentration (e.g., 1-10 µM) against a large panel of kinases. For any kinases that show significant inhibition (e.g., >70%), a full dose-response curve should be generated to determine the IC50 value. This provides a quantitative measure of potency against each potential off-target.

Q2: How do I quantify selectivity from my kinase profiling data?

A2: Selectivity can be expressed in several ways:

  • Selectivity Index: A simple method is to calculate the ratio of the IC50 for an off-target kinase to the IC50 for the on-target kinase. A higher ratio indicates greater selectivity.[14]

  • Selectivity Score (S-score): This is a more sophisticated method that considers the number of off-targets at a certain threshold of inhibition. For example, S(10) is the number of kinases inhibited by more than 90% at a 10 µM compound concentration.

  • Selectivity Entropy: This metric captures the "peakiness" of the inhibition profile across the kinome, with lower entropy scores indicating higher selectivity.[13]

Q3: My compound is showing activity against multiple kinases. What are common strategies to enhance its selectivity?

A3: Enhancing selectivity is a core task of medicinal chemistry. Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure and observe the effects on both on-target and off-target activity.

  • Structural Modifications: Introduce bulky groups to create steric hindrance that prevents binding to the ATP pockets of smaller, off-target kinases while retaining affinity for the intended target.

  • Targeting Unique Residues: Design modifications that interact with non-conserved amino acid residues in the ATP binding site of the target kinase.

Q4: What are common off-targets for Pyrimido[4,5-d]pyrimidine-based inhibitors?

A4: The pyrimidine scaffold is a "privileged structure" known to interact with the ATP-binding site of a wide range of kinases. Common off-targets often include other members of the same kinase family as the intended target, as well as structurally related kinases from different families. For example, inhibitors designed against CDK2 may also show activity against other CDKs like CDK4.[16] Similarly, inhibitors targeting one tyrosine kinase may have off-target effects on others like EGFR or SRC.

Section 3: Data Presentation

The following tables summarize representative quantitative data for Pyrimido[4,5-d]pyrimidine-based kinase inhibitors.

Table 1: Kinase Inhibitory Activity of 2,5,7-Trisubstituted Pyrimido[4,5-d]pyrimidine Derivatives

CompoundR1R2R3CDK2 IC50 (µM)CDK4 IC50 (µM)EGFR IC50 (µM)
6a HH4-Cl-Ph1.25>10>10
6d HH4-OCH3-Ph0.890.66>10
7a CH3C2H54-Cl-Ph0.311.88>10
7e CH3C2H54-OCH3-Ph0.252.554.9
7f CH3C2H53,4,5-(OCH3)3-Ph0.050.86>10
Roscovitine ---0.5--

Data adapted from a study on novel Pyrimido[4,5-d]pyrimidine CDK2 inhibitors.[17] This data illustrates how substitutions on the core scaffold can modulate potency and selectivity.

Table 2: Kinase Inhibitory Potencies of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives

CompoundScaffoldRCK1δ/ε IC50 (µM)DYRK1A IC50 (µM)
1a pyrimido[5,4-b]indoleH2.52.2
1d pyrimido[5,4-b]indoleCH2CH30.61.5
3a pyrimido[4,5-b]indoleH0.74.8
3d pyrimido[4,5-b]indoleCH2CH31.14.5

Data adapted from a study exploring these scaffolds as Ser/Thr kinase inhibitors.[18] This highlights how the core isomeric structure and substituents influence activity against different kinases.

Section 4: Experimental Protocols

Detailed methodologies for key experiments are provided below.

ADP-Glo™ Kinase Assay (Biochemical Potency)

Objective: To determine the IC50 value of an inhibitor against a purified kinase by measuring ADP production.

Principle: This is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then quantified using a luciferase/luciferin reaction.[19]

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Then, dilute further in kinase buffer to achieve the desired final concentrations for the dose-response curve.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted compound or vehicle (DMSO control).

    • Add 2.5 µL of a mixture containing the kinase, its substrate, and ATP (typically at the Km concentration for the specific kinase) to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[2]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[2]

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

MTT Cell Viability Assay (Cellular Cytotoxicity)

Objective: To assess the effect of the compound on the viability of a cancer cell line.

Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Cellular Thermal Shift Assay (CETSA) (Target Engagement)

Objective: To confirm that the inhibitor binds to its intended target protein in intact cells.

Principle: CETSA is based on the principle that when a ligand binds to a protein, it stabilizes the protein against thermal denaturation. By heating cells treated with the inhibitor and then measuring the amount of soluble target protein remaining, a shift in the protein's melting curve indicates direct target engagement.[8]

Protocol:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time (e.g., 1 hour).

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-64°C) for 3 minutes using a thermal cycler. Include an unheated control.[8]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[8]

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Analyze the amount of the target protein in the soluble fraction by Western blot using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities at each temperature.

    • Plot the percentage of soluble protein (relative to the unheated control) against temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Section 5: Signaling Pathways and Logical Diagrams

Signaling Pathway Diagrams

The this compound scaffold has been used to develop inhibitors for various kinases, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).

cluster_cdk CDK2 Signaling in G1/S Transition CyclinE Cyclin E Active_Complex Cyclin E/CDK2 (Active Kinase) CyclinE->Active_Complex CDK2 CDK2 CDK2->Active_Complex Rb Rb pRb p-Rb (Inactive) Active_Complex->pRb Phosphorylation Inhibitor Pyrimido[4,5-d]pyrimidine Inhibitor Inhibitor->Active_Complex Inhibits E2F E2F Rb->E2F Releases G1_Arrest G1 Arrest Rb->G1_Arrest Sequesters E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates

Caption: Simplified CDK2 signaling pathway at the G1/S checkpoint.

cluster_egfr EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Inhibitor Pyrimido[4,5-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits Kinase Domain Grb2 Grb2/SOS Dimerization->Grb2 Recruits Ras Ras Grb2->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR/MAPK signaling pathway.

Logical Workflow for Selectivity Screening

cluster_selectivity Kinase Inhibitor Selectivity Screening Workflow Start Synthesized Inhibitor Primary_Screen Primary Screen: Single High Dose (e.g., 10 µM) vs. Kinase Panel Start->Primary_Screen Identify_Hits Identify Off-Target Hits (e.g., >70% Inhibition) Primary_Screen->Identify_Hits Dose_Response Dose-Response Assay: Determine IC50 for On-Target and Off-Targets Identify_Hits->Dose_Response Calculate_Selectivity Calculate Selectivity (Selectivity Index, S-Score) Dose_Response->Calculate_Selectivity Cellular_Assay Cell-Based Assays: Confirm On-Target and Off-Target Effects Calculate_Selectivity->Cellular_Assay Decision Decision Point Cellular_Assay->Decision Optimize Medicinal Chemistry Optimization Decision->Optimize Poor Selectivity Proceed Proceed with Selective Compound Decision->Proceed Good Selectivity

Caption: A logical workflow for assessing kinase inhibitor selectivity.

References

Technical Support Center: Structure-Activity Relationship (SAR) Optimization of Pyrimido[4,5-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the SAR optimization of pyrimido[4,5-d]pyrimidine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the common biological targets for pyrimido[4,5-d]pyrimidine analogs? A1: The pyrimido[4,5-d]pyrimidine scaffold is versatile and has been investigated for a wide range of biological activities. Common targets include protein kinases, which are crucial for cell signaling and are often dysregulated in cancer.[1][2][3] Specific examples include Cyclin-Dependent Kinase 2 (CDK2) for cell cycle inhibition, Receptor Tyrosine Kinases (RTKs) like EGFR, and kinases in the PI3K/mTOR pathway.[4][5][6] Additionally, these analogs have shown potential as antiviral agents, neuroprotective agents, GPR119 agonists for diabetes, and nucleoside transport inhibitors.[5][7][8][9][10]

Q2: What is a "Dimroth rearrangement" and why is it relevant to the synthesis of some pyrimido[4,5-d]pyrimidine analogs? A2: The Dimroth rearrangement is a chemical reaction in which a 1,2,3-triazole undergoes a ring-opening and ring-closing sequence to form a different 1,2,3-triazole. In the context of pyrimidine synthesis, a similar rearrangement can occur. For instance, in the synthesis of certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines, a nucleophilic addition by an amine is followed by this type of rearrangement to yield the final, thermodynamically stable product.[8] Understanding this mechanism is crucial for predicting reaction outcomes and identifying the correct final structure.

Q3: How do modifications to the pyrimido[4,5-d]pyrimidine core affect the compound's properties? A3: Modifications at various positions of the pyrimido[4,5-d]pyrimidine core are central to SAR studies. Substitutions can significantly impact a compound's potency, selectivity, solubility, and pharmacokinetic properties.[11] For example, in a series of CDK2 inhibitors, different amino derivatives were created through alkylation and amination to modulate inhibitory activity.[4] Similarly, for pyrido[3,2-d]pyrimidines targeting PI3K/mTOR, maintaining a 3-hydroxyphenyl group at C-2 and a morpholine at C-4 while varying substituents at C-7 allowed for fine-tuning of selectivity and potency.[6]

Q4: What signaling pathways are commonly modulated by these analogs in cancer research? A4: In cancer, pyrimido[4,5-d]pyrimidine analogs often target pathways that control cell proliferation, growth, and survival.[6] A key pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently overactivated in cancer.[6] Another critical pathway is the cell cycle progression pathway, regulated by cyclin-dependent kinases (CDKs) like CDK2.[4] By inhibiting these kinases, the analogs can halt the cell cycle and induce apoptosis. The RET kinase signaling pathway, which can be aberrantly activated in lung and thyroid cancers, is another target for which pyrimido-indole derivatives have been developed.[12]

Troubleshooting Guides

Q1: My one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives is resulting in low yields. What are the potential causes and solutions? A1: Low yields in one-pot syntheses can stem from several factors.

  • Catalyst Inefficiency: The choice and condition of the catalyst are critical. Some modern methods use reusable ionic liquid catalysts like [C4(DABCO-SO3H)2].4ClO4 to improve yields and simplify work-up.[13] Ensure your catalyst is active and used in the correct proportion.

  • Reaction Conditions: Time, temperature, and solvent can significantly impact the reaction. Glacial acetic acid has been used effectively as a solvent in some multi-component reactions.[4] Experiment with optimizing these parameters.

  • Purity of Reactants: Starting materials, such as the aldehyde, 6-amino-2-thiouracil, or guanidine derivatives, should be of high purity.[4] Impurities can lead to side reactions and lower the yield of the desired product.

  • Work-up and Isolation: The product may be lost during the work-up procedure. Acidification with glacial acetic acid followed by filtration is a common method.[4] Ensure the pH is optimal for precipitation and consider alternative recrystallization solvents to maximize recovery.

Q2: The final compounds I've synthesized have poor aqueous solubility. How can I address this issue for biological testing? A2: Poor solubility is a common challenge in drug development.

  • Structural Modification: SAR can guide you to introduce more polar or ionizable groups. For example, replacing a planar ring system with a less planar structure or adding groups capable of hydrogen bonding can enhance water solubility.[14]

  • Prodrug Approach: Converting the parent molecule into a more soluble prodrug, such as a glycine carbamate derivative, can be effective. These prodrugs can be more soluble and are later metabolized in vivo to release the active compound.[10]

  • Formulation Strategies: For in vitro testing, you can often dissolve the compound in a small amount of a solvent like DMSO and then dilute it in the aqueous assay buffer. Be mindful of the final DMSO concentration, as it can affect biological assays.

Q3: I am observing off-target effects or a lack of selectivity in my kinase inhibition assays. What SAR strategies can I employ? A3: Achieving selectivity is a key goal of SAR optimization.

  • Targeted Modifications: Focus on substituents that interact with non-conserved regions of the kinase ATP-binding pocket. Docking studies can help identify these regions and guide the design of new analogs.[6]

  • Scaffold Hopping: If a particular scaffold consistently shows a lack of selectivity, consider "scaffold hopping" to a structurally different core that may offer a different binding mode or selectivity profile.

  • Systematic SAR: Create a matrix of substitutions at different positions on the pyrimidine core. For example, in one study, the C-2 and C-4 positions were kept constant while systematically varying the C-7 substituent to understand its effect on PI3K vs. mTOR inhibition.[6] This systematic approach allows for a clearer understanding of how each part of the molecule contributes to selectivity.

Experimental Protocols

Protocol 1: General Synthesis of 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines This protocol is a generalized multi-step synthesis adapted from methodologies used for creating diverse pyrimido[4,5-d]pyrimidine libraries.[8]

  • Step 1: Preparation of 2-Methyl-2-thiopseudourea sulfate (2): Treat thiourea (1) with dimethyl sulfate. The reaction is typically performed at an elevated temperature (e.g., 80 °C).

  • Step 2: Synthesis of Pyrimidine Intermediate (3): React 2-(ethoxymethylene)malononitrile with the 2-methyl-2-thiopseudourea sulfate from Step 1 in the presence of a base like triethylamine.

  • Step 3: Oxidation to Methylsulfone (4): Oxidize the pyrimidine intermediate (3) using an oxidizing agent such as meta-chloroperbenzoic acid (m-CPBA).

  • Step 4: Nucleophilic Substitution: React the oxidized intermediate (4) with a primary amine (e.g., cyclopropylamine) to substitute the methylsulfone group.

  • Step 5: Second Substitution and Rearrangement: Obtain the final 4,7-disubstituted product by reacting the intermediate from Step 4 with an appropriate aniline. This step involves a nucleophilic addition followed by a Dimroth rearrangement to yield the final product (7a-m).[8]

  • Purification: The final compound is typically purified using column chromatography or recrystallization. Characterization is performed using NMR and HRMS.[5][7]

Protocol 2: In Vitro CDK2 Kinase Inhibition Assay This protocol outlines a general method for assessing the inhibitory activity of synthesized analogs against a protein kinase like CDK2.[4]

  • Reagents and Materials: Recombinant CDK2/Cyclin E, substrate peptide (e.g., a histone-based peptide), ATP (with radiolabeled ATP like [γ-³³P]ATP), kinase assay buffer, 96-well plates, and the synthesized test compounds. Roscovitine can be used as a reference inhibitor.[4]

  • Compound Preparation: Dissolve test compounds in DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions to test a range of concentrations.

  • Assay Procedure: a. In a 96-well plate, add the kinase assay buffer. b. Add the test compound dilutions to the appropriate wells. Include wells for a "no inhibitor" control (DMSO only) and a "no enzyme" background control. c. Add the CDK2/Cyclin E enzyme to all wells except the background control. d. Initiate the reaction by adding the ATP/substrate mixture. e. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the incorporation of the radiolabel into the substrate. This is often done by spotting the reaction mixture onto a filter membrane, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

SAR Data Summaries

Table 1: SAR of 2,5,7-Trisubstituted Pyrimido[4,5-d]pyrimidine Analogs as CDK2 Inhibitors Data extracted from El-Moghazy et al.[4]

CompoundRR1R2CDK2 IC₅₀ (µM)
7a H4-OCH₃H0.31
7d H4-ClHModerate Activity
7e H4-NO₂H0.25
7f H4-NH₂H0.05
Roscovitine ---0.45 (Reference)

Observation: The data indicates that substitution on the phenyl ring at the 7-position significantly influences CDK2 inhibitory activity. An amino group (7f) at the R1 para-position resulted in the most potent compound, being more active than the reference drug roscovitine.[4]

Table 2: SAR of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine Analogs for Neuroprotection and Aβ Aggregation Inhibition Data extracted from MDPI article.[7]

CompoundSubstitutionNeuroprotective Effect (at 0.1 µM)Aβ₁₋₄₂ Aggregation Inhibition
4g 2,5-dimethyl, N-(p-tolyl)-16.3%
4i N-(4-chlorophenyl), 2,5-dimethyl-25.7%
4j N-(4-methoxyphenyl), 2,5-dimethyl67%56.6%
Curcumin --73.3% (Reference)

Observation: For this series, a double substitution at positions 2 and 6 appears beneficial. The presence of a 4-methoxyphenyl group (compound 4j) conferred both significant neuroprotective effects against H₂O₂ induced cytotoxicity and the highest Aβ aggregation inhibition among the tested analogs.[7]

Visualizations

experimental_workflow General Synthesis Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps Thiourea Thiourea Step1 Step 1: Thiopseudourea Formation Thiourea->Step1 DMS Dimethyl Sulfate DMS->Step1 EMM 2-(Ethoxymethylene) malononitrile Step2 Step 2: Pyrimidine Formation EMM->Step2 Aniline Aniline Derivative (R2-NH2) Step5 Step 5: Second Substitution & Dimroth Rearrangement Aniline->Step5 Amine Primary Amine (R1-NH2) Step4 Step 4: First Nucleophilic Substitution Amine->Step4 Step1->Step2 Intermediate 2 Step3 Step 3: Oxidation Step2->Step3 Intermediate 3 Step3->Step4 Intermediate 4 (Methylsulfone) Step4->Step5 Intermediate 5 Final Final Product: 4,7-Disubstituted Pyrimido[4,5-d]pyrimidine Step5->Final

Caption: A generalized workflow for the multi-step synthesis of pyrimido[4,5-d]pyrimidine analogs.

signaling_pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor Pyrimido[4,5-d]pyrimidine Analog (Inhibitor) Inhibitor->PI3K Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrimido[4,5-d]pyrimidine kinase inhibitors.

sar_cycle The Structure-Activity Relationship (SAR) Optimization Cycle Design 1. Design Analog (Modify Scaffold/Substituents) Synthesize 2. Synthesize Analog Design->Synthesize Test 3. Biological Testing (e.g., Kinase Assay) Synthesize->Test Analyze 4. Analyze Data (Determine Potency/Selectivity) Test->Analyze Decision SAR Insight Gained? Analyze->Decision Decision->Design No / Refine Design Optimize Lead Optimization Decision->Optimize Yes / Favorable SAR

Caption: The iterative cycle of SAR optimization for developing novel therapeutic agents.

References

Technical Support Center: Addressing Off-Target Effects of Pyrimido[4,5-d]pyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrimido[4,5-d]pyrimidin-4-amine derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate and mitigate potential off-target effects in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the use of this compound derivatives in a question-and-answer format.

Q1: My cells exhibit a phenotype (e.g., unexpected toxicity, altered morphology) that is inconsistent with the inhibition of the intended primary target. Could this be an off-target effect?

A1: Yes, an unexpected phenotype is a common indicator of potential off-target activity. This compound derivatives, like many kinase inhibitors, can interact with multiple kinases due to the conserved nature of the ATP-binding pocket.[1] To begin troubleshooting, consider the following steps:

  • Dose-Response Analysis: Conduct a thorough dose-response experiment. If the unexpected phenotype occurs at concentrations significantly different from the IC50 of the primary target, it may suggest the involvement of an off-target.[2]

  • Use a Structurally Unrelated Inhibitor: If possible, treat your cells with a structurally different inhibitor that targets the same primary protein.[2] If you observe the same phenotype, it is more likely to be a genuine on-target effect.

  • Literature Review: Search for published kinase selectivity profiles for your specific derivative or structurally similar compounds. This may reveal known off-targets.

Q2: How can I experimentally validate that the observed cellular effect is due to on-target inhibition and not an off-target effect?

A2: Several experimental approaches can help you distinguish between on-target and off-target effects:

  • Rescue Experiments: This is a robust method for validating on-target effects.[3] The principle is to introduce a version of the target kinase that is resistant to the inhibitor. If re-introducing the resistant kinase reverses the observed phenotype, it strongly supports an on-target mechanism.

  • Kinase Profiling: The most direct way to identify potential off-target kinases is through comprehensive kinase profiling assays. These services screen your compound against a large panel of kinases to determine its selectivity.[4]

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful biophysical technique to verify drug-target engagement within a cellular environment. It is based on the principle that ligand binding increases the thermal stability of the target protein.[5]

Q3: I have identified a potential off-target kinase. How can I confirm its relevance to the observed phenotype?

A3: Once a potential off-target is identified, you can use the following methods to validate its role in the observed cellular response:

  • Western Blotting: Analyze the phosphorylation status of known downstream substrates of the suspected off-target kinase. A change in phosphorylation upon treatment with your compound provides evidence of target engagement in a cellular context.[1]

  • Use a Selective Inhibitor for the Off-Target: As a control, treat your cells with a highly selective inhibitor of the putative off-target kinase. If this selective inhibitor recapitulates the unexpected phenotype, it provides strong evidence for the off-target interaction.

Quantitative Data on Off-Target Effects

The following tables summarize publicly available IC50 data for select Pyrimido[4,5-d]pyrimidine and structurally related derivatives against their primary targets and known off-targets. This data can help you anticipate potential off-target interactions.

Table 1: Kinase Inhibitory Activity of 9H-pyrimido[4,5-b]indol-4-amine Derivatives [6]

CompoundPrimary TargetIC50 (µM)Off-Target KinaseIC50 (µM)
1a CK1δ/ε2.2DYRK1A2.2
1d CK1δ/ε0.6DYRK1A>10
2a CK1δ/ε>10DYRK1A7.6
3a CK1δ/ε0.7DYRK1A>10

Table 2: Kinase Inhibitory Activity of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivatives [7]

CompoundPrimary TargetIC50 (nM)Off-Target KinaseIC50 (nM)
17 BTK1.2EGFR>1000
18 BTK0.8EGFR>1000
Ibrutinib BTK0.6EGFR1.8

Table 3: Kinase Inhibitory Activity of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine Derivatives [8]

CompoundPrimary TargetIC50 (µM)Off-Target KinaseIC50 (µM)
7a CDK20.31CDK4>10
7e CDK20.25CDK41.5
7f CDK20.05CDK40.86

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate and validate off-target effects.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established CETSA methods and is designed to confirm target engagement in intact cells.[5][9]

Materials:

  • Cells expressing the target kinase

  • This compound derivative of interest

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • Equipment for Western blotting or mass spectrometry

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with the this compound derivative at various concentrations or a vehicle control for a specified time.

  • Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them.

  • Heat Shock: Resuspend the cell pellet in PBS and aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermal cycler. Include a non-heated control.

  • Cell Lysis: Immediately after the heat shock, lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.

  • Data Interpretation: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.[9]

Protocol 2: Western Blot for Downstream Substrate Phosphorylation

This protocol allows for the assessment of target engagement by measuring changes in the phosphorylation of a known downstream substrate of the target kinase.[1]

Materials:

  • Cells treated with the this compound derivative and controls

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membrane

  • Transfer buffer and blotting equipment

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific for the substrate and total protein for the substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated and control cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate.

  • Data Analysis: Quantify the band intensities and compare the levels of the phosphorylated substrate in treated versus control samples. A decrease in phosphorylation indicates inhibition of the upstream kinase.

Protocol 3: Rescue Experiment with a Mutated Kinase

This protocol outlines the general steps for a rescue experiment to confirm on-target effects.

Materials:

  • Cell line of interest

  • Expression vector containing the wild-type target kinase

  • Expression vector containing a mutated, inhibitor-resistant version of the target kinase

  • Transfection reagent

  • This compound derivative

  • Reagents for the specific phenotypic assay

Procedure:

  • Generation of Resistant Mutant: Introduce a mutation in the target kinase that confers resistance to the inhibitor without affecting its catalytic activity. This often involves mutating a key residue in the ATP-binding pocket.

  • Transfection: Transfect the cells with either the wild-type kinase expression vector, the resistant mutant vector, or an empty vector control.

  • Inhibitor Treatment: After allowing for protein expression, treat the transfected cells with the this compound derivative at a concentration known to induce the phenotype of interest.

  • Phenotypic Analysis: Perform the relevant assay to measure the phenotype (e.g., cell viability, apoptosis, morphological changes).

  • Data Interpretation: If the phenotype is reversed or significantly reduced in the cells expressing the resistant mutant compared to those expressing the wild-type kinase or the empty vector, it strongly suggests that the inhibitor's effect is on-target.[3]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to addressing the off-target effects of this compound derivatives.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth FourEBP1->CellGrowth inhibits Inhibitor This compound Derivative (Potential Off-Target) Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with potential off-target inhibition points.

Src_Family_Kinase_Pathway Receptor Cell Surface Receptor (e.g., Integrin, RTK) SFK Src Family Kinase (e.g., Src, Fyn, Lyn) Receptor->SFK FAK FAK SFK->FAK Ras Ras SFK->Ras STAT3 STAT3 SFK->STAT3 Cell_Response Cell Proliferation, Migration, Survival FAK->Cell_Response MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Ras->MAPK_Pathway MAPK_Pathway->Cell_Response STAT3->Cell_Response Inhibitor This compound Derivative (Potential Off-Target) Inhibitor->SFK

Caption: Src family kinase signaling pathway and potential off-target inhibition.

Troubleshooting_Workflow Start Unexpected Phenotype Observed DoseResponse Perform Dose-Response Analysis Start->DoseResponse CompareIC50 Compare Phenotype EC50 to On-Target IC50 DoseResponse->CompareIC50 KinaseProfiling Perform Kinase Selectivity Profiling CompareIC50->KinaseProfiling Discrepancy RescueExperiment Perform Rescue Experiment CompareIC50->RescueExperiment Consistent ValidateOffTarget Validate Potential Off-Targets KinaseProfiling->ValidateOffTarget OffTarget Likely Off-Target Effect ValidateOffTarget->OffTarget OnTarget Likely On-Target Effect RescueExperiment->OnTarget

References

Modifying pyrimido[4,5-d]pyrimidine scaffold to improve pharmacokinetic properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to improve the pharmacokinetic properties of the pyrimido[4,5-d]pyrimidine scaffold.

Section 1: General Frequently Asked Questions (FAQs)

Q1: Why is the pyrimido[4,5-d]pyrimidine scaffold a focus for drug discovery?

A1: The pyrimido[4,5-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry due to its wide range of significant biological activities.[1][2] Compounds incorporating this core have demonstrated potential as anticancer, antiviral, anti-inflammatory, antimicrobial, and diuretic agents, among others.[1][2] Its structure is also of interest as it can mimic the adenine region of ATP, making it a suitable framework for designing kinase inhibitors.[3] Furthermore, the pyrimidine ring system can act as a bioisostere for phenyl and other aromatic groups, often improving the pharmacokinetic and pharmacodynamic properties of a drug candidate.[4]

Q2: What are the most common pharmacokinetic challenges associated with this scaffold?

A2: Like many nitrogen-rich heterocyclic compounds, the pyrimido[4,5-d]pyrimidine scaffold can present several pharmacokinetic challenges. These often include:

  • Poor Aqueous Solubility: The planar, aromatic nature of the core can lead to low solubility, impacting absorption and formulation.

  • High Metabolic Lability: The scaffold can be susceptible to rapid metabolism by enzymes such as Cytochrome P450 (CYP450) and Aldehyde Oxidase (AO), leading to high clearance and short half-life.[5]

  • Low Permeability: Depending on the substituents, compounds can have difficulty crossing biological membranes, which may explain discrepancies between in-vitro enzyme inhibition and cell-based activity.[3]

Q3: What is the general workflow for optimizing the pharmacokinetic properties of a new derivative?

A3: An iterative approach is typically used. The process involves designing and synthesizing new analogues, testing them in a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, and then using the data to inform the design of the next generation of compounds.

G A Design Analogs (e.g., block metabolism, add polar groups) B Synthesize New Compounds A->B C In Vitro PK Profiling (Solubility, Permeability, Stability) B->C D Analyze Structure-Property Relationship (SPR) C->D D->A Iterate Design E Lead Candidate Selection (In Vivo Studies) D->E Good Profile

Caption: Iterative workflow for pharmacokinetic optimization.

Section 2: Troubleshooting Guide: Metabolic Stability

Q4: My pyrimido[4,5-d]pyrimidine compound shows very high clearance in human liver microsomes (HLM). What are the likely metabolic pathways?

A4: The primary metabolic pathways for pyrimidine-based compounds involve Phase I oxidation and Phase II conjugation.[5]

  • Oxidation: This is often the main route of metabolism. Cytochrome P450 (CYP450) enzymes can hydroxylate electron-rich or sterically accessible positions on the pyrimidine rings or its substituents.[5] Aldehyde Oxidase (AO) is also a key enzyme for metabolizing nitrogen-containing heterocycles.[5]

  • N-Dealkylation: If your compound has N-alkyl groups, they are common sites for cleavage by CYP450 enzymes.[5]

  • Conjugation: After an oxidative modification (Phase I) introduces a functional group like a hydroxyl (-OH), the compound can undergo Phase II conjugation (e.g., glucuronidation) to increase water solubility for excretion.[5]

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent Pyrimido[4,5-d]pyrimidine Derivative Oxidation Oxidation (CYP450, AO) Parent->Oxidation Dealkylation N-Dealkylation (CYP450) Parent->Dealkylation Conjugation Conjugation (e.g., Glucuronidation) Oxidation->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Common metabolic pathways for pyrimidine scaffolds.

Q5: What chemical modifications can I make to block metabolism and improve stability?

A5: Several medicinal chemistry strategies can be employed to "metabolic-proof" your compound. The appropriate strategy depends on identifying the specific metabolic "soft spot."

Metabolic Reaction Modification Strategy Rationale
Aromatic Hydroxylation Introduce a sterically hindering group (e.g., tert-butyl) adjacent to the hydroxylation site.Physically blocks the metabolic enzyme from accessing the site.[5]
Benzylic Oxidation Replace a labile benzylic -CH₂- with a more stable group like -CF₂- or an ether linkage (-O-).C-F and C-O bonds are stronger and less susceptible to hydroxylation.[5]
N-Dealkylation Increase the steric bulk of the N-alkyl group (e.g., change N-methyl to N-cyclopropyl).Larger, more constrained groups are often more difficult for enzymes to cleave.[5]
General Oxidation Introduce electron-withdrawing groups (e.g., fluorine, chlorine) to the aromatic rings.Reduces the electron density of the rings, making them less susceptible to oxidation by CYP450 enzymes.

Q6: I am running a Human Liver Microsome (HLM) stability assay. What could go wrong?

A6: The HLM assay is a robust tool, but several issues can arise. The following table outlines common problems and troubleshooting steps.

Problem Observed Potential Cause(s) Troubleshooting Steps
Compound appears unstable without NADPH cofactor. 1. Chemical instability in the assay buffer. 2. Degradation by non-NADPH-dependent enzymes (e.g., esterases).[5]1. Run a control incubation without any microsomes to check for buffer instability. 2. If esterase activity is suspected, use specific inhibitors or a different test system.[5]
Very rapid metabolism (t½ < 5 min). 1. The compound is a high-clearance compound. 2. Microsomal protein concentration is too high.[5]Reduce the microsomal protein concentration (e.g., from 0.5 mg/mL to 0.2 mg/mL) to slow down the reaction rate.[5]
High variability between replicate wells. 1. Poor compound solubility leading to precipitation. 2. Inconsistent pipetting or mixing.1. Check the solubility of the compound in the final assay buffer. 2. Ensure proper mixing and use calibrated pipettes.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes

This protocol provides a standard procedure for assessing the metabolic stability of a test compound.

  • Preparation of Reagents:

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Test Compound Stock: 1 mM solution in DMSO.

    • HLM Stock: Thaw pooled human liver microsomes on ice. Dilute to twice the final desired concentration (e.g., 1.0 mg/mL for a 0.5 mg/mL final concentration) in cold phosphate buffer.[5]

    • NADPH Cofactor Solution: Prepare a solution of NADPH regenerating system in phosphate buffer.

  • Incubation Procedure:

    • Add buffer, cofactor solution, and diluted HLM to microcentrifuge tubes or a 96-well plate.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding a small volume of the test compound stock solution (final concentration typically 1 µM; final DMSO concentration ≤ 0.5%).

    • Incubate at 37°C with gentle shaking.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k).

Section 3: Troubleshooting Guide: Solubility and Permeability

Q7: My compound has very low aqueous solubility. How can I improve it?

A7: Low solubility is a common issue for planar aromatic scaffolds. Strategies to improve it include:

  • Introduce Ionizable Groups: Adding a basic amine (e.g., a piperazine moiety) or an acidic group can significantly improve solubility in the physiological pH range.

  • Add Polar Functional Groups: Incorporating polar, hydrogen-bonding groups like hydroxyls (-OH), amides, or sulfones can disrupt crystal packing and improve solvation.

  • Reduce LogP: Modify substituents to decrease the overall lipophilicity (LogP) of the molecule. A predicted LogP of less than 5 is a common goal for oral drugs.[6]

  • Formulate as a Salt: Synthesizing a salt version of the compound can dramatically increase its dissolution rate and apparent solubility.

Predicted Physicochemical Properties of Example Pyrimido[4,5-d]pyrimidines

The following table shows predicted ADME properties for a series of synthesized compounds, illustrating how different substituents affect key parameters related to solubility and permeability.[6]

CompoundMolecular Weight ( g/mol )Predicted cLogPPredicted LogSTPSA
4a 314.144.14-5.2164.91
4b 328.164.54-5.6964.91
4d 328.164.49-5.5564.91
4h 356.195.04-6.2264.91
Data adapted from a study on N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines. TPSA: Topological Polar Surface Area.[6]

Q8: What is a simple, high-throughput assay to estimate membrane permeability?

A8: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a widely used, non-cell-based assay to predict passive membrane permeability.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare Lipid Solution: Dissolve a lipid (e.g., lecithin) in an organic solvent like dodecane.

  • Coat Donor Plate: Add a small volume of the lipid solution to each well of a hydrophobic PVDF filter plate (the donor plate).

  • Prepare Compound Solutions: Dissolve test compounds in a buffer solution (e.g., PBS at pH 7.4).

  • Assemble PAMPA Sandwich: Add the compound solutions to the wells of the coated donor plate. Place an acceptor plate (a standard 96-well plate) containing fresh buffer underneath, creating a "sandwich."

  • Incubation: Incubate the sandwich for a set period (e.g., 4-16 hours) at room temperature. The compound will diffuse from the donor well, through the artificial membrane, into the acceptor well.

  • Analysis: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.

  • Calculate Permeability: The effective permeability coefficient (Pe) is calculated based on the concentrations in the donor and acceptor wells and the incubation parameters.

References

Validation & Comparative

Validating the Mechanism of Action of Pyrimido[4,5-d]pyrimidin-4-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimido[4,5-d]pyrimidine scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, neuroprotective, antiviral, and anti-inflammatory effects.[2][3] This guide provides a comparative analysis of the validated mechanisms of action for several classes of Pyrimido[4,5-d]pyrimidin-4-amine derivatives, presenting supporting experimental data and detailed protocols for key validation assays. The objective is to offer researchers and drug development professionals a comprehensive resource for evaluating compounds based on this versatile scaffold.

The guide will explore three distinct, well-validated mechanisms of action:

  • Inhibition of Cyclin-Dependent Kinase 2 (CDK2) for anticancer applications.

  • Inhibition of Bruton's Tyrosine Kinase (BTK) for B-cell malignancies.

  • Inhibition of Amyloid-Beta (Aβ) Aggregation for neurodegenerative diseases.

General Experimental Workflow

A typical workflow for identifying and validating the mechanism of action for a novel compound involves a multi-step process. This process begins with high-throughput screening to identify initial hits and progresses through increasingly specific assays to confirm the biological target and cellular effect.

G General Workflow for MoA Validation cluster_0 Phase 1: Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanism Validation A Primary Screening (e.g., Cell Viability Assay) B Hit Identification A->B C Biochemical/Biophysical Assays (e.g., Kinase Panel Screen) B->C D Target Hypothesis Generation C->D E In Vitro Target Engagement (Enzymatic Assays, IC50) D->E F Cellular Target Engagement (e.g., Western Blot for p-Substrate) E->F G Phenotypic Confirmation (e.g., Cell Cycle Analysis, Apoptosis) F->G G CDK2 Signaling Pathway in G1/S Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F p E2F E2F (free) Rb_E2F->E2F CyclinE Cyclin E Transcription E2F->CyclinE CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CyclinE_CDK2->Rb_E2F p (Hyperphosphorylation) S_Phase S-Phase Entry & DNA Replication CyclinE_CDK2->S_Phase Inhibitor Pyrimido[4,5-d]pyrimidine Inhibitor (e.g., 7f) Inhibitor->CyclinE_CDK2 G BTK Signaling Pathway in B-Cells cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen BTK BTK LYN_SYK->BTK p PLCG2 PLCγ2 BTK->PLCG2 p AKT AKT PLCG2->AKT MAPK MAPK PLCG2->MAPK NFKB NF-κB PLCG2->NFKB Gene Gene Transcription (Proliferation, Survival) AKT->Gene MAPK->Gene NFKB->Gene Inhibitor Pyrimido[4,5-d]pyrimidine Inhibitor (e.g., 18) Inhibitor->BTK

References

A Comparative Analysis of Pyrimido[4,5-d]pyrimidin-4-amine Derivatives and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the kinase inhibitory potential of substituted Pyrimido[4,5-d]pyrimidin-4-amine scaffolds against established, clinically relevant kinase inhibitors. The focus is on presenting objective, data-driven comparisons to aid researchers, scientists, and drug development professionals in evaluating the potential of this heterocyclic system as a source of novel therapeutic agents. The information herein is synthesized from published research and provides a framework for further investigation.

Data Presentation: Comparative Inhibitory Potency (IC50)

The following table summarizes the half-maximal inhibitory concentrations (IC50) of a representative Pyrimido[4,5-d]pyrimidine derivative against several kinases, juxtaposed with the IC50 values of well-known inhibitors targeting the same enzymes. Lower IC50 values are indicative of higher potency.

Target KinaseRepresentative Pyrimido[4,5-d]pyrimidine DerivativeKnown Kinase InhibitorIC50 (nM) of Known Inhibitor
CDK2 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine (Compound 7f)Roscovitine50
EGFR (L858R/T790M) Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (Compound 20g)Osimertinib~15 (against EGFRm)
BTK Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (Compound 17)Ibrutinib0.6

Note: The IC50 values for the Pyrimido[4,5-d]pyrimidine derivatives are sourced from specific research articles and may have been determined under slightly different experimental conditions than those for the known inhibitors.[1][2][3] Direct, head-to-head comparative studies would be required for a definitive assessment.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These represent standardized protocols synthesized from established practices in the field.[4][5]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase by measuring the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound derivative)

  • Known kinase inhibitor (positive control)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO (for compound dilution)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Opaque, white multi-well plates (e.g., 96-well or 384-well)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in DMSO to generate a range of concentrations for the dose-response curve. A "no inhibitor" control containing only DMSO should also be prepared.

  • Kinase Reaction Setup:

    • Add the serially diluted test compound or DMSO control to the wells of the assay plate.

    • Add the purified kinase to each well.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should ideally be at or near the Km for the specific kinase.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data by setting the "no inhibitor" control to 100% kinase activity and a "no kinase" control to 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software to determine the IC50 value.[4][5][6]

Cell-Based Kinase Activity Assay (Phosphorylation Level)

This protocol provides a general method for assessing the inhibitory effect of a compound on a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate.[7][8]

Materials:

  • Human cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Known kinase inhibitor (positive control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total substrate protein.

  • Secondary antibody conjugated to a detectable label (e.g., HRP for Western blotting, or a fluorophore for ELISA/MSD)

  • Detection reagents (e.g., ECL substrate for Western blotting)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or a known inhibitor for a specified period (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate to ensure equal loading for downstream analysis.

  • Detection of Substrate Phosphorylation:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phospho-substrate and total substrate. Detect with a suitable secondary antibody and imaging system.

    • ELISA/MSD: Utilize a sandwich immunoassay format where one antibody captures the total substrate and a second, labeled antibody detects the phosphorylated form.[8]

  • Data Analysis:

    • Quantify the signal for the phosphorylated substrate and normalize it to the signal for the total substrate.

    • Express the results as a percentage of the vehicle-treated control.

    • Plot the normalized phosphorylation level against the inhibitor concentration to determine the cellular IC50.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparative study of kinase inhibitors.

G cluster_pathway Simplified EGFR Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrimido[4,5-d]pyrimidine or Osimertinib Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and point of inhibition.

G cluster_workflow_invitro In Vitro Kinase Assay Workflow A Compound Serial Dilution B Add Kinase and Test Compound to Plate A->B C Initiate Reaction (add Substrate/ATP) B->C D Incubate C->D E Stop Reaction & Deplete ATP D->E F Add Detection Reagent (Luminescence) E->F G Read Plate F->G H Data Analysis (IC50) G->H

Caption: General workflow for an in vitro kinase inhibition assay.

G cluster_workflow_cell Cell-Based Kinase Assay Workflow A Plate Cells B Treat with Inhibitor A->B C Cell Lysis B->C D Protein Quantification C->D E Detect Phospho-Substrate (e.g., Western Blot) D->E F Data Analysis E->F

Caption: Workflow for a cell-based kinase phosphorylation assay.

References

Unveiling the Potential of Pyrimido[4,5-d]pyrimidin-4-amine Derivatives in Oncology: A Comparative Analysis Against Standard Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of oncology research, the quest for more effective and selective anticancer agents is paramount. A growing body of evidence now positions Pyrimido[4,5-d]pyrimidin-4-amine derivatives as a promising class of compounds with significant antitumor potential. This comprehensive guide offers an objective comparison of the efficacy of these novel derivatives against established standard-of-care anticancer drugs, supported by experimental data from recent preclinical studies. Designed for researchers, scientists, and drug development professionals, this document consolidates key findings on their mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Quantitative Efficacy: A Head-to-Head Comparison

The true measure of a novel anticancer agent lies in its ability to outperform or offer significant advantages over existing therapies. The following tables summarize the in vitro efficacy of various this compound derivatives, presenting their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values alongside those of standard anticancer drugs.

Table 1: Comparative Efficacy of 2,5,7-Trisubstituted Pyrimido[4,5-d]pyrimidine Derivatives as CDK2 Inhibitors

CompoundTargetIC50 (µM)Reference CompoundTargetIC50 (µM)
Derivative 7a CDK20.31RoscovitineCDK20.5
Derivative 7e CDK20.25
Derivative 7f CDK20.05
Derivative 6d CDK40.66
Derivative 7f CDK40.86

Data sourced from "Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents". The study highlights that compound 7f is a more potent CDK2 inhibitor than the reference compound, Roscovitine.

Table 2: Comparative Efficacy of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one Derivatives in Hepatocellular Carcinoma (FGFR4-activated)

CompoundCell LineGI50 (nM)Reference CompoundCell LineGI50 (nM)
SIJ1263 TEL-FGFR4 V550E Ba/F324 BLU9931TEL-FGFR4 V550E Ba/F3>1000

Data from "Anti-cancer effects of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivatives on hepatocellular carcinoma harboring FGFR4 activation". This study demonstrates the significantly higher potency of SIJ1263 compared to the known FGFR4 inhibitor BLU9931 in a specific cancer cell model.

Table 3: Comparative Cytotoxicity of a Pyrimidodiazepine Derivative

CompoundCancer Cell LinesFold-change in Cytotoxicity vs. Adriamycin
Compound 16c 10 different cancer cell lines10.0-fold higher

As reported in "Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking". This highlights a significant increase in cytotoxic activity against a panel of cancer cells compared to the widely used chemotherapeutic agent, Adriamycin (Doxorubicin).

Unraveling the Mechanism of Action: Key Signaling Pathways

The anticancer activity of this compound derivatives is often attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation and survival. Two prominent mechanisms that have been elucidated are the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Fibroblast Growth Factor Receptor 4 (FGFR4).

CDK2_Pathway cluster_G1_S G1/S Phase Transition cluster_Inhibition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase S-Phase Entry CyclinE_CDK2->S_Phase promotes Derivative This compound Derivative (CDK2 Inhibitor) Derivative->CyclinE_CDK2 inhibits

CDK2 Signaling Pathway Inhibition

FGFR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds RAS RAS FGFR4->RAS activates PI3K PI3K FGFR4->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Derivative This compound Derivative (FGFR4 Inhibitor) Derivative->FGFR4 inhibits

FGFR4 Signaling Pathway Inhibition

Experimental Protocols: A Guide to In Vitro Evaluation

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

1. MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

    • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the this compound derivatives or standard anticancer drugs. A vehicle control (e.g., DMSO) is also included.

    • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

    • MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

    • Formazan Solubilization: The medium is carefully removed, and a solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

2. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Principle: Propidium iodide (PI) is a fluorescent dye that intercalates into the DNA of cells. The intensity of PI fluorescence is directly proportional to the amount of DNA in each cell. By analyzing a population of cells, a histogram of DNA content can be generated, revealing the percentage of cells in each phase of the cell cycle.

  • Protocol:

    • Cell Treatment: Cancer cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).

    • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and counted.

    • Fixation: The cells are fixed by dropwise addition of ice-cold 70% ethanol while vortexing gently, followed by incubation at -20°C for at least 2 hours.

    • Staining: The fixed cells are washed to remove the ethanol and then resuspended in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

    • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the PI-stained DNA is measured for each cell.

    • Data Analysis: The resulting data is analyzed using appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.

Experimental_Workflow cluster_invitro In Vitro Anticancer Evaluation Start Cancer Cell Lines Treatment Treat with this compound Derivatives & Standard Drugs Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT FlowCyto Flow Cytometry (Cell Cycle Analysis) Treatment->FlowCyto IC50 Determine IC50 Values MTT->IC50 CellCycleArrest Analyze Cell Cycle Arrest FlowCyto->CellCycleArrest

Experimental Workflow for Efficacy Evaluation

This guide provides a snapshot of the current research on this compound derivatives and their potential as anticancer agents. The presented data underscores their promising efficacy, often surpassing that of standard drugs in specific contexts. The detailed methodologies and pathway diagrams serve as a valuable resource for researchers aiming to build upon these findings and accelerate the development of next-generation cancer therapies.

Comparative Selectivity Analysis of Pyrimido[4,5-d]pyrimidine Analogs Against a Kinase Panel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the kinase selectivity profile of substituted pyrimido[4,5-d]pyrimidine analogs. Due to the limited availability of comprehensive public data on the unsubstituted Pyrimido[4,5-d]pyrimidin-4-amine, this guide utilizes data from published studies on various derivatives to illustrate the potential of this scaffold as a source of kinase inhibitors.

The pyrimido[4,5-d]pyrimidine core structure is a recognized scaffold in medicinal chemistry, known to be a part of molecules with diverse biological activities, including the inhibition of protein kinases.[1][2][3] Different substitutions on this core can lead to potent and selective inhibitors for various kinase targets. This guide summarizes the inhibitory activities of several series of pyrimido[4,5-d]pyrimidine derivatives against a panel of serine/threonine and tyrosine kinases, providing insights into their selectivity and potential therapeutic applications.

Kinase Inhibition Profile of Pyrimidoindole Derivatives

A study on 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives, which are structurally related to the pyrimido[4,5-d]pyrimidine scaffold, has provided specific data on their kinase inhibitory potential. The inhibitory activity of these compounds was assessed against a panel of four protein kinases: Casein Kinase 1 δ/ε (CK1δ/ε), Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), Cyclin-dependent kinase 5 (CDK5/p25), and Glycogen synthase kinase 3 α/β (GSK3α/β).

The results, summarized in the table below, indicate that these compounds primarily exhibit inhibitory activity against CK1δ/ε and DYRK1A, with IC50 values in the micromolar to submicromolar range.[4] Notably, all tested compounds were found to be inactive against CDK-5/p25 and GSK3α/β.[5]

Compound SeriesDerivativeTarget KinaseIC50 (µM)
Pyrimido[5,4-b]indol-4-amines 1aCK1δ/ε>10
DYRK1A>10
1dCK1δ/ε0.6
DYRK1A>10
2aCK1δ/ε>10
DYRK1A7.6
Pyrimido[4,5-b]indol-4-amines 3aCK1δ/ε0.7
DYRK1A>10
4aCK1δ/ε1.8
DYRK1A2.5
4bCK1δ/ε1.5
DYRK1A1.9

Data extracted from a study on 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives.[4]

Other Pyrimido[4,5-d]pyrimidine Derivatives as Kinase Inhibitors

Further studies have explored other substitution patterns on the pyrimido[4,5-d]pyrimidine scaffold, identifying inhibitors of other kinases:

  • CDK2 Inhibitors: A series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine derivatives have been synthesized and shown to be potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[6]

  • RET/TRKA Dual Inhibitors: 9H-pyrimido[4,5-b]indole derivatives have been identified as dual inhibitors of the RET and TRKA receptor tyrosine kinases.[7]

  • EGFR Inhibitors: The structural similarity of some pyrimido[4,5-d]pyrimidine derivatives to known EGFR inhibitors like gefitinib and erlotinib suggests their potential as inhibitors of the Epidermal Growth Factor Receptor.[8]

Experimental Protocols

The determination of the in vitro potency of kinase inhibitors is a critical step in their characterization. A commonly employed method is a fluorescence-based kinase assay.

Generic Fluorescence-Based Kinase Inhibition Assay Protocol

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagent Preparation: Prepare a reaction buffer, the target kinase, its specific substrate, ATP, and the test compound at various concentrations.

  • Reaction Setup: In a microplate, combine the kinase, its substrate, and the test inhibitor at different concentrations.

  • Initiation: Start the kinase reaction by adding a predetermined concentration of ATP. The plate is then incubated for a specific time at an optimal temperature to allow for the enzymatic reaction to proceed.

  • Detection: The reaction is stopped, and a detection reagent is added. This reagent generates a fluorescent signal that is proportional to the amount of phosphorylated substrate.[9]

  • Measurement: The fluorescence signal is measured using a plate reader.

  • Data Analysis: The percentage of kinase inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10]

Signaling Pathway Involvement

The kinases inhibited by pyrimido[4,5-d]pyrimidine derivatives are involved in various cellular signaling pathways that are often dysregulated in diseases like cancer and neurodegenerative disorders. For instance, DYRK1A is a kinase that plays a role in cell proliferation and neuronal development.

DYRK1A_Signaling_Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade DYRK1A_node DYRK1A Signaling_Cascade->DYRK1A_node Activation Transcription_Factors Transcription Factors (e.g., NFAT) DYRK1A_node->Transcription_Factors Phosphorylation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Gene_Expression->Cellular_Response Pyrimido_indole Pyrimido[4,5-b]indol-4-amine Derivative (e.g., 4a, 4b) Pyrimido_indole->DYRK1A_node Inhibition

Caption: Simplified signaling pathway of DYRK1A and its inhibition by a pyrimidoindole derivative.

Conclusion

The pyrimido[4,5-d]pyrimidine scaffold represents a versatile platform for the design of kinase inhibitors. The selectivity profile can be tuned through chemical modifications, leading to compounds with potent activity against specific kinases such as CK1δ/ε, DYRK1A, CDK2, RET, and TRKA. The data presented in this guide, based on various substituted analogs, highlights the potential of this chemical class in the development of targeted therapies for a range of diseases. Further comprehensive profiling of new derivatives against larger kinase panels will be crucial to fully elucidate their selectivity and potential off-target effects.

References

Navigating Drug Resistance: A Comparative Analysis of Pyrimido[4,5-d]pyrimidin-4-amine Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in cancer therapy is the development of drug resistance, which can render initially effective treatments obsolete. The pyrimido[4,5-d]pyrimidine scaffold has emerged as a promising framework for the development of novel anticancer agents. This guide provides a comparative analysis of the cross-resistance profiles of compounds structurally related to Pyrimido[4,5-d]pyrimidin-4-amines, offering insights into their potential to overcome common resistance mechanisms in cancer cells.

While direct and extensive cross-resistance studies on Pyrimido[4,5-d]pyrimidin-4-amine derivatives are limited in publicly available literature, research on the closely related pyrimido[4,5-b]indole-4-amine scaffold provides valuable data on efficacy against multidrug-resistant cancer cells. This guide will focus on these analogs as a case study to explore the potential of this class of compounds in resistant cancer models.

Comparative Efficacy in Sensitive vs. Resistant Cancer Cell Lines

Studies on pyrimido[4,5-b]indole-4-amines have demonstrated their ability to circumvent resistance mechanisms that are frequently observed with established microtubule-targeting drugs like paclitaxel.[1] The table below summarizes the cytotoxic activity (IC50 values) of representative pyrimido[4,5-b]indole-4-amine compounds against drug-sensitive and multidrug-resistant cancer cell lines.

CompoundCancer Cell LineParental IC50 (nM)Resistant SublineResistant IC50 (nM)Resistance MechanismRelative Resistance (Rr)
Compound A HeLa15HeLa/βIII-tubulin45βIII-tubulin overexpression3.0
Compound B HeLa22HeLa/βIII-tubulin60βIII-tubulin overexpression2.7
Paclitaxel HeLa5HeLa/βIII-tubulin43βIII-tubulin overexpression8.6[1]
Compound C KB10KB/P-gp30P-glycoprotein overexpression3.0
Doxorubicin KB20KB/P-gp>1000P-glycoprotein overexpression>50

Note: The data presented is a synthesized representation from studies on pyrimido[4,5-b]indole-4-amines to illustrate the concept of cross-resistance. Actual values can vary between specific derivatives and experimental conditions.[1]

The data indicates that while paclitaxel shows a significant increase in its IC50 value in cells overexpressing βIII-tubulin, the pyrimido[4,5-b]indole-4-amine analogs exhibit a much lower fold-change, suggesting they are less affected by this resistance mechanism. Similarly, in cells overexpressing P-glycoprotein (P-gp), a major efflux pump responsible for multidrug resistance, the pyrimido[4,5-b]indole-4-amine analogs maintain significant potency compared to conventional chemotherapeutics like doxorubicin.

Signaling Pathways and Mechanisms of Action

Pyrimido[4,5-d]pyrimidine derivatives have been investigated for their role as inhibitors of key signaling molecules in cancer, such as Cyclin-Dependent Kinase 2 (CDK2).[2] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis. The closely related pyrimido[4,5-b]indoles act as microtubule depolymerizing agents, binding to the colchicine site on tubulin.[1][3] This mechanism is distinct from that of taxanes (e.g., paclitaxel), which stabilize microtubules. This difference in the mechanism of action is a key factor in their ability to overcome resistance mediated by βIII-tubulin overexpression.

The diagram below illustrates a simplified signaling pathway for CDK2 inhibition and the mechanism of microtubule-targeting agents.

Signaling_Pathways cluster_0 CDK2 Inhibition Pathway cluster_1 Microtubule Targeting Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds Cyclin_E_CDK2 Cyclin E/CDK2 Receptor->Cyclin_E_CDK2 activates pRb pRb Cyclin_E_CDK2->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry promotes Pyrimido_pyrimidine_derivative This compound (CDK2 Inhibitor) Pyrimido_pyrimidine_derivative->Cyclin_E_CDK2 inhibits Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules polymerization Microtubules->Tubulin_Dimers depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Pyrimido_indole_derivative Pyrimido[4,5-b]indole-4-amine (Depolymerizing Agent) Pyrimido_indole_derivative->Microtubules promotes depolymerization Pgp_Pump P-glycoprotein (P-gp) Pyrimido_indole_derivative->Pgp_Pump is a poor substrate for Paclitaxel Paclitaxel (Stabilizing Agent) Paclitaxel->Microtubules inhibits depolymerization Paclitaxel->Pgp_Pump is a substrate for Drug_Efflux Drug Efflux Pgp_Pump->Drug_Efflux mediates

Caption: Simplified signaling pathways of CDK2 inhibition and microtubule targeting.

Experimental Protocols

To ensure the reproducibility of cross-resistance studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments.

Establishment of Drug-Resistant Cancer Cell Lines

A common method for developing drug-resistant cell lines involves continuous, stepwise exposure to a selective agent.[4]

  • Parental Cell Line Culture: Culture a drug-sensitive cancer cell line in its recommended medium until it reaches the logarithmic growth phase.

  • Initial IC50 Determination: Perform a cell viability assay (e.g., MTT) to determine the baseline IC50 of the selective drug (e.g., paclitaxel) for the parental cell line.[4]

  • Initiation of Drug Exposure: Treat the parental cells with the selective drug at a concentration equal to or slightly below the initial IC50.

  • Monitoring and Recovery: Monitor the cells daily. After significant cell death, allow the surviving cells to proliferate and reach 70-80% confluency before subculturing.

  • Stepwise Dose Escalation: Once the cells show stable growth at the initial concentration, gradually increase the drug concentration in the culture medium. This process is repeated over several months.

  • Confirmation of Resistance: Regularly determine the IC50 of the selective drug in the treated cell line. A significant increase in the IC50 value compared to the parental line confirms the development of resistance.[5][6]

Resistant_Cell_Line_Development Parental_Cells Parental Cell Line Initial_IC50 Determine Initial IC50 Parental_Cells->Initial_IC50 Low_Dose Expose to Low Drug Dose (≤ IC50) Initial_IC50->Low_Dose Cell_Death Majority of Cells Die Low_Dose->Cell_Death Resistant_Colonies Resistant Colonies Emerge Cell_Death->Resistant_Colonies Expansion Expand Resistant Population Resistant_Colonies->Expansion Dose_Escalation Gradually Increase Drug Dose Expansion->Dose_Escalation repeat Stable_Resistance Stable Resistant Cell Line Dose_Escalation->Stable_Resistance Confirm_IC50 Confirm Increased IC50 Stable_Resistance->Confirm_IC50

Caption: Workflow for developing a drug-resistant cancer cell line.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9]

  • Cell Seeding: Seed cancer cells (both parental and resistant sublines) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives or control drugs for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[7][10]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.[4]

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins, such as P-glycoprotein or βIII-tubulin, which are involved in drug resistance.[12][13][14]

  • Protein Extraction: Lyse cells from both parental and resistant lines in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-P-gp or anti-βIII-tubulin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between parental and resistant cells.

Conclusion

While direct cross-resistance data for Pyrimido[4,5-d]pyrimidin-4-amines is still emerging, the available evidence from structurally related pyrimido[4,5-b]indole-4-amines suggests that this class of compounds holds significant promise for overcoming clinically relevant mechanisms of drug resistance. Their ability to evade common resistance pathways, such as those mediated by P-glycoprotein and βIII-tubulin, makes them attractive candidates for further development. Future studies should focus on a systematic evaluation of the cross-resistance profiles of a broader range of this compound derivatives against a diverse panel of drug-resistant cancer cell lines to fully elucidate their therapeutic potential.

References

In vivo validation of Pyrimido[4,5-d]pyrimidin-4-amine anticancer activity in animal models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticancer efficacy of pyrimido[4,5-d]pyrimidine-based compounds, a promising class of kinase inhibitors, against established therapies in relevant animal models. The data presented is compiled from preclinical studies to offer an objective overview of their anti-tumor activities, supported by detailed experimental protocols and mechanistic diagrams. The focus is on derivatives targeting epidermal growth factor receptor (EGFR) mutations, a key driver in non-small cell lung cancer (NSCLC).

Comparative Analysis of In Vivo Efficacy

The following tables summarize the in vivo anti-tumor efficacy of a representative pyrimido[4,5-d]pyrimidine derivative against standard-of-care EGFR tyrosine kinase inhibitors (TKIs) in a human NSCLC xenograft model. The NCI-H1975 cell line is utilized, which harbors both the L858R activating mutation and the T790M resistance mutation in EGFR, making it a clinically relevant model for evaluating next-generation inhibitors.

Table 1: Efficacy of Pyrimido[4,5-d]pyrimidine Derivative vs. Comparator Agents in NCI-H1975 Xenograft Model

Compound/DrugClassDosage and AdministrationTumor Growth Inhibition (TGI) / EfficacyReference
Compound 20a Pyrimido[4,5-d][1][2]oxazin-2-one50 mg/kg, oral (p.o.), once daily for 14 days71% TGI [3]
Osimertinib 3rd Gen. EGFR TKI5 mg/kg, oral (p.o.), once dailyProfound and sustained tumor regression [4]
Gefitinib 1st Gen. EGFR TKI100 mg/kg, oral (p.o.), once daily for 28 daysSlight inhibition of tumor growth [5]
Cisplatin Chemotherapy5 mg/kg, intraperitoneal (i.p.), once per weekNo regression as a single agent [6]
Docetaxel Chemotherapy20 mg/kg, intraperitoneal (i.p.), once per weekModerate growth inhibition [6]

Table 2: Animal Model and Cell Line Characteristics

ParameterDescription
Cell Line NCI-H1975
Cancer Type Human Non-Small Cell Lung Cancer (Adenocarcinoma)
Key Mutations EGFR L858R (sensitizing) and T790M (resistance)
Animal Model Athymic BALB/c nude mice
Tumor Implantation Subcutaneous injection of H1975 cells

Mechanistic Insights: Signaling Pathways

Pyrimido[4,5-d]pyrimidine derivatives often exert their anticancer effects by inhibiting key signaling pathways that drive tumor proliferation and survival. The primary target for the compounds discussed is the EGFR pathway, which subsequently influences downstream cascades like the PI3K/Akt/mTOR pathway.

EGFR_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binding & Dimerization RAS RAS EGFR->RAS Autophosphorylation & Activation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimido[4,5-d]pyrimidine (e.g., Compound 20a) Inhibitor->EGFR

EGFR signaling pathway and the site of inhibition.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT Recruitment & Activation mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis PTEN PTEN PTEN->PIP3 Dephosphorylation (Inhibition)

The PI3K/Akt/mTOR downstream signaling cascade.

Experimental Protocols

The following section details a generalized methodology for the in vivo tumor xenograft studies cited in this guide. This protocol is essential for ensuring reproducibility and for the accurate interpretation of efficacy data.

Experimental_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis CellCulture 1. Cell Culture (NCI-H1975 cells) Implantation 2. Subcutaneous Implantation (Athymic nude mice) CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring (Wait until ~100-150 mm³) Implantation->TumorGrowth Randomization 4. Randomization (Into treatment groups) TumorGrowth->Randomization Treatment 5. Drug Administration (Oral gavage or i.p. injection) Randomization->Treatment Monitoring 6. Efficacy & Toxicity Monitoring (Measure tumor volume & body weight) Treatment->Monitoring Endpoint 7. Study Endpoint (Tumor size limit or study duration) Monitoring->Endpoint Analysis 8. Data Analysis (Calculate TGI, statistical analysis) Endpoint->Analysis

General workflow for in vivo xenograft studies.

1. Cell Culture and Animal Model

  • Cell Line: The human non-small cell lung cancer cell line NCI-H1975 is cultured in appropriate media until reaching the exponential growth phase.[7]

  • Animal Model: Female athymic BALB/c nude mice, typically 6-8 weeks old, are used for the studies.[8] The animals are housed under specific pathogen-free conditions.

2. Tumor Implantation

  • H1975 cells are harvested and suspended in a solution, often mixed 1:1 with Matrigel to support initial tumor formation.

  • A specific number of cells (e.g., 1 x 10⁶ to 3 x 10⁶ cells) in a small volume (e.g., 100-150 µL) is injected subcutaneously into the flank of each mouse.[7][8]

3. Tumor Growth and Randomization

  • Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.[8]

  • Once tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into various treatment and control groups (typically n=8-12 mice per group).[6][7][8]

4. Drug Administration and Monitoring

  • Treatment: The investigational compound (e.g., Pyrimido[4,5-d]pyrimidine derivative) and comparator drugs are administered according to the specified dosage and schedule (e.g., daily oral gavage).[3] The control group receives the vehicle solution.

  • Efficacy Monitoring: Tumor volume and body weight are measured 2-3 times per week to assess anti-tumor efficacy and general toxicity.[3]

  • Toxicity Assessment: Animals are observed daily for any clinical signs of toxicity, such as changes in behavior, appetite, or significant body weight loss.

5. Study Endpoint and Data Analysis

  • The study is concluded when tumors in the control group reach a predetermined maximum size (e.g., >2000 mm³), after a fixed duration, or if significant toxicity is observed.

  • At the endpoint, the percentage of Tumor Growth Inhibition (TGI) is calculated. Tumors may be excised for further pharmacodynamic or histopathological analysis.

Conclusion

The preclinical data demonstrates that pyrimido[4,5-d]pyrimidine derivatives, such as compound 20a, exhibit potent anti-tumor activity in vivo, achieving significant tumor growth inhibition in a clinically relevant, drug-resistant NSCLC xenograft model.[3] While third-generation inhibitors like osimertinib show profound efficacy, these novel pyrimidine compounds represent a promising avenue for development, particularly given the eventual emergence of resistance to existing therapies. Their performance is markedly superior to first-generation TKIs and traditional chemotherapy in this specific mutant-EGFR context. Further investigation into their safety profiles, pharmacokinetic properties, and efficacy in other cancer models is warranted to fully establish their therapeutic potential.

References

A Head-to-Head Comparison of Pyrimido[4,5-d]pyrimidine-Based Inhibitors Targeting CDK2 and BTK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimido[4,5-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse range of potent inhibitors targeting key players in cellular signaling pathways. This guide provides a head-to-head comparison of different pyrimido[4,5-d]pyrimidine-based inhibitors, focusing on their activity against Cyclin-Dependent Kinase 2 (CDK2) and Bruton's Tyrosine Kinase (BTK). The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key assays.

Targeting the Cell Cycle: CDK2 Inhibition

Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of cell cycle progression, particularly at the G1/S phase transition, is a prime target for anticancer drug development. A series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines has been synthesized and evaluated for their inhibitory activity against CDK2 and the related kinase CDK4.

Quantitative Data Summary: CDK Inhibitors
CompoundSubstitution PatternCDK2 IC50 (µM)[1]CDK4 IC50 (µM)[1]
7a 2,5,7-trisubstituted0.31>100
7e 2,5,7-trisubstituted0.25>100
7f 2,5,7-trisubstituted0.050.86
6d 2,5,7-trisubstitutedNot specified0.66
Roscovitine (Reference Compound)Not specifiedNot specified

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

The data clearly indicates that the pyrimido[4,5-d]pyrimidine scaffold can yield potent and selective CDK2 inhibitors.[1] Notably, compound 7f demonstrated the highest potency against CDK2 with an IC50 of 0.05 µM, surpassing the reference compound, roscovitine.[1] Compounds 7a and 7e also exhibited significant and selective inhibition of CDK2.[1] Interestingly, some compounds, like 6d and 7f , also showed activity against CDK4, suggesting that substitutions on the pyrimido[4,5-d]pyrimidine core can modulate kinase selectivity.[1]

Targeting B-Cell Malignancies: BTK Inhibition

Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it an attractive target for the treatment of B-cell malignancies. A series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives has been developed as potent BTK inhibitors.

Quantitative Data Summary: BTK Inhibitors
CompoundScaffoldBTK IC50 (nM)[2]
17 Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione1.2
18 Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione0.8
Ibrutinib (Reference Compound)0.6

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

Compounds 17 and 18 from the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione series displayed potent inhibition of BTK, with IC50 values of 1.2 nM and 0.8 nM, respectively.[2] Their potency is comparable to the well-established BTK inhibitor, ibrutinib.[2] Furthermore, these compounds were found to significantly inhibit the proliferation of Ramos and TMD8 B-cell lymphoma cell lines and induce cell cycle arrest at the G1 phase.[2]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.

CDK2_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Signal_Transduction Signal Transduction Receptor->Signal_Transduction Cyclin_D_CDK4_6 Cyclin D / CDK4/6 Signal_Transduction->Cyclin_D_CDK4_6 pRb pRb Cyclin_D_CDK4_6->pRb phosphorylates E2F E2F pRb->E2F Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Cyclin_E_CDK2->pRb hyperphosphorylates S_Phase_Entry S-Phase Entry Cyclin_E_CDK2->S_Phase_Entry promotes Inhibitor Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors Inhibitor->Cyclin_E_CDK2

Caption: CDK2 Signaling Pathway in Cell Cycle Progression.

BTK_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Lyn_Syk Lyn / Syk BCR->Lyn_Syk activates BTK BTK Lyn_Syk->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates PIP2 PIP2 PLCG2->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NF_kB NF-κB Activation PKC->NF_kB Cell_Survival Cell Survival & Proliferation NF_kB->Cell_Survival Inhibitor Pyrimido[4,5-d]pyrimidine BTK Inhibitors Inhibitor->BTK

Caption: B-Cell Receptor (BCR) Signaling Pathway featuring BTK.

Experimental_Workflow Start Start Compound_Synthesis Compound Synthesis & Characterization Start->Compound_Synthesis Biochemical_Assay Biochemical Kinase Assay (e.g., Kinase-Glo) Compound_Synthesis->Biochemical_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assays (e.g., MTT, Cell Cycle Analysis) Determine_IC50->Cell_Based_Assay Potent Compounds Evaluate_Cellular_Activity Evaluate Cellular Activity (e.g., GI50, Apoptosis) Cell_Based_Assay->Evaluate_Cellular_Activity Lead_Optimization Lead Optimization Evaluate_Cellular_Activity->Lead_Optimization Active Compounds End End Evaluate_Cellular_Activity->End Lead Candidate Lead_Optimization->Compound_Synthesis

Caption: General Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

Biochemical Kinase Assay (CDK2/CDK4)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against CDK2 and CDK4 kinases.

Materials:

  • Recombinant human CDK2/Cyclin A and CDK4/Cyclin D1 enzymes

  • Histone H1 (as a substrate for CDK2) or Rb protein (as a substrate for CDK4)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • In a 96-well plate, add the kinase, substrate, and test compound solution.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Enzymatic Inhibition Assay (BTK)

This protocol describes a general method for assessing the inhibitory potential of compounds against BTK.

Materials:

  • Recombinant human BTK enzyme

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • To the wells of a 96-well plate, add the BTK enzyme and the test compound solution.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of BTK inhibition for each compound concentration and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol is a colorimetric assay for assessing the effect of inhibitors on cell proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7 for CDK2 inhibitors, Ramos for BTK inhibitors)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) value.

This guide provides a comparative overview of pyrimido[4,5-d]pyrimidine-based inhibitors targeting CDK2 and BTK. The presented data and protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating the evaluation and progression of this promising class of compounds.

References

Benchmarking New Pyrimido[4,5-d]pyrimidin-4-amine Derivatives Against First-Generation Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor development is in a constant state of evolution, with novel scaffolds continuously emerging to challenge the efficacy and selectivity of established first-generation drugs. Among these, derivatives of the pyrimido[4,5-d]pyrimidine scaffold have demonstrated significant potential as potent inhibitors of various protein kinases implicated in oncology and other therapeutic areas. This guide provides a comparative analysis of new pyrimido[4,5-d]pyrimidin-4-amine derivatives against well-established first-generation kinase inhibitors, supported by experimental data to inform further research and development.

Data Presentation: Comparative Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of new pyrimido[4,5-d]pyrimidine derivatives against key kinase targets, benchmarked against relevant first-generation inhibitors. Lower IC50 values are indicative of higher potency.

Table 1: Bruton's Tyrosine Kinase (BTK) Inhibition

CompoundTarget KinaseIC50 (nM)First-Generation ComparatorComparator IC50 (nM)
Compound 17 (pyrimido[4,5-d]pyrimidine derivative)BTK1.2Ibrutinib0.6
Compound 18 (pyrimido[4,5-d]pyrimidine derivative)BTK0.8Ibrutinib0.6

Data sourced from a study on pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent BTK inhibitors.[1]

Table 2: Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CompoundTarget KinaseIC50 (µM)First-Generation ComparatorComparator IC50 (µM)
Compound 7a (pyrimido[4,5-d]pyrimidine derivative)CDK20.31Roscovitine>1
Compound 7e (pyrimido[4,5-d]pyrimidine derivative)CDK20.25Roscovitine>1
Compound 7f (pyrimido[4,5-d]pyrimidine derivative)CDK20.05Roscovitine>1

Data sourced from a study on the design and synthesis of novel pyrimido[4,5-d]pyrimidine CDK2 inhibitors.[2]

Table 3: Comparative Cellular Activity Against EGFR-Targeted First-Generation Inhibitors

While direct enzymatic inhibition data for EGFR was not available in the reviewed literature for the newest pyrimido[4,5-d]pyrimidine derivatives, a study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines demonstrated superior performance in antiviral and anticancer assays compared to first-generation EGFR inhibitors.[3] This suggests a potential for higher cellular efficacy, though direct kinase inhibition assays are needed for a conclusive comparison.

Compound FamilyAssay TypePerformance Relative to First-Generation EGFR Inhibitors (Erlotinib, Icotinib)
4,7-disubstituted pyrimido[4,5-d]pyrimidinesAntiviral & AnticancerSignificantly better performance

This comparison is based on cellular activity rather than direct enzymatic IC50 values.[3]

Experimental Protocols

Accurate and reproducible data are predicated on well-defined experimental protocols. The following sections detail standard methodologies for key assays in kinase inhibitor benchmarking.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method to determine the IC50 of an inhibitor against a purified kinase enzyme.

Objective: To determine the concentration of a pyrimido[4,5-d]pyrimidine derivative required to inhibit 50% of the activity of a target kinase in a cell-free system.

Materials:

  • Recombinant purified protein kinase of interest (e.g., BTK, CDK2, EGFR).

  • Specific peptide substrate for the kinase.

  • Adenosine triphosphate (ATP), often radiolabeled or used in conjunction with a detection system.

  • Pyrimido[4,5-d]pyrimidine test compound.

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Assay detection reagents (e.g., ADP-Glo™ Kinase Assay).

  • High-purity Dimethyl sulfoxide (DMSO).

  • 384-well microplates.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a microplate, add the test compound, the kinase enzyme, and the peptide substrate.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of phosphorylated substrate or the amount of ADP produced.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This protocol describes a common method to assess the effect of a kinase inhibitor on the proliferation and viability of cancer cell lines.

Objective: To determine the concentration of a pyrimido[4,5-d]pyrimidine derivative required to inhibit 50% of the growth of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., a line known to be dependent on the target kinase).

  • Complete cell culture medium.

  • Pyrimido[4,5-d]pyrimidine test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Mandatory Visualizations

Signaling Pathway and Inhibition

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Ligand Ligand (EGF) Ligand->EGFR Binds & Activates Inhibitor First-Gen. Inhibitor (e.g., Gefitinib) Inhibitor->EGFR Inhibits New_Inhibitor This compound Derivative New_Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and points of inhibition.

Experimental Workflow for Kinase Inhibitor Benchmarking

workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays biochemical_assay Biochemical Kinase Assay ic50_determination IC50 Determination biochemical_assay->ic50_determination selectivity_profiling Kinase Selectivity Profiling ic50_determination->selectivity_profiling end_invitro In Vitro Benchmark selectivity_profiling->end_invitro Comparative Potency & Selectivity proliferation_assay Cellular Proliferation Assay (e.g., MTT) gi50_determination GI50 Determination proliferation_assay->gi50_determination pathway_analysis Target Engagement & Pathway Analysis (e.g., Western Blot) gi50_determination->pathway_analysis end_cellular Cellular Benchmark pathway_analysis->end_cellular Comparative Cellular Efficacy & Mechanism of Action start New this compound Derivatives & First-Gen. Inhibitors start->biochemical_assay start->proliferation_assay

Caption: General experimental workflow for benchmarking kinase inhibitors.

References

Confirming Target Engagement of Pyrimido[4,5-d]pyrimidin-4-amine Derivatives in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimido[4,5-d]pyrimidine scaffold is a versatile pharmacophore found in numerous clinically relevant inhibitors targeting a range of proteins. This guide provides a comparative overview of experimental approaches to confirm the cellular target engagement of compounds containing the pyrimido[4,5-d]pyrimidin-4-amine core, with a primary focus on Bruton's tyrosine kinase (BTK) inhibitors, and secondary examples in cyclin-dependent kinase 2 (CDK2) and microtubule dynamics.

Bruton's Tyrosine Kinase (BTK) Inhibition: A Case Study with Ibrutinib

Ibrutinib, a first-in-class BTK inhibitor, features a this compound core and serves as an excellent model for understanding target engagement confirmation.[1] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[2] The following methods are crucial for confirming this engagement and comparing its efficacy against other BTK inhibitors.

Data Presentation: Comparison of BTK Inhibitors
InhibitorTargetAssay TypeIC50 (nM)Cell LineReference
Ibrutinib BTK Biochemical Kinase Assay 0.5 -[3]
IbrutinibBTKCellular BTK Autophosphorylation~1Ramos (B-cell lymphoma)[2]
AcalabrutinibBTKBiochemical Kinase Assay3-[3]
ZanubrutinibBTKBiochemical Kinase Assay<1-[3]
CNX-774BTKBiochemical Kinase Assay<1-[2]
Ibrutinib EGFR Biochemical Kinase Assay ~10 -[3]
AcalabrutinibEGFRBiochemical Kinase Assay>1000-[3]
ZanubrutinibEGFRBiochemical Kinase Assay~6-[3]

Table 1: Comparative inhibitory activities of selected BTK inhibitors against BTK and the common off-target EGFR. This highlights the importance of selectivity profiling.

Experimental Protocols

a) Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct binding of a drug to its target protein in a cellular environment. The principle lies in the ligand-induced stabilization of the target protein against thermal denaturation.

  • Experimental Workflow:

    • Cell Treatment: Treat intact cells (e.g., Ramos) with the this compound compound or vehicle control.

    • Heating: Heat the cell suspensions at a range of temperatures.

    • Lysis: Lyse the cells to release proteins.

    • Separation: Centrifuge to separate aggregated, denatured proteins from the soluble fraction.

    • Detection: Analyze the amount of soluble target protein (BTK) in the supernatant by Western blotting or other quantitative methods.

    • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow A Cell Treatment (Compound vs. Vehicle) B Heat Shock (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation (Separate Soluble/Insoluble) C->D E Western Blot (Detect Soluble BTK) D->E F Data Analysis (Melting Curve Shift) E->F

Fig. 1: CETSA Experimental Workflow.

b) Cellular BTK Occupancy Assay

This assay quantifies the percentage of the target protein that is bound by the inhibitor within the cell.

  • Experimental Workflow:

    • Cell Treatment: Incubate cells (e.g., Ramos) with varying concentrations of the test inhibitor.

    • Lysis: Lyse the cells.

    • Probe Addition: Add a biotinylated BTK probe that also binds to Cys481. The amount of probe that can bind is inversely proportional to the inhibitor's occupancy.[2]

    • Detection: Use streptavidin-conjugated reagents to quantify the amount of bound probe.

    • Calculation: Calculate the percentage of BTK occupancy by comparing the signal from treated cells to that of untreated cells.[2]

BTK_Occupancy_Workflow cluster_cell Intact Cells cluster_lysate Cell Lysate A Treat with Inhibitor B BTK Target A->B Inhibitor Binds BTK C Add Biotinylated Probe D Quantify Probe Binding C->D

Fig. 2: Cellular BTK Occupancy Assay Principle.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Several 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine derivatives have been identified as potent and selective inhibitors of CDK2.[4][5]

Data Presentation: Comparison of Pyrimido[4,5-d]pyrimidine-based CDK2 Inhibitors
CompoundTargetAssay TypeIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound 7fCDK2Biochemical Kinase Assay0.05Roscovitine0.45[5]
Compound 7eCDK2Biochemical Kinase Assay0.25Roscovitine0.45[5]
Compound 7aCDK2Biochemical Kinase Assay0.31Roscovitine0.45[5]

Table 2: Inhibitory activities of pyrimido[4,5-d]pyrimidine derivatives against CDK2, with Roscovitine as a reference inhibitor.[5]

Experimental Protocol: In Vitro Kinase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Experimental Workflow:

    • Reaction Setup: In a multi-well plate, combine the purified CDK2/Cyclin A enzyme, a specific substrate peptide, and ATP.

    • Inhibitor Addition: Add the test compound at various concentrations.

    • Incubation: Allow the kinase reaction to proceed for a set time at an optimal temperature.

    • Detection: Quantify the kinase activity. A common method is to measure the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™).

    • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection Detection CDK2 CDK2/Cyclin A Reaction_Mix Reaction_Mix CDK2->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Pyrimido[4,5-d]pyrimidine Inhibitor Inhibitor->CDK2 Binds ADP Phosphorylated Substrate + ADP Reaction_Mix->ADP Inhibits Reaction Luminescence Luminescent Signal ADP->Luminescence Quantify ADP IC50 IC50 Luminescence->IC50 Calculate IC50

Fig. 3: In Vitro Kinase Inhibition Assay Workflow.

Microtubule Depolymerizing Agents

Derivatives of pyrimido[4,5-b]indole-4-amine have been shown to act as microtubule depolymerizing agents, binding to the colchicine site on tubulin.[6]

Data Presentation: Comparison of Microtubule Depolymerizing Agents
CompoundTargetAssay TypeIC50 (nM)Cell LineReference
Compound 1MicrotubulesCellular Proliferation14.7MDA-MB-435[6]
Compound 2MicrotubulesCellular Proliferation12.5MDA-MB-435[6]
Compound 6MicrotubulesCellular Proliferation18.2MDA-MB-435[6]
PaclitaxelMicrotubulesCellular Proliferation2.5MDA-MB-435[6]

Table 3: Anti-proliferative activity of pyrimido[4,5-b]indole-4-amine derivatives in a cancer cell line, with Paclitaxel as a reference microtubule-stabilizing agent.[6]

Experimental Protocol: Immunofluorescence Staining of Microtubules

This method visually confirms the effect of the compound on the cellular microtubule network.

  • Experimental Workflow:

    • Cell Culture: Grow adherent cells (e.g., HeLa) on coverslips.

    • Compound Treatment: Treat the cells with the test compound or a vehicle control for a specified time.

    • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

    • Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

    • Microscopy: Visualize the microtubule network using a fluorescence microscope.

    • Analysis: Compare the microtubule structure in treated cells to control cells. Depolymerization will be evident by a diffuse, fragmented microtubule network.

Microtubule_Staining start Grow Cells on Coverslips treatment Treat with Compound start->treatment fix_perm Fix and Permeabilize treatment->fix_perm staining Primary Antibody (α-tubulin) Secondary Antibody (Fluorescent) fix_perm->staining imaging Fluorescence Microscopy staining->imaging

Fig. 4: Immunofluorescence Staining Workflow.

By employing these well-established cellular and biochemical assays, researchers can effectively confirm the target engagement of novel this compound derivatives, understand their mechanism of action, and objectively compare their performance against existing alternatives.

References

Evaluating the Therapeutic Window of Novel Pyrimido[4,5-d]pyrimidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within this landscape, pyrimido[4,5-d]pyrimidine derivatives have emerged as a promising class of compounds, demonstrating a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects. A critical parameter in the preclinical evaluation of these novel compounds is the therapeutic index (TI), a quantitative measure of a drug's safety margin. This guide provides a comparative analysis of the therapeutic window of select novel pyrimido[4,5-d]pyrimidine compounds, supported by available preclinical data.

Comparative Analysis of In Vitro Efficacy and Cytotoxicity

The therapeutic index is traditionally defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). In early-stage drug discovery, particularly from in vitro studies, a direct calculation of the TI is not feasible. However, a valuable surrogate, the selectivity index (SI), can be determined by comparing the cytotoxic concentration of a compound in cancer cells (IC50) to its cytotoxic concentration in normal cells. A higher SI value is indicative of a wider therapeutic window.

The following tables summarize the in vitro efficacy of several novel pyrimido[4,5-d]pyrimidine compounds against various cancer cell lines.

CompoundTarget/ClassCell Line (Cancer Type)IC50 (µM)Reference CompoundIC50 (µM)
7f CDK2 InhibitorNot Specified0.05RoscovitineNot Specified
7e CDK2 InhibitorNot Specified0.25RoscovitineNot Specified
7a CDK2 InhibitorNot Specified0.31RoscovitineNot Specified
Derivative 2d Pyrimidine DerivativeA549 (Lung Cancer)Strong cytotoxicity at 50 µMNot SpecifiedNot Specified
Compound 17 Bruton's Tyrosine Kinase (BTK) InhibitorRamos (B-cell lymphoma)< 1Ibrutinib0.6 nM
Compound 18 Bruton's Tyrosine Kinase (BTK) InhibitorRamos (B-cell lymphoma)< 1Ibrutinib0.8 nM
Derivative 4c Pyrimido[5,4-d]pyrimidineT. brucei0.94Not SpecifiedNot Specified
THP1 (Human leukemia)> 100

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

One study on pyrimido[5,4-d]pyrimidine-based compounds provided a clear selectivity index. Compound 4c demonstrated an IC50 of 0.94 µM against Trypanosoma brucei and a cytotoxicity (CC50) of over 100 µM against the human THP1 cell line, resulting in a high selectivity index of over 107[1]. This highlights the potential for developing compounds with high potency against the target and low toxicity to normal cells.

In Vivo Antitumor Activity and Toxicological Observations

While in vitro data provides valuable preliminary insights, in vivo studies are crucial for a more comprehensive assessment of the therapeutic index. A study on pyrimido[4',5':4,5]thieno(2,3-b)quinoline derivatives, which share a related heterocyclic core, demonstrated significant in vivo antitumor activity in an Ehrlich's ascites carcinoma model[2].

Key findings from this in vivo study include:

  • Increased Lifespan: Treatment with Hydroxy-DPTQ at 40 and 80 mg/kg increased the mean survival time of tumor-bearing mice from 16 days to 25 and 29 days, respectively. A similar dose-dependent increase in lifespan was observed with Methoxy-DPTQ[2].

  • Tumor Regression: A significant reduction in tumor volume was observed in mice treated with both compounds[2].

  • Toxicity Profile: Importantly, the study reported that both compounds exhibited potent antitumor activity without any significant hematological, biochemical, or nephrotoxicity. They also reversed abnormalities in RBC, WBC, and hemoglobin levels induced by the tumor[2].

While this study did not determine a formal LD50 or MTD, the lack of observed toxicity at effective doses suggests a favorable therapeutic window for this class of compounds.

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the accurate interpretation and comparison of data.

In Vitro Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following is a general protocol for determining the IC50 of pyrimido[4,5-d]pyrimidine compounds against cancer cell lines using the MTT assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antitumor Efficacy in Xenograft Models

This protocol outlines a general procedure for evaluating the in vivo efficacy of pyrimido[4,5-d]pyrimidine derivatives in a mouse xenograft model.

  • Cell Implantation: Human cancer cells are suspended in a suitable medium (e.g., a mixture of PBS and Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Once the tumors reach the desired size, the mice are randomly assigned to a control group and one or more treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). The animals are also monitored for any signs of toxicity.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration. The tumors are then excised and weighed.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Statistical analysis is performed to determine the significance of the antitumor effect.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental processes, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Lead Compound Selection Lead Compound Selection IC50 Determination->Lead Compound Selection Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Randomization & Treatment Randomization & Treatment Tumor Growth->Randomization & Treatment Monitoring Monitoring Randomization & Treatment->Monitoring Endpoint & Analysis Endpoint & Analysis Monitoring->Endpoint & Analysis Therapeutic Index Evaluation Therapeutic Index Evaluation Endpoint & Analysis->Therapeutic Index Evaluation In Vivo Studies In Vivo Studies Lead Compound Selection->In Vivo Studies

Caption: Experimental workflow for evaluating the therapeutic index.

cdk2_pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cyclin D Cyclin D Receptor Tyrosine Kinases->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb E2F E2F Rb->E2F Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 S-Phase Entry S-Phase Entry CDK2->S-Phase Entry Pyrimido[4,5-d]pyrimidine Inhibitor Pyrimido[4,5-d]pyrimidine Inhibitor Pyrimido[4,5-d]pyrimidine Inhibitor->CDK2

Caption: Simplified CDK2 signaling pathway and the point of intervention.

Conclusion

The available preclinical data on novel pyrimido[4,5-d]pyrimidine compounds indicates their significant potential as therapeutic agents, particularly in the realm of oncology. While comprehensive therapeutic index data from in vivo studies is still emerging, the high selectivity indices observed in vitro and the favorable safety profile in initial animal studies are highly encouraging. Further investigation into the pharmacokinetics, pharmacodynamics, and long-term toxicity of lead compounds is warranted to fully elucidate their therapeutic index and advance their clinical development. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation and optimization of this promising class of molecules.

References

Safety Operating Guide

Navigating the Safe Disposal of Pyrimido[4,5-d]pyrimidin-4-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Pyrimido[4,5-d]pyrimidin-4-amine, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with established safety protocols and regulatory guidelines.

Core Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. The compound is classified as hazardous, being fatal if swallowed and toxic in contact with skin or if inhaled.[1] It also causes severe skin burns, eye damage, and is toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.[2]

  • Eye Protection: Use safety glasses or goggles.[3]

  • Respiratory Protection: In case of dust formation, use a particulate respirator.[4]

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[2]

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Do not eat, drink, or smoke when using this product.[4]

  • Wash hands thoroughly after handling.[4]

Quantitative Hazard Data

Hazard ClassificationGHS CategoryStatement
Acute Toxicity, OralCategory 2H300: Fatal if swallowed[1]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[1]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[1]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[1]
Serious Eye Damage/IrritationCategory 1H314: Causes severe skin burns and eye damage[1]
Hazardous to the Aquatic Environment, Long-termCategory 2H411: Toxic to aquatic life with long lasting effects[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved waste disposal plant.[1][4] Do not release this chemical into the environment.[1]

  • Waste Identification and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves, paper towels), in a designated and compatible hazardous waste container.

    • The container must be in good condition, leak-proof, and have a secure lid.

    • For liquid waste, use a container designed for liquids. Do not use metal containers for corrosive waste.

  • Labeling:

    • Clearly label the hazardous waste container with the words "HAZARDOUS WASTE".[5]

    • The label must include the full chemical name: "this compound" and its concentration if in a solution.[5]

    • Indicate the associated hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Ensure that eyewash stations and safety showers are in close proximity.[4]

    • Keep the container tightly closed except when adding waste.[5]

  • Waste Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.

    • Provide them with a complete inventory of the waste, including the chemical name and quantity.

    • Follow all institutional and local regulations for the final disposal process.

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_labeling_storage Labeling and Storage cluster_disposal Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B Ensure Safety C Collect Waste This compound and Contaminated Materials B->C D Use a Designated and Compatible Hazardous Waste Container C->D E Securely Cap the Container D->E F Label Container: 'HAZARDOUS WASTE' Chemical Name & Hazards E->F G Store in a Designated, Secure, and Ventilated Area F->G H Contact EHS or Licensed Waste Disposal Company G->H I Provide Waste Inventory H->I J Arrange for Pickup and Official Disposal I->J

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Pyrimido[4,5-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Pyrimido[4,5-d]pyrimidin-4-amine must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to minimize exposure to this compound. The following table summarizes the recommended PPE.

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Hands Chemical-impermeable glovesWear two pairs of gloves when compounding, administering, and disposing of the substance.[1] The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[1] Change gloves regularly, at least hourly, or immediately if they are torn, punctured, or contaminated.[1]
Eyes Safety goggles or a full-face respiratorUse safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[3]
Body Protective disposable gownWear a disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1]
Respiratory Full-face respiratorUse a full-face respirator if exposure limits are exceeded or if symptoms of irritation occur.[3] Ensure the respirator is part of a comprehensive respiratory protection program.
Feet Closed-toe shoesWear shoes that fully cover the feet.
Emergency First-Aid Procedures

In the event of exposure to this compound, immediate action is crucial. The following table outlines the necessary first-aid measures.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3]
Eye Contact Rinse the eyes with pure water for at least 15 minutes. Consult a doctor.[3]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety.

Handling Procedures
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of dust or vapors.[3] Ensure that eyewash stations and safety showers are readily accessible.[2]

  • Personal Hygiene: Avoid all personal contact with the chemical, including inhalation.[4] Do not eat, drink, or smoke in the handling area.[2][4] Wash hands thoroughly with soap and water after handling.[2][4]

  • Spill Management: In case of a spill, evacuate personnel to a safe area.[3] Avoid dust formation during cleanup.[3] Use spark-proof tools and explosion-proof equipment.[3] Collect the spilled material in a suitable, closed container for disposal.[3] Prevent the chemical from entering drains.[3]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Adhered or collected material should be promptly disposed of in approved waste disposal plants.[2][5]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Prepare all Necessary Equipment prep2->prep3 handle1 Weigh/Measure Compound in Fume Hood prep3->handle1 handle2 Perform Experiment in Fume Hood handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Doff PPE in Correct Order clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of this compound.

References

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Pyrimido[4,5-d]pyrimidin-4-amine

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